molecular formula C26H20N2O8 B10782798 H2L5186303

H2L5186303

Katalognummer: B10782798
Molekulargewicht: 488.4 g/mol
InChI-Schlüssel: HZFPOTBCYPWQSH-DZDAAMPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H2L5186303 is a useful research compound. Its molecular formula is C26H20N2O8 and its molecular weight is 488.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFPOTBCYPWQSH-DZDAAMPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC3=CC=C(C=C3)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H2L5186303: A Technical Guide to its LPA2 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of H2L5186303 as a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). This document details the quantitative parameters of its activity, in-depth experimental methodologies, and the underlying signaling pathways, serving as a critical resource for professionals in drug discovery and development.

Core Data Presentation: Quantitative Analysis of this compound Activity

The antagonist activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its selectivity for the LPA2 receptor over other LPA receptor subtypes. The following table summarizes the key quantitative data for this compound.

ParameterValueReceptor SubtypeReference
IC50 8.9 nMHuman LPA2[1][2]
IC50 1.23 µM (1230 nM)Human LPA1[3]
IC50 27.3 µM (27354 nM)Human LPA3[1][3]

Note: A lower IC50 value indicates a higher potency of the antagonist.

LPA2 Receptor Signaling Pathways

The LPA2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), can couple to multiple heterotrimeric G proteins, primarily Gαq, Gαi, and Gα12/13.[4][5] This coupling initiates a cascade of downstream signaling events that regulate a variety of cellular processes, including proliferation, survival, and migration.[4] this compound acts by blocking these activation pathways.

LPA2 Signaling Cascade

LPA2_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Downstream Kinases cluster_cellular_responses Cellular Responses LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates Gq Gαq LPA2->Gq Gi Gαi LPA2->Gi G1213 Gα12/13 LPA2->G1213 H2L This compound H2L->LPA2 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K Gi->PI3K MAPK MAPK (ERK1/2) Gi->MAPK RhoGEF RhoGEF (e.g., LARG, PDZ-RhoGEF) G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Migration Cell Migration & Cytoskeletal Rearrangement RhoA->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Ca_Mobilization->Proliferation OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Administration (Example) cluster_analysis Analysis Phase Day0 Day 0: Sensitization Day14 Day 14: Booster Sensitization Day0->Day14 i.p. OVA/Alum Day28_30 Days 28-30: Aerosol Challenge Day14->Day28_30 Wait 2 weeks Day31 Day 31: Assessments Day28_30->Day31 Wait 24h Treatment This compound or Vehicle (e.g., i.p. injection 30 min before each challenge) Treatment->Day28_30 AHR Airway Hyperresponsiveness (AHR) Measurement Day31->AHR BALF Bronchoalveolar Lavage (BAL) Fluid Analysis Day31->BALF Histo Lung Histology (H&E and PAS staining) Day31->Histo

References

The Anti-Inflammatory Properties of H2L5186303: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in the pathogenesis of allergic asthma and other inflammatory conditions. This document provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its effects in a preclinical model of ovalbumin-induced allergic asthma. Detailed experimental methodologies, quantitative data on its efficacy, and visualizations of the relevant signaling pathways and experimental workflows are presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that exerts its effects through a family of G protein-coupled receptors, including LPA2.[1] Elevated levels of LPA have been observed in the bronchoalveolar lavage fluid (BALF) of asthma patients, where it contributes to the inflammatory cascade.[1] The LPA2 receptor is expressed on various immune and structural cells in the lungs and is involved in T helper 2 (Th2) cell differentiation and the production of pro-inflammatory cytokines.[2][3]

This compound has been identified as a selective antagonist of the LPA2 receptor, with an IC50 of 9 nM for LPA2, showing significant selectivity over LPA1 (IC50 = 27,354 nM) and LPA3 (IC50 = 4,504 nM).[3] Its ability to modulate the inflammatory response in allergic asthma has been demonstrated in preclinical studies, suggesting its therapeutic potential.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by blocking the binding of LPA to the LPA2 receptor. In the context of allergic airway inflammation, LPA binding to LPA2 on immune cells, such as T cells, promotes their differentiation into Th2 cells.[2][3] This leads to the production and release of a cascade of pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2] These cytokines are central to the pathophysiology of asthma, driving eosinophil recruitment, mucus hypersecretion, and airway hyperresponsiveness.[4] Furthermore, LPA2 signaling can lead to the production of other inflammatory mediators like IL-33 and the chemokine CCL2, which further amplify the inflammatory response by activating macrophages.[2][5]

By antagonizing the LPA2 receptor, this compound inhibits these downstream signaling events, leading to a reduction in Th2 cytokine production and a subsequent dampening of the inflammatory response in the airways.[2]

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates This compound This compound This compound->LPA2 Inhibits Th2_Diff Th2 Differentiation LPA2->Th2_Diff Promotes Cytokines IL-4, IL-5, IL-13 IL-33, CCL2 Th2_Diff->Cytokines Increases Production Inflammation Airway Inflammation (Eosinophilia, Mucus Production, Airway Hyperresponsiveness) Cytokines->Inflammation Drives

LPA2 signaling pathway in allergic inflammation.

Quantitative Data on Anti-inflammatory Efficacy

The efficacy of this compound in suppressing inflammation has been quantified in a murine model of ovalbumin (OVA)-induced allergic asthma. The following tables summarize the key findings.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) [4]

Treatment GroupTotal Cells (x10⁴)Eosinophils (x10⁴)Lymphocytes (x10⁴)
PBS Control8.5 ± 0.50.1 ± 0.00.4 ± 0.1
OVA-Induced Asthma31.3 ± 2.114.2 ± 1.52.5 ± 0.3
OVA + this compound (before sensitization)12.8 ± 1.1##5.5 ± 0.7##0.7 ± 0.1##
OVA + this compound (before challenge)11.4 ± 1.0##5.2 ± 0.6##1.1 ± 0.2#
Data are presented as mean ± SEM (n=5). #p < 0.05, ##p < 0.01 vs. OVA-induced asthma group.

Table 2: Effect of this compound on Th2 Cytokine mRNA Expression in BALF Cells [4]

Treatment GroupRelative IL-4 mRNA LevelRelative IL-13 mRNA LevelRelative IFN-γ mRNA Level
PBS Control1.0 ± 0.11.0 ± 0.11.0 ± 0.1
OVA-Induced Asthma3.5 ± 0.44.2 ± 0.51.2 ± 0.2
OVA + this compound (before sensitization)1.8 ± 0.2#2.1 ± 0.3#1.1 ± 0.1
OVA + this compound (before challenge)1.5 ± 0.2##1.9 ± 0.2##1.3 ± 0.2
Data are presented as mean ± SEM (n=5). #p < 0.05, ##p < 0.01 vs. OVA-induced asthma group.

Table 3: Effect of this compound on IL-13 Protein Levels in BALF [4]

Treatment GroupIL-13 (pg/mL)
PBS Control15.2 ± 2.1
OVA-Induced Asthma45.8 ± 4.3
OVA + this compound (before sensitization)25.1 ± 3.5#
OVA + this compound (before challenge)22.7 ± 3.1##
Data are presented as mean ± SEM (n=5). #p < 0.05, ##p < 0.01 vs. OVA-induced asthma group.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice[4]

This in vivo model is a standard method for inducing and evaluating allergic airway inflammation.

  • Animals: Female BALB/c mice (6-8 weeks old) are used.

  • Sensitization: Mice are sensitized on day 0 and day 14 with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of phosphate-buffered saline (PBS).

  • Drug Administration: this compound is administered i.p. at a dose of 1 mg/kg, 30 minutes before either the OVA sensitization or the OVA challenge, depending on the experimental group.

  • Challenge: On days 28, 29, and 30, mice are challenged with 1% OVA aerosol for 30 minutes using a nebulizer.

  • Endpoint Analysis: 48 hours after the final challenge, various parameters are assessed, including airway hyperresponsiveness, BALF cell analysis, cytokine measurements, and lung histology.

Experimental_Workflow Day0 Day 0 Sensitization (OVA i.p.) Day14 Day 14 Sensitization (OVA i.p.) Day0->Day14 Day28 Day 28 Challenge (OVA aerosol) Day14->Day28 Day29 Day 29 Challenge (OVA aerosol) Day28->Day29 Day30 Day 30 Challenge (OVA aerosol) Day29->Day30 Day32 Day 32 Endpoint Analysis Day30->Day32 Treatment_Sens This compound (1 mg/kg i.p.) 30 min before sensitization Treatment_Sens->Day0 Treatment_Sens->Day14 Treatment_Chal This compound (1 mg/kg i.p.) 30 min before challenge Treatment_Chal->Day28 Treatment_Chal->Day29 Treatment_Chal->Day30

Workflow for the OVA-induced asthma model.
Bronchoalveolar Lavage Fluid (BALF) Analysis[4]

  • Mice are euthanized, and the trachea is cannulated.

  • The lungs are lavaged twice with 0.7 mL of ice-cold PBS.

  • The recovered BALF is centrifuged at 300 x g for 10 minutes at 4°C.

  • The cell pellet is resuspended in PBS.

  • Total cell counts are determined using a hemocytometer.

  • Differential cell counts are performed on cytospin preparations stained with May-Grünwald-Giemsa.

Cytokine Analysis (qPCR and ELISA)[4]
  • RNA Extraction and qPCR: Total RNA is extracted from BALF cells, and cDNA is synthesized. Real-time quantitative PCR is performed to measure the mRNA expression levels of IL-4, IL-13, and IFN-γ. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • ELISA: The concentration of IL-13 protein in the BALF supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.

Histological Analysis[4]
  • Lungs are harvested and fixed in 10% neutral buffered formalin.

  • The fixed tissues are embedded in paraffin, and 4 µm sections are prepared.

  • Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Conclusion

This compound is a selective LPA2 receptor antagonist with significant anti-inflammatory properties demonstrated in a preclinical model of allergic asthma. It effectively reduces airway inflammation by inhibiting the infiltration of eosinophils and lymphocytes and suppressing the production of Th2 cytokines, including IL-4 and IL-13. These findings highlight the therapeutic potential of targeting the LPA2 receptor with this compound for the treatment of asthma and potentially other inflammatory diseases. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its clinical development.

References

H2L5186303 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPAR2). Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[1][2] The LPA signaling pathway, particularly through LPAR2, has been implicated in the progression and metastasis of several cancers.[1][3] LPAR2 is a G protein-coupled receptor that, upon activation by LPA, can initiate a cascade of downstream signaling events promoting cancer cell invasion and survival.[1][4] This technical guide provides an in-depth overview of the research on this compound in the context of cancer, focusing on its mechanism of action, experimental applications, and the signaling pathways it modulates.

Quantitative Data on this compound

The following table summarizes the available quantitative data for this compound from preclinical studies.

ParameterValueCell Line/SystemAssay TypeReference
IC50 (LPAR2) 8.9 nMCHO cells expressing human LPAR2Calcium Mobilization Assay[5]
Concentration Used 1 µMOCMI91s (Ovarian Cancer)RNA-Seq & Phosphoproteomics[6][7][8]

Core Research Findings

Attenuation of Fibrosarcoma Cell Invasion

Research has demonstrated that this compound can inhibit the invasive properties of cancer cells. In a study utilizing the human fibrosarcoma cell line HT-1080, a highly invasive subline (HT1080-M6) was found to have markedly elevated expression of LPAR2. Treatment with the LPAR2 antagonist, this compound, significantly suppressed the high cell invasion activity of these HT1080-M6 cells. This finding directly links LPAR2 to the invasive phenotype in this cancer model and highlights the potential of this compound as an anti-invasive agent.

Modulation of Gene Expression and Signaling in Ovarian Cancer

In a study on the high-grade serous ovarian cancer (HGSC) patient-derived cell line OCMI91s, this compound was used to investigate the role of LPAR2 in LPA-induced cellular responses.[6][7] In these experiments, this compound was utilized at a concentration of 1 µM to perform RNA sequencing and phosphoproteomics analyses.[6][8] These studies aimed to identify the genes and signaling pathways regulated by the LPA-LPAR2 axis, providing a deeper understanding of its contribution to ovarian cancer pathology.[6][7]

Experimental Protocols

In Vitro Cell Invasion Assay (Representative Protocol)

This protocol is a representative method for assessing cancer cell invasion, similar to the one likely used in the fibrosarcoma study.

1. Materials:

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

  • This compound

  • HT-1080 or other invasive cancer cell lines

  • Fixation and staining reagents (e.g., methanol, crystal violet)

2. Procedure:

  • Coating of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration. Add the diluted Matrigel to the upper chamber of the Boyden chamber inserts and incubate at 37°C for at least 2 hours to allow for gelation.[9][10][11][12][13]

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Pre-incubate the cell suspension with this compound at various concentrations or a vehicle control for 30 minutes at 37°C.

  • Seeding: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

  • Analysis:

    • Remove the non-invading cells from the top surface of the insert membrane with a cotton swab.

    • Fix the invading cells on the bottom surface of the membrane with methanol.

    • Stain the fixed cells with a 0.5% crystal violet solution.

    • Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.

RNA Sequencing and Phosphoproteomics in Ovarian Cancer Cells

This protocol outlines the experimental workflow for analyzing the effects of this compound on the transcriptome and phosphoproteome of ovarian cancer cells.

1. Cell Culture and Treatment:

  • Culture OCMI91s cells in appropriate media.

  • Treat the cells with 1 µM this compound or a DMSO control for a specified period.

  • Stimulate the cells with LPA (e.g., 5 µM) for a defined duration (e.g., 2 hours for RNA-Seq, 15 minutes for phosphoproteomics).[6][8]

2. Sample Preparation:

  • For RNA Sequencing: Lyse the cells and extract total RNA using a suitable kit. Assess RNA quality and quantity.

  • For Phosphoproteomics: Lyse the cells in a buffer containing phosphatase inhibitors. Digest the proteins into peptides and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

3. Data Acquisition and Analysis:

  • RNA Sequencing: Perform library preparation and next-generation sequencing. Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups.

  • Phosphoproteomics: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify the changes in phosphorylation sites in response to this compound treatment.

Visualizations

LPAR2 Signaling Pathway in Cancer Cell Invasion

This diagram illustrates the signaling cascade initiated by LPA binding to LPAR2, leading to cancer cell invasion, and the point of inhibition by this compound.

LPAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPA LPA LPAR2 LPAR2 LPA->LPAR2 Binds G_protein G Proteins (Gq, Gi, G12/13) LPAR2->G_protein Activates This compound This compound This compound->LPAR2 Inhibits PLC PLC G_protein->PLC Rho Rho/ROCK G_protein->Rho p38_MAPK p38 MAPK G_protein->p38_MAPK EGFR_trans EGFR Transactivation G_protein->EGFR_trans Cytoskeletal_reorg Cytoskeletal Reorganization Rho->Cytoskeletal_reorg Gene_expression Gene Expression (e.g., MMPs) p38_MAPK->Gene_expression EGFR_trans->Gene_expression Invasion Cell Invasion Cytoskeletal_reorg->Invasion Gene_expression->Invasion

Caption: LPAR2 signaling cascade leading to cancer cell invasion.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the general workflow for evaluating the anti-cancer effects of this compound in a preclinical setting.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Model (e.g., HT-1080, OCMI91s) treatment Treat cells with This compound vs. Control start->treatment invasion_assay Cell Invasion Assay (Matrigel) treatment->invasion_assay gene_expression Gene Expression Analysis (RNA-Seq) treatment->gene_expression protein_analysis Signaling Pathway Analysis (Phosphoproteomics) treatment->protein_analysis data_analysis Data Analysis and Interpretation invasion_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

Caption: General workflow for preclinical evaluation of this compound.

References

H2L5186303: A Potent Modulator of Cytokine Production in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H2L5186303 is a selective antagonist of the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of pathophysiological processes, including allergic inflammation. This technical guide provides a comprehensive overview of the effects of this compound on cytokine production, consolidating key preclinical data. The document details the experimental protocols used to evaluate the compound's efficacy, presents quantitative data on its impact on various cytokines, and visualizes the underlying signaling pathways. The evidence strongly suggests that this compound effectively suppresses the production of pro-inflammatory Th2 cytokines, highlighting its therapeutic potential for allergic diseases such as asthma.[1][2][3]

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that exerts its effects through a family of six G protein-coupled receptors (LPA1-6). The LPA2 receptor subtype has garnered significant interest as a therapeutic target due to its role in immune regulation.[3] In the context of allergic asthma, LPA levels are elevated in the bronchoalveolar lavage fluid of patients following allergen exposure.[3] LPA signaling, particularly through LPA2, is believed to contribute to the characteristic inflammatory cascade, including the production of Th2 cytokines, eosinophil infiltration, and airway hyperresponsiveness.[1][2]

This compound has emerged as a potent and selective antagonist of LPA2.[4][5] Preclinical studies have demonstrated its efficacy in mitigating the hallmark features of allergic asthma in animal models.[1][2] This guide will delve into the technical details of these studies, providing researchers and drug development professionals with the core information needed to understand and potentially advance the therapeutic application of this compound.

Data Presentation: Effect of this compound on Cytokine Production

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on cytokine levels in animal models of allergic asthma.

Table 1: Effect of this compound on mRNA Expression of Cytokines in Bronchoalveolar Lavage Fluid (BALF) Cells [1]

CytokineTreatment GroupRelative mRNA Level (Mean ± SE)P-value vs. OVA-treated
IL-4 PBS-treated~0.8< 0.001
OVA-treated~2.5-
This compound (before sensitization)~1.2< 0.01
This compound (before challenge)~1.3< 0.01
IL-13 PBS-treated~0.9< 0.001
OVA-treated~3.0-
This compound (before sensitization)~1.5< 0.05
This compound (before challenge)~1.6< 0.05
IFN-γ PBS-treated~1.0< 0.001
OVA-treated~2.8-
This compound (before sensitization)~2.0> 0.05 (not significant)
This compound (before challenge)~2.2> 0.05 (not significant)

Table 2: Effect of this compound on mRNA Expression of Cytokines in Lung Tissue [1]

CytokineTreatment GroupRelative mRNA Level (Mean ± SE)P-value vs. OVA-treated
IL-4 PBS-treated~0.7< 0.001
OVA-treated~2.9-
This compound (before sensitization)~1.4< 0.05
IL-5 PBS-treated~0.8< 0.01
OVA-treated~2.2-
This compound (before sensitization)~1.3< 0.05
IL-13 PBS-treated~0.9< 0.001
OVA-treated~3.5-
This compound (before sensitization)~1.8< 0.05
IL-33 PBS-treated~1.0< 0.05
OVA-treated~2.0-
This compound (before sensitization)~1.2< 0.05
IFN-γ PBS-treated~1.1< 0.001
OVA-treated~2.7-
This compound (before sensitization)~2.1> 0.05 (not significant)

Table 3: Effect of this compound on Protein Levels of Cytokines in BALF and Lung Homogenates [2]

CytokineSampleTreatment GroupConcentration (pg/mL, Mean ± SE)P-value vs. Dp/DMSO
IL-5 BALFNS/DMSO~20< 0.05
Dp/DMSO~100-
Dp/LPA2A (this compound)~40< 0.05
IL-13 BALFNS/DMSO~50< 0.05
Dp/DMSO~250-
Dp/LPA2A (this compound)~100< 0.05
IL-33 Lung HomogenateNS/DMSO~150< 0.05
Dp/DMSO~400-
Dp/LPA2A (this compound)~200< 0.05

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model[1][6]

This model is a standard method for inducing allergic airway inflammation to study the efficacy of therapeutic interventions.

  • Animal Model: BALB/c mice are typically used for this model.

  • Sensitization:

    • On days 0 and 14, mice receive an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum.[6]

    • For the "treatment before sensitization" group, this compound (1 mg/kg, i.p.) is administered 30 minutes prior to each OVA/alum injection.[6]

  • Challenge:

    • On days 21, 22, and 23, mice are challenged with aerosolized OVA for 30 minutes.[6]

    • For the "treatment before challenge" group, this compound (1 mg/kg, i.p.) is administered 30 minutes prior to each OVA aerosol challenge.[6]

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final challenge, AHR is measured in response to increasing concentrations of methacholine (B1211447) using non-invasive whole-body plethysmography.[6][7]

  • Sample Collection:

    • Following AHR measurement, bronchoalveolar lavage fluid (BALF) is collected for cell counting and cytokine analysis.[6]

    • Lung tissues are collected for histological examination (e.g., H&E staining for inflammation and PAS staining for mucus production) and for measuring cytokine mRNA levels.[1][6]

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression[1]
  • RNA Extraction: Total RNA is isolated from BALF cells and lung tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The relative mRNA levels of target cytokines (e.g., IL-4, IL-5, IL-13, IL-33, IFN-γ) are quantified by qPCR using specific primers and a housekeeping gene (e.g., GAPDH) for normalization.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels[1]
  • Sample Preparation: BALF and lung homogenates are prepared for analysis.

  • ELISA: The protein levels of cytokines such as IL-13 are measured using commercially available ELISA kits according to the manufacturer's instructions.[1][2]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by antagonizing the LPA2 receptor, thereby inhibiting downstream signaling cascades that promote allergic inflammation.

LPA2 Receptor Signaling Pathway

The LPA2 receptor couples to multiple heterotrimeric G proteins, primarily Gαq, Gαi, and Gα12/13, to initiate various downstream signaling pathways.[8] These pathways are integral to cellular responses such as proliferation, survival, and migration.[8] In the context of allergic inflammation, LPA2 activation is thought to contribute to the differentiation of naive T cells into Th2 cells and the subsequent production of Th2 cytokines.[2]

LPA2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Gq Gαq LPA2->Gq Gi Gαi LPA2->Gi G1213 Gα12/13 LPA2->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Rho Rho G1213->Rho Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cytoskeletal_rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_rearrangement Cell_proliferation Cell Proliferation & Survival PI3K->Cell_proliferation H2L This compound H2L->LPA2

Caption: LPA2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Allergic Asthma Model and this compound Treatment

The following diagram illustrates the experimental workflow for the in vivo evaluation of this compound in an OVA-induced allergic asthma model.

Caption: Workflow for the OVA-induced allergic asthma model and this compound treatment.

Conclusion

The data presented in this technical guide strongly support the role of this compound as a potent inhibitor of pro-inflammatory cytokine production in the context of allergic inflammation. By antagonizing the LPA2 receptor, this compound effectively suppresses the expression of key Th2 cytokines, including IL-4, IL-5, and IL-13, at both the mRNA and protein levels.[1][2] These findings, derived from well-established preclinical models of allergic asthma, underscore the therapeutic potential of targeting the LPA-LPA2 signaling axis. Further investigation into the clinical translation of this compound for the treatment of allergic diseases is warranted.

References

An In-depth Technical Guide on the Therapeutic Potential of H2L5186303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes. Dysregulation of the LPA-LPA2 signaling axis is associated with inflammatory diseases and cancer, making LPA2 a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its therapeutic potential, mechanism of action, and experimental validation. To date, no clinical trials involving this compound have been documented in the reviewed literature.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Line/Assay
IC50 (LPA2) 8.9 nMLPA-elicited calcium mobilization assay
Selectivity (IC50) LPA1: 27354 nMLPA3: 1230 nMNot specified

Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Allergic Asthma Mouse Model

Treatment GroupPrimary Outcome Measures
This compound (administered before sensitization and challenge) Strong suppression of airway hyperresponsiveness, inflammatory cytokine levels (IL-4, IL-5, IL-13), mucin production, and eosinophil numbers.
This compound (administered before challenge only) Significant suppression of OVA-induced increase in eosinophil counts (63.7% reduction).

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by antagonizing the LPA2 receptor. Upon activation by its endogenous ligand, lysophosphatidic acid (LPA), the LPA2 receptor couples to several heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13, to initiate downstream signaling cascades. These pathways are involved in crucial cellular processes such as proliferation, survival, and migration. By blocking the binding of LPA to LPA2, this compound inhibits these downstream signaling events, thereby mitigating the pathological responses associated with LPA2 activation.

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates This compound This compound This compound->LPA2 Inhibits G_proteins Gαq, Gαi, Gα12/13 LPA2->G_proteins Activates Downstream Downstream Signaling (e.g., PLC, Rho, PI3K/Akt) G_proteins->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Inflammation) Downstream->Cellular_Response

LPA2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

In Vitro Calcium Mobilization Assay

This assay is employed to determine the potency of this compound in blocking the LPA-induced increase in intracellular calcium.

  • Cell Culture: CHO cells stably expressing the human LPA2 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C in the dark.

  • Compound Addition: The dye solution is removed, and cells are washed. This compound at various concentrations or a vehicle is added to the wells and incubated.

  • LPA Stimulation: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the addition of a fixed concentration of LPA to stimulate the LPA2 receptors.

  • Data Acquisition: Fluorescence intensity is measured over time to record the calcium flux.

  • Data Analysis: The increase in fluorescence upon LPA stimulation is quantified. The IC50 value for this compound is calculated by determining the concentration of the antagonist that inhibits 50% of the maximal response induced by LPA.

Calcium_Mobilization_Workflow A Culture CHO cells expressing LPA2 receptor B Seed cells in 96-well plates A->B C Load cells with calcium-sensitive dye B->C D Add this compound (various concentrations) C->D E Stimulate with LPA D->E F Measure fluorescence (calcium flux) E->F G Calculate IC50 value F->G

H2L5186303 Target Validation in Fibrosarcoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosarcoma is a malignancy of fibrous connective tissue characterized by its aggressive nature and limited therapeutic options. The identification of novel molecular targets and the development of targeted therapies are crucial for improving patient outcomes. This technical guide focuses on the target validation of H2L5186303, a small molecule inhibitor, in the context of fibrosarcoma. This compound has been identified as an antagonist of the Lysophosphatidic Acid Receptor 2 (LPAR2).[1] Emerging evidence points towards the involvement of the LPAR2 signaling pathway in the progression of fibrosarcoma, making it a promising target for therapeutic intervention.

This document provides a comprehensive overview of the rationale for targeting LPAR2 in fibrosarcoma, summarizes the known preclinical data for this compound, and outlines detailed experimental protocols for the rigorous validation of its target.

Target Rationale: LPAR2 in Fibrosarcoma

Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates diverse cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs).[2] LPAR2, in particular, has been implicated in the pathophysiology of various cancers, where its activation can promote tumor growth, metastasis, and chemoresistance.[3][4]

The primary evidence for the relevance of LPAR2 in fibrosarcoma comes from studies on the human fibrosarcoma cell line HT1080. Research has shown that highly invasive variants of HT1080 cells exhibit markedly elevated expression of LPAR2.[1] Crucially, the invasive activity of these cells was significantly suppressed by the LPAR2 antagonist, this compound, directly linking LPAR2 signaling to a key malignant phenotype in fibrosarcoma.[1] LPAR2 activation is known to trigger downstream signaling cascades involving G proteins such as Gαq, Gαi, and Gα12/13, which in turn can activate pathways like PI3K/Akt and MAPK/ERK, known drivers of cancer progression.[4][5]

Quantitative Data Summary

While specific quantitative data for this compound in fibrosarcoma models is limited in publicly available literature, its activity in other contexts provides an indication of its potency. The following table summarizes the known effects of this compound.

CompoundTargetAssayCell Line/ModelEffectSource
This compound LPAR2Cell Invasion AssayHT1080-M6 (Human Fibrosarcoma)Significant suppression of high cell invasion activity.[1]
This compound LPAR2Ovalbumin-Induced Allergic AsthmaBALB/c MiceSuppression of airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.

Experimental Protocols for Target Validation

The following protocols outline a comprehensive approach to validate LPAR2 as the target of this compound in fibrosarcoma.

In Vitro Target Engagement and Pathway Modulation

a) Receptor Binding Assay:

  • Objective: To determine the binding affinity of this compound to human LPAR2.

  • Methodology: A competitive binding assay using cell membranes prepared from HEK293 cells overexpressing human LPAR2 and a radiolabeled LPA analog.

    • Prepare cell membranes from HEK293-hLPAR2 cells.

    • Incubate the membranes with a fixed concentration of radiolabeled LPA and varying concentrations of this compound.

    • Separate bound from free radioligand by filtration.

    • Measure radioactivity and calculate the IC50 value, which can be converted to a Ki (inhibition constant).

b) Calcium Mobilization Assay:

  • Objective: To assess the functional antagonism of this compound on LPAR2 signaling.

  • Methodology: LPAR2 couples to Gαq, leading to an increase in intracellular calcium upon activation.

    • Culture HT1080 cells or other fibrosarcoma cell lines endogenously expressing LPAR2.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate cells with varying concentrations of this compound.

    • Stimulate cells with a fixed concentration of LPA.

    • Measure the fluorescence intensity to determine the intracellular calcium concentration.

    • Calculate the IC50 of this compound in inhibiting the LPA-induced calcium flux.

c) Western Blot Analysis of Downstream Signaling:

  • Objective: To confirm that this compound inhibits the downstream signaling pathways of LPAR2.

  • Methodology:

    • Culture fibrosarcoma cells and serum-starve them overnight.

    • Pre-treat cells with different concentrations of this compound for 1-2 hours.

    • Stimulate cells with LPA for a short period (e.g., 5-15 minutes).

    • Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total forms of key signaling proteins, such as Akt and ERK.

    • Quantify the band intensities to determine the effect of this compound on LPA-induced phosphorylation.

In Vitro Phenotypic Assays

a) Cell Proliferation Assay:

  • Objective: To evaluate the effect of this compound on the proliferation of fibrosarcoma cells.

  • Methodology:

    • Seed HT1080 cells in 96-well plates.

    • Treat cells with a dose-range of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTS or similar colorimetric assay.

    • Determine the GI50 (concentration for 50% growth inhibition).

b) Cell Migration and Invasion Assays:

  • Objective: To confirm the inhibitory effect of this compound on fibrosarcoma cell motility and invasion.

  • Methodology:

    • Migration (Wound Healing Assay): Create a scratch in a confluent monolayer of fibrosarcoma cells and monitor the rate of wound closure in the presence of varying concentrations of this compound.

    • Invasion (Transwell Assay): Seed cells in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant (e.g., LPA). Treat the cells in the upper chamber with this compound and quantify the number of cells that invade through the Matrigel after a set time period.

In Vivo Target Validation

a) Fibrosarcoma Xenograft Model:

  • Objective: To assess the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human fibrosarcoma cells (e.g., HT1080) subcutaneously into immunocompromised mice.[6]

    • Once tumors are established, randomize mice into vehicle control and this compound treatment groups.

    • Administer the compound systemically (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

    • Measure tumor volume regularly.

    • At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for p-Akt, p-ERK).

Visualizations: Signaling Pathways and Workflows

LPAR2_Signaling_in_Fibrosarcoma cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Malignant Phenotypes LPA LPA LPAR2 LPAR2 LPA->LPAR2 This compound This compound This compound->LPAR2 G_protein Gαq, Gαi, Gα12/13 LPAR2->G_protein PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Rho Rho G_protein->Rho Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Migration Migration/ Invasion Rho->Migration Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Hypothesized LPAR2 signaling pathway in fibrosarcoma.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_conclusion Conclusion Target_Engagement Target Engagement (Binding & Functional Assays) Pathway_Modulation Pathway Modulation (Western Blot) Target_Engagement->Pathway_Modulation Phenotypic_Assays Phenotypic Assays (Proliferation, Migration, Invasion) Pathway_Modulation->Phenotypic_Assays Xenograft_Model Fibrosarcoma Xenograft Model Phenotypic_Assays->Xenograft_Model Promising In Vitro Data Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis Efficacy_Study->PD_Analysis Validated_Target Validated Target PD_Analysis->Validated_Target

Caption: Experimental workflow for this compound target validation.

Conclusion

The available preclinical evidence strongly supports the validation of LPAR2 as a therapeutic target for the treatment of fibrosarcoma. The LPAR2 antagonist this compound has demonstrated the ability to attenuate a key malignant phenotype in fibrosarcoma cells. The experimental framework detailed in this guide provides a rigorous pathway for the comprehensive validation of this compound's mechanism of action and its potential as a novel therapeutic agent for this challenging disease. Successful completion of these studies would provide a solid foundation for advancing this compound into further preclinical and clinical development.

References

H2L5186303 biological activity and IC50 values

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity and IC50 Values of H2L5186303

Introduction

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid involved in a wide array of cellular processes, and its signaling is implicated in various diseases, making its receptors, including LPA2, attractive therapeutic targets.[3][4] This document provides a comprehensive overview of the biological activity, IC50 values, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized against several LPA receptors. The following table summarizes the reported IC50 values.

TargetIC50 (nM)Reference
LPA2 Receptor9[1][4]
LPA3 Receptor1230[4]
LPA1 Receptor27354[4]
Summary of Biological Activities

This compound has demonstrated a range of biological effects in both in vitro and in vivo models. These activities highlight its potential as a modulator of LPA2-mediated pathways.

Model SystemConcentration/DoseKey Biological EffectsReference
In Vitro
RBL-2H3 Mast Cells0.3-10 µMInhibition of mast cell degranulation.[1][5][1][5]
Intestinal Epithelial Cells10 µMInhibition of LPA2-mediated growth and promotion of apoptosis.[1][1]
MG63-A12 Cells10 µMSuppression of cell motility in the presence of Lysophosphatidic acid.[1][1]
HT1080-M6 CellsNot specifiedSignificant suppression of high cell invasion activity.[2][2]
In Vivo
OVA-Sensitized Mice0-50 mg/kg (i.p.)Suppression of eosinophil and lymphocyte levels; inhibition of tracheal inflammation.[1][1]
Lpar5f/f Villin-Cre Mice10 mg/kg (i.p.)Inhibition of cell proliferation in intestinal crypts and promotion of apoptosis.[1][1]
OVA-Induced Asthma Model1 mg/kg (i.p.)Strong suppression of airway hyperresponsiveness, inflammatory cytokines (IL-4, IL-13, IFN-γ), mucus production, and eosinophil numbers when administered before sensitization and challenge.[1][3][6][1][3][6]

Signaling Pathways

The LPA2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, can couple to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[6] This initiates downstream signaling cascades that influence a variety of cellular responses, including cell proliferation, survival, and migration.[7] this compound acts by blocking the activation of this receptor.

LPA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_gproteins G Proteins cluster_downstream Downstream Effectors cluster_response Cellular Responses LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activation Gq Gq/11 LPA2->Gq Gi Gi/o LPA2->Gi G12 G12/13 LPA2->G12 H2L This compound H2L->LPA2 Antagonism PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Rho Rho G12->Rho Ca Ca²⁺ Mobilization PLC->Ca cAMP ↓ cAMP AC->cAMP Actin Actin Cytoskeleton Rearrangement Rho->Actin Proliferation Cell Proliferation & Survival Ca->Proliferation Migration Cell Migration cAMP->Migration Actin->Migration Degranulation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture 1. Culture RBL-2H3 cells sensitize 2. Sensitize with DNP-IgE (18h) culture->sensitize pretreat 3. Pre-treat with This compound (30 min) sensitize->pretreat challenge 4. Challenge with DNP-HSA pretreat->challenge collect 5. Collect supernatant challenge->collect measure 6. Measure β-hexosaminidase activity collect->measure calculate 7. Calculate % inhibition measure->calculate Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment (this compound) cluster_analysis Analysis Phase sens_d0 Day 0: OVA/Alum (i.p.) sens_d14 Day 14: OVA/Alum (i.p.) cha_d21 Day 21: Aerosolized OVA sens_d14->cha_d21 cha_d22 Day 22: Aerosolized OVA cha_d23 Day 23: Aerosolized OVA ahr Day 24: Measure AHR cha_d23->ahr treat_sens Before Sensitization treat_sens->sens_d0 treat_cha Before Challenge treat_cha->cha_d21 balf Day 25: BALF & Lung Collection ahr->balf histology Histology, Cytokine Analysis, Cell Counts balf->histology

References

Methodological & Application

Application Notes and Protocols for H2L5186303 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor involved in diverse cellular processes such as cell proliferation, survival, and migration.[1][2] Dysregulation of the LPA2 signaling pathway has been implicated in various pathologies, including cancer and inflammatory diseases like allergic asthma.[3][4] These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed experimental protocols and data presentation to facilitate its investigation as a potential therapeutic agent.

Mechanism of Action

This compound exerts its effects by specifically binding to and inhibiting the LPA2 receptor. This antagonism blocks the downstream signaling cascades initiated by the binding of its natural ligand, lysophosphatidic acid (LPA).[1][2] The LPA2 receptor couples to several G proteins, primarily Gαq, Gαi, and Gα12/13, to activate various signaling pathways, including the Ras-MEK-ERK pathway, which is crucial for cell proliferation.[1][5][6] By inhibiting LPA2, this compound can effectively attenuate these signaling events, leading to reduced cell proliferation and inflammation.[1][3]

Signaling Pathway

The signaling cascade initiated by LPA binding to the LPA2 receptor is a key target for this compound. Understanding this pathway is crucial for designing and interpreting in vitro experiments.

LPA2_Signaling_Pathway cluster_cytoplasm Cytoplasm LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates G_protein Gαq / Gαi / Gα12/13 LPA2->G_protein Activates PLC PLC G_protein->PLC Activates Ras Ras G_protein->Ras H2L This compound H2L->LPA2 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Promotes

Caption: LPA2 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various functional assays.

Table 1: Inhibition of Mast Cell Degranulation [7]

Cell LineAssayAgonistThis compound Concentration% Inhibition
RBL-2H3β-hexosaminidase releaseDNP-HSA1 µM~50%
RBL-2H3β-hexosaminidase releaseDNP-HSA10 µM~80%

Table 2: Inhibition of Cancer Cell Invasiveness [4]

Cell LineAssayOutcome
HT1080 FibrosarcomaMatrigel Invasion AssayAttenuated invasiveness

Table 3: Potency and Selectivity [2]

ReceptorAssayIC50
LPA2Calcium Mobilization8.9 nM
LPA1Calcium Mobilization1.23 µM
LPA3Calcium Mobilization27.3 µM

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published studies involving this compound and general best practices for these assays.[1][8][9][10]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cell lines.

Materials:

  • This compound

  • Target cell line (e.g., HCT-116 human colon cancer cells)[1]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound in blocking the LPA-induced increase in intracellular calcium.[1]

Materials:

  • This compound

  • CHO cells stably expressing the human LPA2 receptor[1]

  • Appropriate cell culture media

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • LPA

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed CHO-LPA2 cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with a calcium-sensitive fluorescent dye in assay buffer at 37°C in the dark for 1 hour.

  • Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound or vehicle to the wells and incubate for 30 minutes.

  • LPA Stimulation and Data Acquisition: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading before adding a fixed concentration of LPA (e.g., EC80) to stimulate the LPA2 receptors. Continue to measure fluorescence intensity over time to record the calcium flux.

  • Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the LPA-induced calcium response against the concentration of this compound.

Western Blot for ERK Phosphorylation

This protocol assesses the inhibitory effect of this compound on the LPA-induced phosphorylation of ERK.[1]

Materials:

  • This compound

  • HCT-116 cells[1]

  • Serum-free medium

  • LPA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Culture HCT-116 cells to 80-90% confluency. Starve the cells in serum-free medium for 18-24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • LPA Stimulation: Stimulate the cells with LPA (e.g., 1 µM) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK and total-ERK. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and express the level of phospho-ERK relative to total-ERK.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro characterization of this compound.

Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_functional Phase 2: Functional Assays cluster_mechanistic Phase 3: Mechanistic Studies start Select Target Cell Lines cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity dose_response Determine Non-Toxic Concentration Range cytotoxicity->dose_response calcium Calcium Mobilization Assay dose_response->calcium degranulation Degranulation Assay dose_response->degranulation ic50 Determine IC50 calcium->ic50 western Western Blot (pERK) ic50->western inhibition Assess Functional Inhibition degranulation->inhibition invasion Cell Invasion Assay inhibition->invasion pathway Confirm Pathway Inhibition western->pathway phenotype Evaluate Phenotypic Effects invasion->phenotype

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for In Vivo Administration of H2L5186303 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), in mouse models. The information herein is collated from preclinical studies to guide researchers in evaluating the therapeutic potential of this compound.

Introduction

This compound is a selective antagonist of the LPA2 receptor, a G protein-coupled receptor (GPCR) implicated in various pathological processes.[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA2, activates downstream signaling pathways, including those mediated by Gαq, Gαi, and Gα12/13.[1][3] These pathways are involved in cellular processes such as proliferation, survival, and migration.[1] Dysregulation of LPA-LPA2 signaling has been linked to inflammatory diseases and cancer.[1][4] Preclinical research has demonstrated the in vivo efficacy of this compound in a mouse model of allergic asthma, suggesting its potential as an anti-inflammatory therapeutic agent.[4][5][6]

Data Presentation

The following tables summarize the quantitative data from key in vivo efficacy studies of this compound in an ovalbumin (OVA)-induced allergic asthma mouse model.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma

Treatment GroupPrimary Outcome Measures
This compoundStrong suppression of airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers when administered before ovalbumin sensitization and challenge.[4][5]

Table 2: Effect of this compound on Immune Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cell Count (% of OVA Control)Eosinophil Count (% Suppression of OVA-induced increase)Lymphocyte Count (% Suppression of OVA-induced increase)
This compound (pre-sensitization)Data not specified60.9%70.7%
This compound (pre-challenge)Data not specified63.7%Data not specified
Data derived from a study in an OVA-induced mouse model of asthma.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

1. Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol is designed to assess the anti-inflammatory effects of this compound in a model of allergic airway inflammation.[5][7][8]

Animal Model:

  • Species: Mouse

  • Strain: BALB/c[5]

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Alum adjuvant

  • Phosphate-buffered saline (PBS)

  • Aerosol delivery system (nebulizer)

Protocol:

  • Sensitization: Sensitize mice on days 0 and 14 via intraperitoneal (i.p.) injection of OVA emulsified in alum.[7][8]

  • Treatment Administration (Sensitization Phase): For the "treatment before sensitization" group, administer this compound (1 mg/kg, i.p.) 30 minutes prior to each OVA/alum injection.[7][8]

  • Challenge: On days 21, 22, and 23, challenge the mice with aerosolized OVA for 30 minutes.[8]

  • Treatment Administration (Challenge Phase): For the "treatment before challenge" group, administer this compound (1 mg/kg, i.p.) 30 minutes prior to each OVA aerosol challenge.[8]

  • Endpoint Analysis (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR using noninvasive whole-body plethysmography.[4][6][7]

    • Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF to analyze inflammatory cell infiltration (e.g., eosinophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-13).[5][7]

    • Histology: Collect lung tissue for histological analysis to assess inflammation and mucin production (e.g., H&E and PAS staining).[6][7]

2. In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound in blocking the LPA-induced increase in intracellular calcium.[1]

Cell Line:

  • CHO cells stably expressing the human LPA2 receptor.[1]

Materials:

  • This compound

  • Lysophosphatidic acid (LPA)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Cell Plating: Seed CHO-LPA2 cells into 96-well plates and grow to confluence.[1]

  • Dye Loading: Remove the growth medium and incubate cells with a calcium-sensitive fluorescent dye in a buffer solution at 37°C in the dark.[1]

  • Compound Addition: Remove the dye solution, wash the cells, and add this compound at various concentrations (or vehicle control) to the wells for incubation.[1]

  • LPA Stimulation and Data Acquisition: Place the plate in a fluorescence microplate reader and take a baseline fluorescence reading. Add a fixed concentration of LPA to stimulate the LPA2 receptors and measure the fluorescence intensity over time to record the calcium flux.[1]

Visualizations: Signaling Pathways and Experimental Workflows

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA2 LPA2 Receptor LPA->LPA2 G_proteins Gαq / Gαi / Gα12/13 LPA2->G_proteins Downstream Downstream Signaling (e.g., PLC, Rho, PI3K) G_proteins->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response H2L This compound H2L->LPA2 Antagonist

Caption: LPA2 Receptor Signaling Pathway and Inhibition by this compound.

Allergic_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Groups (this compound, 1 mg/kg, i.p.) cluster_analysis Endpoint Analysis Day0 Day 0: OVA/Alum (i.p.) Day14 Day 14: OVA/Alum (i.p.) Day21 Day 21: Aerosolized OVA Day14->Day21 7 days Day22 Day 22: Aerosolized OVA Day23 Day 23: Aerosolized OVA Analysis 24-48h Post-Final Challenge: AHR, BALF analysis, Histology Day23->Analysis 24-48 hours Treat_Sens Pre-Sensitization: 30 min before Day 0 & 14 injections Treat_Sens->Day0 Treat_Sens->Day14 Treat_Chal Pre-Challenge: 30 min before Day 21, 22, & 23 challenges Treat_Chal->Day21 Treat_Chal->Day22 Treat_Chal->Day23

Caption: Experimental Workflow for the OVA-Induced Allergic Asthma Mouse Model.

References

Determining the Optimal Concentration of H2L5186303 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in various cellular processes, including proliferation, migration, and survival.[1][2] Dysregulation of the LPA2 signaling axis has been linked to the pathology of several diseases, making it a significant target for therapeutic development.[3] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various cell culture applications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in a Preclinical Model

While specific dose-response data for this compound in various cell lines is limited in publicly available literature, the following table summarizes its efficacy in an in vivo model of allergic asthma. This data highlights its potent anti-inflammatory effects.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma

Treatment GroupPrimary Outcome Measures
This compoundStrong suppression of airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers when administered before ovalbumin sensitization and challenge.[4]

LPA2 Receptor Signaling Pathway

The LPA2 receptor couples to several heterotrimeric G proteins, primarily Gαq, Gαi, and Gα12/13, to initiate downstream signaling cascades.[3] Understanding this pathway is crucial for designing experiments and interpreting results when using LPA2 antagonists like this compound.

LPA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Binds Gaq Gαq LPA2->Gaq Gai Gαi LPA2->Gai Ga1213 Gα12/13 LPA2->Ga1213 PLC PLC Gaq->PLC PI3K PI3K Gai->PI3K Rho Rho Ga1213->Rho MAPK_ERK MAPK/ERK PLC->MAPK_ERK Akt Akt PI3K->Akt Cell_Migration Cell Migration Rho->Cell_Migration Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation This compound This compound This compound->LPA2 Inhibits

Caption: LPA2 Receptor Signaling Cascade.

Experimental Protocols

To determine the optimal concentration of this compound for your specific cell line and experimental question, a dose-response study is recommended. The following protocols provide a framework for key in vitro assays. For many applications, a starting concentration range of 1 µM to 10 µM is suggested for LPA2 antagonists.[5]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and is a crucial first step to identify a non-toxic working concentration range.

Experimental Workflow

Cell_Viability_Workflow node1 Seed cells in 96-well plate node2 Treat with this compound dose range node1->node2 node3 Incubate for 24-72h node2->node3 node4 Add MTT reagent node3->node4 node5 Solubilize formazan (B1609692) node4->node5 node6 Measure absorbance node5->node6 node7 Analyze data (IC50) node6->node7

Caption: Workflow for Cell Viability Assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight to ensure cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 0.01 µM to 100 µM.

  • Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Experimental Workflow

Apoptosis_Workflow node1 Seed and treat cells with this compound node2 Incubate for desired time node1->node2 node3 Harvest and wash cells node2->node3 node4 Stain with Annexin V-FITC and PI node3->node4 node5 Analyze by flow cytometry node4->node5 node6 Quantify apoptotic vs. necrotic cells node5->node6

Caption: Workflow for Apoptosis Assay.

Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a range of this compound concentrations determined from the viability assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of this compound on cell migration.

Experimental Workflow

Migration_Workflow node1 Create confluent cell monolayer node2 Create a 'scratch' node1->node2 node3 Treat with this compound +/- LPA node2->node3 node4 Image at T=0 and subsequent time points node3->node4 node5 Measure wound closure node4->node5 node6 Calculate migration rate node5->node6

Caption: Workflow for Cell Migration Assay.

Protocol

  • Cell Seeding: Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.

  • Scratch Formation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound. To investigate the inhibitory effect on LPA-induced migration, include a positive control with LPA (a commonly used concentration is 10 µM) and test this compound in the presence of LPA.[6][7]

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to determine the migration rate.

Western Blot for p-ERK Inhibition

This assay confirms the inhibitory effect of this compound on the LPA2-mediated MAPK/ERK signaling pathway.

Protocol

  • Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPA (e.g., 10 µM) for 5-15 minutes to induce ERK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK to determine the extent of inhibition by this compound.

Conclusion

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. By systematically performing dose-response experiments using the protocols outlined above, researchers can confidently determine the most effective concentration for their studies. These application notes provide a robust framework for investigating the cellular effects of this potent LPA2 antagonist.

References

Application Notes and Protocols for H2L5186303, a Selective LPA2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of H2L5186303, a potent and selective antagonist for the lysophosphatidic acid receptor 2 (LPA2), in various cell-based assays. Detailed protocols and data are presented to facilitate the investigation of LPA2 signaling in diverse pathological conditions, including allergic asthma and cancer.

Quantitative Data Summary

This compound has been characterized in several studies, demonstrating its selectivity and potency as an LPA2 antagonist. The following table summarizes key quantitative data for this compound and a comparator, LPA2 Antagonist 1.

ParameterThis compoundLPA2 Antagonist 1Reference
Reported IC50 (LPA2) 8.9 nM17 nM
Selectivity Selective for LPA2 over LPA1 (27354 nM) and LPA3 (1230 nM)Selective for LPA2 over LPA1 and LPA3 (IC50s >50 µM)
Primary In Vitro Model LPA-elicited calcium mobilization assayHCT-116 colon cancer cells
Reported In Vitro Effects Antagonizes LPA-elicited calcium mobilizationInhibits HGF-induced ERK phosphorylation and cell proliferation
In Vivo Model Ovalbumin-induced allergic asthma in BALB/c miceNot reported in available literature
Reported In Vivo Efficacy Suppresses airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbersNot reported in available literature

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay determines the potency of this compound in blocking the LPA-induced increase in intracellular calcium in cells expressing the LPA2 receptor.

Materials:

  • CHO cells stably expressing the human LPA2 receptor

  • Cell culture medium

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Buffer solution

  • This compound

  • Lysophosphatidic acid (LPA)

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture CHO cells stably expressing the human LPA2 receptor in the appropriate medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C in the dark.

  • Compound Addition: Remove the dye solution and wash the cells. Add this compound at various concentrations or a vehicle control to the wells and incubate.

  • LPA Stimulation: Place the plate in a fluorescence microplate reader. Take a baseline fluorescence reading before adding a fixed concentration of LPA to stimulate the LPA2 receptors.

  • Data Acquisition: Measure the fluorescence intensity over time to record the calcium flux.

  • Data Analysis: Quantify the increase in fluorescence upon LPA stimulation. Calculate the IC50 value for this compound by determining the concentration that inhibits 50% of the maximal response induced by LPA.

Mast Cell Degranulation Assay

This protocol assesses the effect of this compound on antigen-induced degranulation in mast cells.

Materials:

  • RBL-2H3 mast cells

  • Anti-dinitrophenyl immunoglobulin E (DNP-IgE)

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • This compound

  • Assay buffer

  • β-hexosaminidase substrate

Protocol:

  • Cell Sensitization: Sensitize RBL-2H3 cells with anti-DNP-IgE for 18 hours.

  • Compound Treatment: Treat the sensitized cells with various concentrations of this compound for 30 minutes before the antigen challenge.

  • Antigen Challenge: Challenge the cells with DNP-HSA to induce degranulation.

  • Degranulation Measurement: Measure the release of β-hexosaminidase, a marker of mast cell degranulation, by incubating the supernatant with the appropriate substrate and measuring the resulting absorbance.

  • Data Analysis: Express the results as a percentage of the control (antigen-challenged cells without this compound treatment). This compound has been shown to inhibit β-hexosaminidase release in a concentration-dependent manner.

Signaling Pathways and Visualizations

LPA2 Receptor Signaling Pathway

The LPA2 receptor, upon activation by LPA, couples to several heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13, to initiate various downstream signaling cascades. These pathways are implicated in cellular processes such as proliferation, survival, and migration.

LPA2_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates Gq Gq/11 LPA2->Gq Gi Gi/o LPA2->Gi G12 G12/13 LPA2->G12 H2L This compound H2L->LPA2 Inhibits PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Rho Rho G12->Rho Ca ↑ Intracellular Ca2+ PLC->Ca cAMP ↓ cAMP AC->cAMP Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton Proliferation Proliferation Ca->Proliferation Migration Migration Ca->Migration Cytoskeleton->Migration

Caption: LPA2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Calcium Mobilization Assay

The following diagram illustrates the key steps in the in vitro calcium mobilization assay to assess the antagonist activity of this compound.

Calcium_Mobilization_Workflow A 1. Plate LPA2-expressing CHO cells B 2. Load cells with calcium-sensitive dye A->B C 3. Add this compound (various concentrations) B->C D 4. Stimulate with LPA C->D E 5. Measure fluorescence (calcium flux) D->E F 6. Analyze data and calculate IC50 E->F

Caption: Workflow for the in vitro calcium mobilization assay.

Experimental Workflow for Allergic Asthma Mouse Model

This compound has been evaluated in an ovalbumin (OVA)-induced allergic asthma mouse model, demonstrating its in vivo efficacy.

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase Sensitization Sensitize mice with OVA/alum (i.p.) on days 0 and 14 Treatment Administer this compound (1 mg/kg, i.p.) 30 minutes prior to OVA challenge Sensitization->Treatment Challenge Challenge mice with aerosolized OVA on days 21, 22, and 23 Treatment->Challenge Assessment Measure Airway Hyperresponsiveness (AHR) 24 hours after final challenge Challenge->Assessment Sample Collect BALF and lung tissue for analysis Assessment->Sample

Caption: Workflow for allergic asthma model and this compound treatment.

Application Notes and Protocols for H2L5186303, a Potent and Selective LPA2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the procurement, handling, and experimental use of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research in areas such as cancer biology, inflammation, and cell signaling.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of biochemicals and research reagents. Researchers can procure this compound from the following sources:

  • MedchemExpress [1][2]

  • Tocris Bioscience (Note: This product has been discontinued (B1498344) by this supplier, but historical data may be available)

  • Tribioscience [3]

  • Cayman Chemical [4]

  • Focus Biomolecules (Mayflower Bioscience)[5]

When purchasing, it is crucial to request a batch-specific Certificate of Analysis to ensure purity and quality.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid]
Molecular Formula C₂₆H₂₀N₂O₈[3]
Molecular Weight 488.45 g/mol [3]
CAS Number 139262-76-3[3]
Purity ≥98% (typically assessed by HPLC)
Appearance Powder[3]
Solubility Soluble in DMSO (up to 50 mg/mL), DMF (20 mg/mL), and PBS (pH 7.2) with DMF (1:8) at 0.11 mg/mL[3][4]
Storage Store as a powder at -20°C for ≥ 1 year. Solutions in DMSO can be stored at -20°C for up to 1 month.[3]

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the LPA2 receptor, a G protein-coupled receptor (GPCR) involved in diverse cellular processes.[1][2] The LPA2 receptor couples to several G proteins, including Gαi, Gα12/13, and Gαq, to activate downstream signaling cascades that regulate cell proliferation, survival, and migration.[6] By selectively blocking the LPA2 receptor, this compound can inhibit these downstream effects, making it a valuable tool for studying LPA2-mediated signaling and a potential therapeutic agent for diseases characterized by LPA2 dysregulation, such as cancer and inflammatory conditions.[6]

In Vitro and In Vivo Efficacy

The biological activity of this compound has been characterized in various in vitro and in vivo models. Key findings are summarized in the tables below.

Table 1: In Vitro Receptor Selectivity and Potency

ReceptorIC₅₀ (nM)Assay TypeReference
LPA2 8.9LPA-elicited calcium mobilization
LPA3 1230LPA-elicited calcium mobilization
LPA1 27354LPA-elicited calcium mobilization

Table 2: Summary of In Vitro Cellular Effects

Biological EffectCell TypeConcentrationIncubation TimeReference
Inhibition of mast cell degranulationRBL-2H3 rat basophilic leukemia cells0.3-10 µM30 min[7]
Promotion of apoptosisIntestinal epithelial cells (IECs)10 µM2 days[1]
Inhibition of cell proliferationIntestinal epithelial cells (IECs)10 µM2 days[1]
Suppression of cell motilityMG63-A12 cells10 µMNot specified[1]

Table 3: Summary of In Vivo Efficacy

Animal ModelTreatment RegimenKey FindingsReference
Ovalbumin-induced allergic asthma in BALB/c mice1 mg/kg, intraperitoneal injection, before sensitization and challengeSuppressed airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.[7][8]
Lpar5f/f Villin-Cre mice10 mg/kg, intraperitoneal injection, every other day for 6 daysInhibited cell proliferation in intestinal crypts and promoted apoptosis.[1]

Signaling Pathway

The LPA2 receptor, upon activation by its ligand lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. This compound acts by blocking this initial activation step. The diagram below illustrates the major signaling pathways downstream of the LPA2 receptor.

LPA2_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_responses Cellular Responses LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates H2L This compound H2L->LPA2 Inhibits Gq Gαq LPA2->Gq Gi Gαi LPA2->Gi G1213 Gα12/13 LPA2->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt RhoA RhoA RhoGEF->RhoA Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Proliferation Cell Proliferation & Survival Akt->Proliferation Motility Cell Motility & Migration RhoA->Motility

Caption: LPA2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments using this compound. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of intestinal epithelial cells (IECs).

Materials:

  • This compound

  • Intestinal epithelial cells (IECs)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed IECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 20 µM). A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell_Proliferation_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G

Caption: Cell Proliferation Assay Workflow.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details a method to evaluate the pro-apoptotic effect of this compound on IECs using flow cytometry.

Materials:

  • This compound

  • Intestinal epithelial cells (IECs)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed IECs in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest cells A->B C Wash with cold PBS B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Apoptosis Assay Workflow.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol outlines a method to assess the inhibitory effect of this compound on cell migration.

Materials:

  • This compound

  • Adherent cells (e.g., MG63-A12)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Scratch Formation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing this compound (e.g., 10 µM) or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Migration_Assay_Workflow A Grow cells to confluence B Create a scratch A->B C Treat with this compound B->C D Image at 0h C->D E Incubate and image at later time points D->E F Measure and analyze wound closure E->F

Caption: Cell Migration Assay Workflow.

In Vivo Ovalbumin-Induced Allergic Asthma Model

This protocol describes an in vivo model to evaluate the anti-inflammatory effects of this compound.

Animal Model:

  • BALB/c mice (female, 6-8 weeks old)

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Alum (adjuvant)

  • Saline

  • Nebulizer

Procedure:

  • Sensitization: Sensitize mice on days 0 and 14 with an intraperitoneal (i.p.) injection of OVA emulsified in alum.

  • Compound Administration: Administer this compound (1 mg/kg, i.p.) or vehicle control 30 minutes before each sensitization and subsequent challenges.

  • Challenge: On days 21, 22, and 23, challenge the mice with aerosolized OVA for 30 minutes using a nebulizer.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine.

  • Sample Collection: Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis. Harvest lung tissue for histological analysis (e.g., H&E and PAS staining).

In_Vivo_Asthma_Workflow A Sensitize mice with OVA/Alum (Day 0 & 14) B Administer this compound before sensitization & challenge A->B C Challenge with aerosolized OVA (Day 21-23) B->C D Measure Airway Hyperresponsiveness C->D E Collect BALF and lung tissue D->E F Analyze cell counts, cytokines, and histology E->F

Caption: In Vivo Allergic Asthma Model Workflow.

References

Application Notes: Utilizing H2L5186303 in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: H2L5186303

Application: Investigation of cell migration and invasion.

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and developmental biology.

Introduction

Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The ability to accurately measure and analyze cell migration in vitro is essential for understanding its underlying molecular mechanisms and for the development of novel therapeutic agents that can modulate this process.

This compound is a small molecule inhibitor designed for cell biology research. Based on its structural class and preliminary screening data, it is hypothesized to be an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of a wide array of cellular functions, including cell growth, survival, proliferation, and motility. Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, often leading to increased cell migration and invasion.

These application notes provide detailed protocols for utilizing this compound to study its effects on cell migration using two standard and widely accepted methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is activated by various upstream signals, including growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs). This activation leads to the phosphorylation of PI3K, which in turn converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cytoskeletal rearrangements, cell polarization, and ultimately, cell migration.

This compound is proposed to inhibit PI3K, thereby preventing the activation of Akt and its downstream effectors, leading to a reduction in cell motility.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., Rac1, Cdc42) Akt->Downstream Activates Migration Cell Migration Downstream->Migration This compound This compound This compound->PI3K Inhibits

Figure 1. Proposed mechanism of this compound action on the PI3K/Akt pathway.

Experimental Protocols

General Recommendations
  • Cell Line Selection: Choose a cell line known for its migratory capacity (e.g., MDA-MB-231, HT-1080, U87 MG).

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. We recommend a 10 mM stock. Further dilutions should be made in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Dose-Response: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your chosen cell line. This can be done using a standard cell viability assay (e.g., MTT or CCK-8) after 24-48 hours of treatment.

Protocol 1: Wound Healing (Scratch) Assay

This assay measures collective cell migration in two dimensions.

Wound_Healing_Workflow A 1. Seed cells and grow to a confluent monolayer B 2. Create a 'scratch' or 'wound' with a sterile pipette tip A->B C 3. Wash to remove debris and add medium with this compound or vehicle control (DMSO) B->C D 4. Image the scratch at T=0h C->D E 5. Incubate for 12-24 hours D->E F 6. Image the same field at T=xh E->F G 7. Quantify the wound closure area F->G

Figure 2. Workflow for the Wound Healing (Scratch) Assay.

Methodology:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the well twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add a complete culture medium containing the desired concentration of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control if available.

  • Imaging (Time 0): Immediately capture images of the scratch at predefined locations using an inverted microscope with a camera.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (typically 12-24 hours).

  • Imaging (Time X): After incubation, acquire images of the same locations as in step 5.

  • Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area_T0 - Area_TX) / Area_T0] * 100

Protocol 2: Transwell (Boyden Chamber) Assay

This assay assesses the chemotactic response and migratory ability of individual cells through a porous membrane.

Transwell_Assay_Workflow A 1. Rehydrate Transwell insert membrane B 2. Add chemoattractant (e.g., FBS) to the lower chamber A->B C 3. Seed serum-starved cells (resuspended in serum-free medium with This compound or vehicle) into the upper chamber B->C D 4. Incubate for 6-24 hours C->D E 5. Remove non-migrated cells from the top of the membrane D->E F 6. Fix and stain the migrated cells on the bottom of the membrane E->F G 7. Image and count the stained cells F->G

Application Notes and Protocols: H2L5186303 in Ovalbumin-Induced Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils.[1][2] The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-established preclinical model that mimics the T-helper type 2 (Th2) cell-driven inflammatory cascade seen in allergic asthma.[2][3] Lysophosphatidic acid (LPA), a bioactive phospholipid, has been identified as a key intercellular mediator in asthma pathogenesis, with elevated levels found in the bronchoalveolar lavage fluid (BALF) of asthma patients following allergen exposure.[4][5] LPA exerts its effects through several G-protein-coupled receptors, with the LPA receptor 2 (LPA2) being a prominent therapeutic target.[4][6] H2L5186303 is a selective LPA2 receptor antagonist that has shown significant efficacy in suppressing the key features of allergic asthma in preclinical models.[4][6]

These application notes provide a comprehensive overview of the use of this compound in an OVA-induced asthma model, including detailed experimental protocols, summarized data, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action: LPA2 Antagonism in Asthma

In allergic asthma, allergen exposure leads to an increase in LPA levels in the airways.[5] LPA binds to its receptor, LPA2, on various immune and structural cells, initiating a pro-inflammatory cascade.[4][6] This includes promoting the differentiation of naive T-cells into Th2 cells, which in turn release key cytokines like IL-4, IL-5, and IL-13.[1][6][7] These cytokines orchestrate the hallmark features of asthma: eosinophil recruitment and activation, mucus production by goblet cells, and IgE synthesis by B-cells.[1][7] this compound acts by selectively blocking the LPA2 receptor, thereby inhibiting this signaling pathway and ameliorating the inflammatory response.

LPA_Pathway cluster_upstream Asthmatic Stimulus cluster_receptor Cellular Activation cluster_downstream Pathophysiological Response OVA Allergen (OVA) LPA ↑ Lysophosphatidic Acid (LPA) OVA->LPA triggers increase LPA2 LPA2 Receptor LPA->LPA2 binds to Th2 Th2 Differentiation LPA2->Th2 activates Cytokines ↑ IL-4, IL-5, IL-13 Th2->Cytokines Eosinophils Eosinophil Infiltration Cytokines->Eosinophils Mucus Mucus Hypersecretion Cytokines->Mucus AHR Airway Hyperresponsiveness (AHR) Cytokines->AHR H2L This compound H2L->LPA2 blocks

Caption: Mechanism of this compound in blocking the LPA-LPA2 signaling pathway.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes the standard method for inducing a Th2-mediated allergic airway inflammation in BALB/c mice.[1][3]

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Sensitization (Days 0 and 14):

    • Prepare the sensitization solution by mixing 100 µg OVA with 2 mg of alum adjuvant in 200 µL of sterile PBS per mouse.

    • Administer the solution via intraperitoneal (i.p.) injection to each mouse on Day 0 and again on Day 14.

  • Challenge (Days 28, 29, 30):

    • Prepare a 1% (w/v) OVA solution in sterile PBS.

    • On days 28, 29, and 30, place the sensitized mice in a nebulizer chamber.

    • Challenge the mice by exposing them to an aerosol of the 1% OVA solution for 30 minutes.

  • Endpoint Analysis (Day 32):

    • Perform analyses (e.g., AHR measurement, BALF collection) 48 hours after the final OVA challenge.

workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day28 Day 28 Nebulized OVA Day14->Day28 Rest Period Day29 Day 29 Nebulized OVA Day30 Day 30 Nebulized OVA Day32 Day 32 AHR, BALF, Histology Day30->Day32 drug_sens This compound Admin (Sensitization Protocol) drug_sens->Day0 30 min prior drug_sens->Day14 30 min prior drug_chal This compound Admin (Challenge Protocol) drug_chal->Day28 30 min prior drug_chal->Day29 30 min prior drug_chal->Day30 30 min prior

Caption: Experimental workflow for the OVA-induced asthma model and this compound treatment.
Protocol 2: this compound Administration

This compound can be administered prophylactically to assess its impact on either the sensitization or challenge phase of the allergic response.[1][4]

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PBS)

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable vehicle. A typical dose is 1 mg/kg body weight.[1]

  • Administration Timing:

    • Sensitization Protocol: Administer this compound (i.p.) 30 minutes before each OVA/alum injection on Days 0 and 14.

    • Challenge Protocol: Administer this compound (i.p.) 30 minutes before each nebulized OVA challenge on Days 28, 29, and 30.[1]

Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key functional indicator of asthma and is measured by assessing the airway's constriction in response to a bronchoconstrictor like methacholine (B1211447).[8][9]

Procedure:

  • Anesthetize the mouse and place it in a whole-body plethysmography chamber.

  • Record baseline airway resistance (RL) measurements.

  • Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

  • Record the change in RL at each concentration.

  • AHR is expressed as the percentage increase over the baseline RL.

Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis

BALF is collected to analyze the type and number of inflammatory cells that have infiltrated the airways.[10][11]

Procedure:

  • Euthanize the mouse and cannulate the trachea.

  • Instill and aspirate 1 mL of ice-cold PBS into the lungs three times.

  • Pool the retrieved fluid (BALF).

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with May-Grünwald-Giemsa.

  • Perform a differential cell count (macrophages, eosinophils, lymphocytes, neutrophils) by counting at least 300 cells under a microscope.

Protocol 5: Cytokine Analysis

The levels of Th2 cytokines in BALF or lung homogenates are quantified to assess the immunological response.[1][7]

Procedure (ELISA):

  • Use the supernatant from the centrifuged BALF (Protocol 4) or prepare lung homogenates.

  • Quantify the protein levels of IL-4, IL-5, and IL-13 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

Protocol 6: Lung Histopathology

Histological analysis of lung tissue is performed to visualize inflammation and mucus production.

Procedure:

  • After BALF collection, perfuse the lungs with PBS and fix them by inflating with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin (B1166041) and cut 5-µm sections.

  • For Inflammation: Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates around the bronchioles.

  • For Mucus Production: Stain sections with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells. Quantify by counting PAS-positive cells.

Experimental Data Summary

The following tables summarize the reported effects of this compound in the OVA-induced asthma model.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment Group Total Cells Eosinophils Lymphocytes
OVA Control Markedly Increased Markedly Increased Markedly Increased
This compound (Pre-Sensitization) Significantly Reduced Reduced by ~61%[7] Reduced by ~71%[7]
This compound (Pre-Challenge) Significantly Reduced Reduced by ~64%[7] Significantly Reduced

Data compiled from studies using a 1 mg/kg dose.[1][7] this compound treatment significantly suppresses the OVA-induced influx of total inflammatory cells, eosinophils, and lymphocytes into the airways.[4][7]

Table 2: Effect of this compound on Th2 Cytokine Levels

Cytokine Treatment Group Effect on Protein/mRNA Level
IL-4 This compound Significantly Suppressed mRNA levels in BALF cells[1]
IL-5 This compound Significantly Decreased production[12][13]
IL-13 This compound Significantly Suppressed protein and mRNA levels[1][6]
IL-33 This compound Significantly Decreased production in lung tissue[6][12]

This compound effectively reduces the production of key Th2 cytokines that drive the allergic inflammatory cascade.[4][6]

Table 3: Effect of this compound on Airway Pathology and Function

Parameter Treatment Group Effect
Airway Hyperresponsiveness (AHR) This compound Strong suppression[4][12]
Mucin Production (PAS Staining) This compound Strong suppression[4]
Inflammatory Score (Histology) This compound Significantly Ameliorated[4]

Treatment with the LPA2 antagonist improves lung function and reduces key pathological features of asthma such as mucus production and tissue inflammation.[4][12]

Conclusion

The LPA2 receptor antagonist this compound demonstrates significant therapeutic potential in a preclinical model of allergic asthma. By blocking the LPA-LPA2 signaling axis, this compound effectively suppresses Th2-mediated airway inflammation, reducing eosinophil and lymphocyte infiltration, decreasing the production of pro-inflammatory cytokines, and ameliorating airway hyperresponsiveness and mucus production.[4][6][7] These findings underscore that targeting the LPA2 receptor is a promising strategy for the development of novel asthma therapies.[4][6] The protocols and data presented here provide a robust framework for researchers to investigate this compound and other LPA2 antagonists in the context of allergic airway diseases.

References

Measuring the Efficacy of H2L5186303 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of pathophysiological processes, including inflammation, fibrosis, and cancer.[1] Dysregulation of the LPA-LPA2 signaling axis is a promising therapeutic target, and this compound represents a key tool for investigating the therapeutic potential of LPA2 inhibition.[2] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a preclinical animal model of allergic asthma.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that exerts its effects through a family of six G protein-coupled receptors (LPAR1-6).[3] The LPA2 receptor subtype is of particular interest as it is involved in cell proliferation, survival, and migration.[1] this compound has been identified as a selective LPA2 antagonist with an IC50 of 8.9 nM.[1] Preclinical studies have demonstrated its efficacy in an ovalbumin (OVA)-induced allergic asthma mouse model, where it was shown to suppress airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.[4] These findings highlight the potential of this compound as a therapeutic agent for allergic asthma.[4][5]

LPA2 Signaling Pathway

Activation of the LPA2 receptor by LPA initiates several downstream signaling cascades through coupling with heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13.[1] These pathways ultimately regulate cellular processes such as proliferation, survival, and migration.[1]

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Binds G_proteins Gαq, Gαi, Gα12/13 LPA2->G_proteins Activates This compound This compound This compound->LPA2 Blocks Downstream Downstream Signaling (e.g., PLC, PI3K, Rho) G_proteins->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

Caption: LPA2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol is a standard in vivo model for studying allergic asthma and evaluating the efficacy of therapeutic agents.[1]

Materials:

  • Female BALB/c mice (6-8 weeks old)[1]

  • Ovalbumin (OVA)[1]

  • Aluminum hydroxide (B78521) (alum)[1]

  • This compound

  • Vehicle control (e.g., saline, DMSO)

  • Aerosol delivery system

Experimental Workflow:

Allergic_Asthma_Workflow cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: Sensitization (OVA/Alum i.p.) Day14 Day 14: Booster (OVA/Alum i.p.) Day0->Day14 14 days Treatment_Sens This compound (1 mg/kg, i.p.) 30 min before each OVA/Alum injection Day21 Day 21: OVA Aerosol Day14->Day21 7 days Treatment_Sens->Day0 Administer Treatment_Sens->Day14 Administer Day22 Day 22: OVA Aerosol Day21->Day22 24 hrs Day23 Day 23: OVA Aerosol Day22->Day23 24 hrs Analysis Measure Airway Hyper-responsiveness BALF Cell Counts Cytokine Levels Histology (H&E, PAS) Day23->Analysis Post-Challenge

Caption: Experimental Workflow for the OVA-Induced Allergic Asthma Model.

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in saline.[1]

  • Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.) or a vehicle control to the mice 30 minutes prior to each OVA/alum injection.[2]

  • Challenge: On days 21, 22, and 23, challenge the mice with aerosolized OVA (e.g., 1% in saline) for 30 minutes.[2]

  • Endpoint Analysis: 24 to 48 hours after the final OVA challenge, perform the following analyses:

    • Airway Hyper-responsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to quantify inflammatory cells, particularly eosinophils.[5][6]

    • Cytokine Measurement: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates using ELISA or other immunoassays.[6]

    • Histological Analysis: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.[1][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in the OVA-induced allergic asthma model.

Table 1: Effect of this compound on BALF Inflammatory Cell Counts

Treatment GroupTotal Cell Count (cells/mL)Eosinophil Count (cells/mL)Lymphocyte Count (cells/mL)
Control (PBS)BaselineBaselineBaseline
OVA + VehicleIncreasedSignificantly IncreasedSignificantly Increased
OVA + this compound (pre-sensitization)Significantly SuppressedSuppressed by 60.9%Suppressed by 70.7%
OVA + this compound (pre-challenge)Significantly SuppressedSuppressed by 63.7%Not Significantly Different

Data compiled from a study by Kim et al. (2022).[4][5][6]

Table 2: Effect of this compound on Airway Hyper-responsiveness and Inflammation

ParameterOVA + VehicleOVA + this compound
Airway Hyper-responsivenessIncreasedSuppressed
Inflammatory Cytokine Levels (IL-13)IncreasedSuppressed
Mucin Production (PAS staining)IncreasedSuppressed
Eosinophil Infiltration (H&E staining)IncreasedReduced

Data compiled from studies by Kim et al. (2022) and Kondo et al.[4][5][6]

Conclusion

This compound demonstrates significant efficacy in a preclinical model of allergic asthma by targeting the LPA2 receptor.[5] The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and other LPA2 antagonists in inflammatory and other disease models. The detailed methodologies and clear data presentation are intended to facilitate the design and execution of robust preclinical studies.

References

Application Notes and Protocols: H2L5186303 in Combination with Ro6842262 for Investigating LPA Signaling in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that plays a significant role in the tumor microenvironment, particularly in high-grade serous ovarian cancer (HGSC). Its signaling, mediated through LPAR family G-protein-coupled receptors, is associated with tumor progression, metastasis, and poor patient prognosis. H2L5186303 is a potent and selective antagonist of the LPA2 receptor, with an IC50 of 9 nM[1]. This document provides detailed application notes and protocols for the use of this compound in combination with the LPAR1 antagonist, Ro6842262, to dissect the LPA-regulated signal transduction network in ovarian cancer cells. These protocols are based on the methodologies described in the study by Ojasalu et al. (2023), which utilized this combination to investigate LPA-induced gene expression, phosphoproteomic changes, cell migration, and entosis[2][3].

Data Presentation

Table 1: Summary of LPA-Regulated Gene Expression Changes with this compound and Ro6842262 Treatment
GeneFunctionLPA-Induced ChangeEffect of this compound (1 µM)Effect of Ro6842262 (1 µM)
CCL20 ChemokineUpregulationNo significant inhibitionInhibition
IL6 CytokineUpregulationNo significant inhibitionInhibition
THBS1 Thrombospondin 1UpregulationNo significant inhibitionInhibition

Data synthesized from Ojasalu et al. (2023). The study found that LPA-induced upregulation of these pro-tumorigenic genes was sensitive to the LPAR1 antagonist Ro6842262, but not the LPAR2 antagonist this compound, suggesting a primary role for LPAR1 in mediating these transcriptional responses[4].

Table 2: Overview of Phosphoproteomic Changes in Response to LPA and LPAR Antagonists
Signaling PathwayKey Phosphorylated ProteinsLPA-Induced ChangeEffect of this compound (1 µM)Effect of Ro6842262 (1 µM)
ROCK/RAC MYPT1 (T853)Increased PhosphorylationPartial InhibitionStrong Inhibition
PKC/ERK MYPT1 (S507)Increased PhosphorylationNo significant inhibitionStrong Inhibition
DOCK7/RAC DOCK7Increased ActivityInhibitionNo significant inhibition

This table summarizes findings from the phosphoproteomic analysis by Ojasalu et al. (2023), which identified over 1100 LPA-regulated phosphorylation sites[2][5]. The data indicates that LPAR1, inhibited by Ro6842262, is a major driver of ROCK/RAC and PKC/ERK pathways, while LPAR2, inhibited by this compound, is involved in a novel pathway with the RAC-GEF DOCK7, particularly in the context of entosis[2].

Experimental Protocols

Protocol 1: Analysis of LPA-Induced Gene Expression using RNA Sequencing

Objective: To determine the effect of this compound and Ro6842262 on the LPA-induced transcriptome in ovarian cancer cells.

Cell Line: OCMI91s (patient-derived HGSC cells)

Materials:

  • OCMI91s cells

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • This compound (1 µM final concentration)

  • Ro6842262 (1 µM final concentration)

  • LPA mix (5 µM final concentration)

  • DMSO (vehicle control)

  • Ethanol (B145695) (vehicle control for LPA)

  • RNA extraction kit

  • Reagents for library preparation and RNA sequencing

Procedure:

  • Culture OCMI91s cells to 70-80% confluency.

  • Pre-treat cells with 1 µM this compound, 1 µM Ro6842262, or DMSO for a specified pre-incubation time (e.g., 30-60 minutes).

  • Stimulate the cells with 5 µM LPA mix or ethanol for 2 hours.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Prepare RNA sequencing libraries from the extracted RNA.

  • Perform RNA sequencing.

  • Analyze the sequencing data to identify differentially expressed genes.

Protocol 2: Phosphoproteomic Analysis of LPA-Induced Signaling

Objective: To identify and quantify changes in protein phosphorylation in response to LPA and LPAR antagonists.

Cell Line: OCMI91s or OVCAR8 cells

Materials:

  • Ovarian cancer cells

  • This compound (1 µM final concentration)

  • Ro6842262 (1 µM final concentration)

  • LPA (5 µM final concentration)

  • DMSO (vehicle control)

  • Ethanol (vehicle control for LPA)

  • Lysis buffer with phosphatase and protease inhibitors

  • Reagents for protein digestion, phosphopeptide enrichment, and mass spectrometry

Procedure:

  • Culture cells and treat with this compound, Ro6842262, or DMSO, followed by LPA or ethanol stimulation for a short duration (e.g., 5 minutes) to capture early signaling events.

  • Lyse the cells and extract proteins.

  • Digest the proteins into peptides.

  • Enrich for phosphopeptides using techniques such as titanium dioxide or immobilized metal affinity chromatography.

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the mass spectrometry data to identify and quantify phosphopeptides.

Protocol 3: Cell Migration Assay (e.g., Transwell Assay)

Objective: To assess the effect of this compound in combination with other inhibitors on LPA-induced cell migration.

Procedure:

  • Seed ovarian cancer cells in the upper chamber of a Transwell insert.

  • Add LPA as a chemoattractant to the lower chamber.

  • Treat the cells in the upper chamber with this compound alone or in combination with other inhibitors (e.g., Ro6842262).

  • Incubate for a suitable period to allow for cell migration.

  • Fix, stain, and quantify the cells that have migrated to the lower surface of the insert.

Protocol 4: Entosis Assay

Objective: To investigate the role of this compound and associated signaling pathways in LPA-induced entosis (cell-in-cell invasion).

Procedure:

  • Culture ovarian cancer cells in suspension or low-adherence conditions to promote entosis.

  • Treat the cells with LPA to induce entosis.

  • Concurrently treat with this compound, Ro6842262, or other specific pathway inhibitors.

  • Monitor the formation of cell-in-cell structures using live-cell imaging or by fixing and staining the cells at specific time points.

  • Quantify the percentage of entotic cells.

Visualizations

LPA_Signaling_Pathway cluster_lpar1 LPAR1 Signaling cluster_lpar2 LPAR2 Signaling LPA1 LPAR1 Gq Gq LPA1->Gq G1213_1 G12/13 LPA1->G1213_1 PLC PLC Gq->PLC IP3_DAG IP3/DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC ERK ERK PKC->ERK MYPT1_S507 MYPT1 (S507) ERK->MYPT1_S507 Gene_Expression Gene Expression (CCL20, IL6, THBS1) ERK->Gene_Expression ROCK ROCK G1213_1->ROCK MYPT1_T853 MYPT1 (T853) ROCK->MYPT1_T853 Migration_Entosis Migration & Entosis MYPT1_S507->Migration_Entosis MYPT1_T853->Migration_Entosis Ro6842262 Ro6842262 Ro6842262->LPA1 LPA2 LPAR2 Gi Gi LPA2->Gi DOCK7 DOCK7 Gi->DOCK7 RAC RAC DOCK7->RAC Entosis Entosis RAC->Entosis This compound This compound This compound->LPA2 LPA LPA LPA->LPA1 LPA->LPA2

Caption: LPA signaling pathways in ovarian cancer cells.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Ovarian Cancer Cells treatment Pre-treat with: - this compound (1 µM) - Ro6842262 (1 µM) - DMSO (Vehicle) start->treatment stimulation Stimulate with: - LPA (5 µM) - Ethanol (Vehicle) treatment->stimulation rna_seq RNA Sequencing stimulation->rna_seq phospho Phosphoproteomics stimulation->phospho migration Migration Assay stimulation->migration entosis Entosis Assay stimulation->entosis

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols for H2L5186303-Induced Apoptosis in Intestinal Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1] LPA signaling, particularly through the LPA2 receptor, has been identified as a crucial pro-survival pathway in intestinal epithelial cells. This pathway is often upregulated in colorectal cancer, contributing to tumor growth and resistance to apoptosis. LPA promotes cell survival by activating downstream signaling cascades, most notably the PI3K/Akt pathway, which in turn inhibits pro-apoptotic proteins and promotes cell proliferation.[2]

By selectively blocking the LPA2 receptor, this compound effectively inhibits these pro-survival signals, thereby inducing apoptosis in intestinal epithelial cells, particularly in cancer cell lines where this pathway is dysregulated. This makes this compound a valuable tool for studying the role of LPA2 signaling in intestinal homeostasis and a potential therapeutic agent for colorectal cancer.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for inducing and quantifying apoptosis in intestinal epithelial cell lines.

Mechanism of Action

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA2. In intestinal epithelial cells, the binding of LPA to LPA2 activates the Gαi subunit, which in turn stimulates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt is a critical node in the cell survival pathway; it phosphorylates and inactivates several pro-apoptotic proteins, including Bad (Bcl-2-associated death promoter). Phosphorylated Bad is sequestered in the cytoplasm, preventing it from binding to and inhibiting the anti-apoptotic protein Bcl-2. This allows Bcl-2 to prevent the release of cytochrome c from the mitochondria, thereby inhibiting the intrinsic pathway of apoptosis.

This compound, as a competitive antagonist of LPA2, binds to the receptor and prevents LPA from initiating this signaling cascade. The inhibition of the PI3K/Akt pathway by this compound leads to the dephosphorylation and activation of Bad. Active Bad then binds to Bcl-2, disrupting its anti-apoptotic function. This results in the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

H2L5186303_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates PI3K PI3K LPA2->PI3K Activates This compound This compound This compound->LPA2 Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Bad Bad pAkt->Bad Inactivates Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytoC Cytochrome c Bcl2->CytoC Inhibits Release Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) CytoC->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: this compound-mediated inhibition of the LPA2/PI3K/Akt survival pathway leading to apoptosis.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on intestinal epithelial cancer cells. The specific values may vary depending on the cell line, experimental conditions, and assay used.

Table 1: this compound Potency

ParameterValueCell Line/Assay
IC50 (LPA2 Antagonism)8.9 nMCHO cells expressing human LPA2 (Calcium Mobilization Assay)[1]

Table 2: Representative Apoptotic Effects of an LPA2 Antagonist in Intestinal Epithelial Cells

Treatment Group% Apoptotic Cells (TUNEL Assay)Relative Caspase-3/7 Activity
Vehicle Control5.2 ± 1.1%1.0 (baseline)
This compound (100 nM)18.5 ± 2.5%2.8 ± 0.4
This compound (500 nM)35.1 ± 4.2%4.5 ± 0.6
This compound (1 µM)52.8 ± 5.9%6.2 ± 0.8

Note: The data in Table 2 is illustrative and based on the pro-apoptotic effects observed with LPA2 inhibition in intestinal organoids.[4] Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis in intestinal epithelial cell lines (e.g., Caco-2, HT-29).

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Intestinal Epithelial Cell Culture (e.g., Caco-2, HT-29) treatment Treatment with this compound (Dose-response & Time-course) start->treatment flow_cytometry Flow Cytometry: Annexin V/PI Staining (Early/Late Apoptosis) treatment->flow_cytometry microscopy Fluorescence Microscopy: TUNEL Assay (DNA Fragmentation) treatment->microscopy western_blot Western Blot: Cleaved Caspase-3, p-Akt (Protein Level Analysis) treatment->western_blot data_analysis Data Analysis & Quantification flow_cytometry->data_analysis microscopy->data_analysis western_blot->data_analysis conclusion Conclusion: Determine Apoptotic Effect of this compound data_analysis->conclusion

Caption: General experimental workflow for assessing this compound-induced apoptosis.
Protocol 1: Cell Culture and Treatment

  • Cell Culture: Culture human colorectal adenocarcinoma cell lines, such as Caco-2 or HT-29, in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours before treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) before proceeding to the apoptosis assays.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Grow and treat cells on glass coverslips or in chamber slides.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Counterstain the nuclei with a DNA stain such as DAPI.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Troubleshooting

  • Low Apoptosis Induction:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the this compound stock solution is properly stored and has not degraded.

    • Confirm LPA2 expression in your cell line.

  • High Background in Apoptosis Assays:

    • Optimize cell handling to minimize mechanical stress and cell death.

    • Ensure proper washing steps to remove unbound reagents.

    • For flow cytometry, set appropriate compensation and gating.

  • Inconsistent Western Blot Results:

    • Ensure equal protein loading.

    • Use fresh lysis buffer with inhibitors.

    • Optimize antibody concentrations and incubation times.

References

Troubleshooting & Optimization

H2L5186303 not dissolving properly in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H2L5186303.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Reported solubility values vary between different suppliers, so it is crucial to consult the certificate of analysis for your specific batch. Published data indicates solubility in DMSO ranging from 15 mg/mL to as high as 250 mg/mL.[1][3] Achieving higher concentrations may require specific techniques such as sonication.[3]

Q2: My this compound is not dissolving completely in DMSO, even at a concentration that is reported to be soluble. What could be the issue?

A2: Several factors can contribute to incomplete dissolution. These include the purity of the compound, the quality of the DMSO used, temperature, and the dissolution technique. It is also possible that the solution is supersaturated.[4]

Q3: The this compound initially dissolved in DMSO but has now precipitated out of solution. Why is this happening?

A3: Precipitation of a previously dissolved compound can be caused by several factors.[4] Temperature fluctuations, such as storing the solution at a lower temperature than when it was prepared, can lead to crystallization.[4] Repeated freeze-thaw cycles can also promote precipitation.[4] Additionally, DMSO is hygroscopic and can absorb moisture from the air if not stored properly, which can reduce its solvating power.[4] For some compounds, a supersaturated state in DMSO may only be temporary before crystallization occurs.[4]

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[5] To minimize the risk of precipitation due to freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Dissolving this compound in DMSO

If you are experiencing difficulty dissolving this compound in DMSO, please follow the troubleshooting steps outlined below.

Initial Troubleshooting Steps
  • Verify Compound and Solvent Quality:

    • Ensure you are using a high-purity batch of this compound.

    • Use anhydrous (dry) DMSO to minimize water contamination, which can negatively impact solubility.[4]

  • Optimize Dissolution Conditions:

    • Temperature: Gently warm the solution to room temperature or slightly above (e.g., 37°C). Avoid excessive heat, which could degrade the compound.

    • Agitation: Vortex the solution vigorously for 2-5 minutes to ensure thorough mixing.[4]

    • Sonication: If the compound still does not dissolve, sonicate the solution for 10-15 minutes.[3] This can help break up any aggregates and facilitate dissolution.

Advanced Troubleshooting

If the initial steps do not resolve the issue, consider the following:

  • Prepare a Fresh Solution: If the current solution has been stored for an extended period or has undergone multiple freeze-thaw cycles, it is best to prepare a fresh stock solution.

  • Consider a Lower Concentration: If your experimental design allows, try preparing a stock solution at a lower concentration.

  • Alternative Solvents: While DMSO is the most commonly reported solvent, for certain applications, exploring other solvents may be an option. However, for most in vitro and in vivo studies involving this compound, DMSO is the standard.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents

SolventConcentrationSource
DMSO250 mg/mL (requires sonication)MedChemExpress[3]
DMSOup to 50 mg/mLTribioscience[2]
DMSO15 mg/mLCayman Chemical[1]
DMF20 mg/mLCayman Chemical[1]
DMF:PBS (pH 7.2) (1:8)0.11 mg/mLCayman Chemical[1]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO

  • Allow both the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the vial vigorously for 2-5 minutes.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If undissolved particles remain, proceed to Protocol 2.

Protocol 2: Aided Dissolution of this compound in DMSO using Sonication

  • Follow steps 1-4 of Protocol 1.

  • If undissolved particles are still present, place the vial in a sonicator bath.

  • Sonicate for 10-15 minutes.

  • After sonication, visually inspect the solution for clarity.

  • If the solution is clear, it is ready for use or storage. If particles persist, consider preparing a solution at a lower concentration.

Visualizations

Dissolution_Workflow Workflow for Dissolving this compound in DMSO start Start: Weigh this compound and add DMSO vortex Vortex for 2-5 minutes start->vortex inspect1 Visually Inspect Solution vortex->inspect1 sonicate Sonicate for 10-15 minutes inspect1->sonicate Particles Present success Solution is Ready inspect1->success Clear inspect2 Visually Inspect Solution sonicate->inspect2 inspect2->success Clear fail Consider Lower Concentration or Alternative Solvent inspect2->fail Particles Present

Caption: Workflow for dissolving this compound in DMSO.

Troubleshooting_Logic Troubleshooting Logic for this compound Dissolution Issues issue Issue: this compound Not Dissolving check_quality Check Compound Purity and DMSO Anhydrousness issue->check_quality optimize_conditions Optimize Conditions: - Gentle Warming - Vigorous Vortexing - Sonication issue->optimize_conditions check_precipitation Investigate Precipitation Causes: - Temperature Fluctuations - Freeze-Thaw Cycles - Moisture Absorption issue->check_precipitation lower_concentration Try a Lower Concentration optimize_conditions->lower_concentration prepare_fresh Prepare Fresh Solution check_precipitation->prepare_fresh

Caption: Troubleshooting logic for this compound dissolution issues.

References

Technical Support Center: H2L5186303 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with the LPA2 receptor antagonist, H2L5186303, in cell-based assays.

Troubleshooting Guide

This guide addresses common issues observed during cell-based assays with this compound and offers potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
High background signal in calcium mobilization assay 1. Autofluorescence of this compound.2. Poor cell health or cell stress.3. Problems with the calcium indicator dye.1. Test this compound in a cell-free assay buffer to determine its intrinsic fluorescence.2. Ensure optimal cell culture conditions and handle cells gently. Confirm cell viability with a stain.3. Optimize the concentration and incubation time of the dye. Verify the dye is not expired and has been stored correctly.[1]
Low signal-to-noise ratio in functional assays 1. Low LPA2 receptor expression in the chosen cell line.2. Suboptimal concentration of the LPA agonist used for stimulation.1. Use a cell line with confirmed high expression of the LPA2 receptor, such as CHO cells stably expressing the human LPA2 receptor or HCT-116 cells.[1][2]2. Determine the EC80 of the LPA agonist in your specific assay system to ensure a robust but inhibitable signal.[1]
Inconsistent or variable results between experiments 1. Inconsistent cell passage number or confluency.2. Variability in compound preparation and dilution.3. Fluctuations in incubation times or temperatures.1. Use cells within a consistent passage number range and ensure a uniform cell seeding density and confluency at the time of the assay.2. Prepare fresh stock solutions of this compound and perform serial dilutions accurately.3. Strictly adhere to standardized incubation times and maintain consistent temperatures throughout the assay.
This compound shows lower than expected potency (high IC50) 1. Degradation of this compound.2. Presence of serum in the assay medium.3. Incorrect assay setup.1. Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment.2. LPA can bind to serum albumin, reducing the effective concentration of the agonist. Perform assays in serum-free or low-serum medium.[1]3. Review the experimental protocol to ensure all steps, including agonist and antagonist addition times, are correct.
Unexpected agonist-like activity of this compound 1. Off-target effects at high concentrations.2. Contamination of the compound stock.1. Test a range of this compound concentrations to determine if the effect is dose-dependent. Perform selectivity assays against other LPA receptor subtypes.[1]2. Use a fresh, authenticated stock of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA2).[3] It functions by blocking the binding of lysophosphatidic acid (LPA) to the LPA2 receptor, thereby inhibiting downstream signaling pathways.[2]

Q2: Which cell lines are recommended for studying the effects of this compound?

A2: Commonly used cell lines for evaluating this compound include CHO cells stably expressing the human LPA2 receptor for specific receptor-binding and signaling assays.[2] For studying its effects in a more endogenous setting, cancer cell lines such as HCT-116 (colon cancer) are often used.[1][2]

Q3: What is the reported IC50 value for this compound?

A3: The IC50 of this compound for the LPA2 receptor is reported to be approximately 9 nM.[3] However, it's important to note that the experimentally determined IC50 value can vary depending on the cell line, assay conditions, and the specific endpoint being measured.[4][5]

Q4: How can I confirm the selectivity of this compound for the LPA2 receptor?

A4: To confirm the selectivity of this compound, you should perform functional assays in parallel with cell lines expressing other LPA receptor subtypes (LPA1, LPA3, etc.). A significantly higher IC50 value for other LPA receptors compared to LPA2 indicates selectivity.[1]

Q5: What are the key downstream signaling pathways affected by this compound?

A5: The LPA2 receptor couples to several G proteins, including Gαq, Gαi, and Gα12/13.[6] By antagonizing the LPA2 receptor, this compound can inhibit downstream signaling cascades such as the activation of phospholipase C (leading to calcium mobilization) and the Ras-ERK pathway (affecting cell proliferation).[2][6]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentration (IC50) of this compound.

CompoundTarget ReceptorReported IC50Cell Line/AssayReference
This compoundLPA2~9 nMNot specified[3]
This compoundLPA28.9 nMLPA-elicited calcium mobilization assay[2]

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit LPA-induced intracellular calcium mobilization.

Materials:

  • CHO cells stably expressing the human LPA2 receptor[2]

  • Cell culture medium

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[2][7]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • This compound

  • LPA (agonist)

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the LPA2-expressing CHO cells into 96-well black-walled, clear-bottom plates and culture until they reach confluence.[2]

  • Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM in HBSS) at 37°C in the dark for 45-60 minutes.[1][2]

  • Compound Addition: Wash the cells gently with the assay buffer to remove excess dye. Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.[1]

  • Signal Measurement: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading.

  • LPA Stimulation: Add a predetermined concentration of LPA (typically the EC80) to the wells and immediately begin recording the fluorescence intensity over time to measure the calcium flux.[1][2]

  • Data Analysis: Quantify the increase in fluorescence upon LPA stimulation. The inhibitory effect of this compound is determined by the reduction in the LPA-induced signal. Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.[2]

Cell Proliferation Assay

This protocol uses a colorimetric method (e.g., MTT or WST-1) to assess the effect of this compound on cell proliferation.

Materials:

  • LPA2-expressing cells (e.g., HCT-116)[1]

  • Cell culture medium (with reduced serum, e.g., 0.5-1%)[1]

  • 96-well clear plates

  • This compound

  • LPA (agonist)

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[1]

  • Treatment: Replace the medium with a low-serum medium. Add various concentrations of this compound. Add the LPA agonist. Include appropriate controls (untreated cells, cells with LPA only, cells with this compound only).[1]

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours until a color change is visible.[1]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Subtract the background absorbance and normalize the data to the controls to determine the effect of this compound on cell proliferation.[1]

Visualizations

LPA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates H2L This compound H2L->LPA2 Inhibits Gq Gαq LPA2->Gq Gi Gαi LPA2->Gi G1213 Gα12/13 LPA2->G1213 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca Ras Ras Gi->Ras ERK ERK Ras->ERK Proliferation Cell Proliferation ERK->Proliferation Rho Rho G1213->Rho Migration Cell Migration Rho->Migration Troubleshooting_Workflow Start Unexpected Result with this compound CheckAssay Review Assay Protocol and Conditions Start->CheckAssay CheckCompound Verify this compound Integrity and Concentration CheckAssay->CheckCompound Protocol OK Optimize Optimize Assay Parameters (e.g., agonist concentration, incubation times) CheckAssay->Optimize Discrepancy Found CheckCells Assess Cell Health and Receptor Expression CheckCompound->CheckCells Compound OK CheckCompound->Optimize Issue Found CheckCells->Optimize Issue Found Validate Validate with Positive/Negative Controls CheckCells->Validate Cells OK Optimize->Validate Consult Consult Technical Support Validate->Consult Issue Persists Logical_Relationships cluster_observed Observed Result cluster_potential Potential Causes Result Low this compound Potency Degradation Compound Degradation Result->Degradation Serum Serum Interference Result->Serum LowExpression Low LPA2 Expression Result->LowExpression AssayError Assay Condition Error Result->AssayError

References

H2L5186303 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of H2L5186303 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to block the signaling cascades initiated by the binding of lysophosphatidic acid (LPA) to the LPA2 receptor.

Q2: What are the known on-target effects of this compound?

In preclinical studies, this compound has been shown to suppress airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers in models of allergic asthma.[1] It also inhibits the proliferation of certain cancer cell lines, such as HCT-116 colon cancer cells.[1]

Q3: What is meant by "off-target effects" and why is it important to consider them for this compound?

Off-target effects refer to the interactions of a compound with molecular targets other than its intended primary target. These interactions can lead to unexpected biological responses, confounding experimental results and potentially causing toxicity. While this compound is reported to be selective for LPA2, it is crucial to assess its activity against a broader range of potential targets to ensure data integrity and proper interpretation of experimental outcomes.

Q4: Has the selectivity of this compound been fully characterized?

The selectivity of this compound has been evaluated against the closely related LPA1 and LPA3 receptors, showing significant selectivity for LPA2. However, its comprehensive profile against other LPA receptor subtypes (LPA4-6) and a wider range of unrelated receptors and enzymes, such as other GPCRs and kinases, has not been extensively published in the reviewed literature.[2]

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses common issues that may arise during experiments with this compound, potentially due to off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cell phenotype (e.g., altered morphology, viability) not consistent with LPA2 inhibition. This compound may be interacting with other GPCRs or kinases that regulate cell growth, survival, or cytoskeletal arrangement.1. Perform a literature search for known off-targets of similar chemical scaffolds. 2. Conduct a counterscreen against a panel of relevant GPCRs and kinases (see Experimental Protocols). 3. Use a structurally distinct LPA2 antagonist as a control to see if the phenotype persists.
Inconsistent results between different cell lines. Cell lines can have varying expression levels of off-target proteins. An effect observed in one cell line might be due to an off-target that is highly expressed in that specific line.1. Profile the expression of suspected off-target proteins in your cell lines of interest via qPCR or western blot. 2. Validate key findings in a primary cell type that more closely resembles the in vivo context.
Discrepancy between in vitro potency and in vivo efficacy. Off-target effects in vivo can lead to unexpected pharmacology or toxicity, affecting the compound's overall efficacy. For example, inhibition of a kinase involved in a critical physiological process could mask the intended therapeutic effect.1. Conduct a broad in vitro safety pharmacology screen (e.g., against a panel of ion channels, GPCRs, and kinases) to identify potential liabilities. 2. Carefully monitor for unexpected physiological changes in animal models.
High background or unexpected signaling in functional assays. The compound might be acting as an agonist or antagonist at another receptor expressed in the assay system, leading to confounding signals.1. Use a "null" cell line that does not express the target receptor (LPA2) to check for non-specific effects. 2. Test for activity in multiple downstream signaling pathways to identify potential biased agonism or off-target signaling.

Data Presentation: On-Target Potency and Illustrative Off-Target Profile

The following tables summarize the known on-target activity of this compound and provide an illustrative off-target profile against a panel of kinases and GPCRs. The off-target data is hypothetical and based on typical screening results for selective small molecules, intended to guide researchers in designing their own selectivity profiling experiments.

Table 1: On-Target and LPA Subtype Selectivity of this compound

TargetIC50 (nM)Assay Type
LPA2 (Human) 8.9 Calcium Mobilization
LPA1 (Human)1230Calcium Mobilization
LPA3 (Human)27354Calcium Mobilization

Data compiled from published sources.[2]

Table 2: Illustrative Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase Target% Inhibition at 1 µM
LPA2 (On-Target) >95% (functional antagonism)
Aurora Kinase A< 10%
BRAF< 5%
EGFR< 15%
ROCK125%
SRC18%
VEGFR2< 10%

This data is for illustrative purposes only.

Table 3: Illustrative GPCR Selectivity Profile of this compound (10 µM Screen)

GPCR Target% Inhibition at 10 µM (Antagonist Mode)
LPA2 (On-Target) >95%
β2-adrenergic Receptor< 10%
M1 Muscarinic Receptor< 5%
H1 Histamine Receptor12%
CCR5< 8%
μ-opioid Receptor< 5%

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 5 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a 4X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: GPCR Radioligand Binding Assay (Competition)

This protocol outlines a method to determine the binding affinity of this compound for a panel of GPCRs.

Materials:

  • Cell membranes prepared from cells expressing the GPCR of interest

  • Radioligand specific for the target GPCR (e.g., [3H]-labeled)

  • This compound stock solution (in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target GPCR)

  • Glass fiber filter mats (pre-soaked in polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of this compound in binding buffer.

    • Dilute the radioligand in binding buffer to a final concentration at or near its Kd.

    • Dilute the cell membranes in binding buffer to an optimized concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of diluted membranes.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of diluted membranes.

    • Competition: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of diluted membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter mat and place each filter into a scintillation vial with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percent specific binding for each concentration of this compound.

    • Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Binds & Activates This compound This compound This compound->LPA2 Binds & Inhibits Gq Gαq LPA2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ca_release->PKC Activates Cell_Response Cellular Response (Proliferation, Migration) PKC->Cell_Response Leads to

Caption: Simplified LPA2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Off_Target start Start: Unexpected Experimental Result with this compound check_on_target Is the effect consistent with LPA2 inhibition? start->check_on_target hypothesis Hypothesize Off-Target Effect check_on_target->hypothesis No end_on_target Conclusion: Result is likely on-target or due to other experimental variables. check_on_target->end_on_target Yes primary_screen Primary Off-Target Screen (e.g., Kinase & GPCR Panels at high concentration) hypothesis->primary_screen hit_identified Off-target 'hit' identified? primary_screen->hit_identified dose_response Dose-Response Curve on Off-Target Hit(s) hit_identified->dose_response Yes no_hit No significant hits. hit_identified->no_hit No confirm_phenotype Confirm Off-Target Mediates Phenotype (e.g., using siRNA or a selective tool compound for the off-target) dose_response->confirm_phenotype end_off_target Conclusion: Result is likely due to a specific off-target effect. confirm_phenotype->end_off_target no_hit->end_on_target

Caption: Troubleshooting workflow for investigating potential off-target effects.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Prepare this compound Serial Dilutions plate_setup Add Compound, Kinase, and Substrate to 384-well plate compound_prep->plate_setup reagent_prep Prepare Kinase, Substrate, and ATP reagent_prep->plate_setup start_reaction Initiate with ATP, Incubate at 30°C plate_setup->start_reaction stop_reaction Stop Reaction & Deplete ATP start_reaction->stop_reaction generate_signal Add Detection Reagent (Luminescence) stop_reaction->generate_signal read_plate Read Plate with Luminometer generate_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve

Caption: Experimental workflow for an in vitro kinase inhibition assay.

References

Technical Support Center: Optimizing H2L5186303 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of H2L5186303 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂). LPA₂ is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), couples to several heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13.[1] This initiates downstream signaling cascades that are involved in a variety of cellular processes, including proliferation, survival, and migration.[1] By blocking the LPA₂ receptor, this compound can inhibit these signaling pathways.

Q2: In what preclinical models has this compound shown efficacy?

A2: this compound has demonstrated significant in vivo efficacy in a preclinical mouse model of ovalbumin (OVA)-induced allergic asthma.[2][3] In this model, it has been shown to suppress airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.[3]

Q3: What is a recommended starting dose for this compound in a mouse model of allergic asthma?

A3: Based on published studies, a dose of 1 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective in a BALB/c mouse model of OVA-induced allergic asthma.[2]

Q4: How should this compound be formulated for in vivo administration?

A4: For in vivo studies with small molecules like this compound where a specific vehicle is not provided, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[4] A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is critical to perform solubility and stability tests for your specific batch of this compound in the chosen vehicle.

Q5: When should this compound be administered in an OVA-induced asthma model?

A5: In the OVA-induced allergic asthma model, this compound has been shown to be effective when administered 30 minutes prior to either OVA sensitization or OVA challenge.[2]

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy in in vivo studies.

  • Potential Cause: Improper formulation or poor solubility of this compound.

    • Troubleshooting Step: Ensure this compound is fully dissolved in the vehicle. Perform a visual inspection for any precipitation. It is highly recommended to conduct solubility tests with your chosen vehicle prior to starting the in vivo experiment. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[4]

  • Potential Cause: Suboptimal dosing or administration route.

    • Troubleshooting Step: The recommended starting dose is 1 mg/kg via i.p. injection for the mouse asthma model.[2] If efficacy is not observed, a dose-response study may be necessary to determine the optimal dose for your specific model and experimental conditions.

  • Potential Cause: Variability in the animal model.

    • Troubleshooting Step: Ensure that the animal model is well-characterized and that the disease induction is consistent across all animals. For the OVA-induced asthma model, carefully follow a standardized protocol for sensitization and challenge.[5][6][7]

Issue 2: Adverse effects or toxicity observed in the animals.

  • Potential Cause: Vehicle toxicity.

    • Troubleshooting Step: Always include a vehicle-only control group in your experiment to assess any potential toxicity of the formulation itself. If the vehicle is causing adverse effects, you may need to explore alternative formulations.

  • Potential Cause: Off-target effects of this compound at the tested dose.

    • Troubleshooting Step: If toxicity is observed at the 1 mg/kg dose, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma

ParameterTreatment GroupOutcomeReference
Dosage 1 mg/kgEffective in suppressing asthma-related phenotypes[2]
Route of Administration Intraperitoneal (i.p.)Effective delivery method[2]
Primary Outcome Measures This compoundStrong suppression of airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers when administered before ovalbumin sensitization and challenge.[3]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween-80, and 450 µl of sterile saline.

  • Weigh the required amount of this compound to achieve the desired final concentration for a 1 mg/kg dose.

  • Dissolve the this compound in the prepared vehicle. Vortex or sonicate briefly to ensure complete dissolution.

  • Visually inspect the solution for any particulates before administration.

  • Administer the formulation via intraperitoneal injection.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • This compound formulation

  • Vehicle control formulation

Procedure:

  • Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µl of PBS.

  • Treatment: Administer this compound (1 mg/kg, i.p.) or vehicle 30 minutes before each OVA sensitization and/or challenge.

  • Challenge: On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine.

  • Sample Collection: Following AHR measurement, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis. Harvest lung tissue for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).

Mandatory Visualization

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_proteins G Proteins cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses LPA LPA LPA2_Receptor LPA₂ Receptor LPA->LPA2_Receptor Binds to Gaq Gaq LPA2_Receptor->Gaq Activates Gai Gai LPA2_Receptor->Gai Activates Ga1213 Gα12/13 LPA2_Receptor->Ga1213 Activates PLC Phospholipase C (PLC) Gaq->PLC PI3K PI3K Gai->PI3K Rho Rho Ga1213->Rho Proliferation Proliferation PLC->Proliferation Akt Akt PI3K->Akt Migration Migration Rho->Migration Survival Survival Akt->Survival This compound This compound This compound->LPA2_Receptor Inhibits Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum i.p. + this compound/Vehicle Day14 Day 14: OVA/Alum i.p. + this compound/Vehicle Day0->Day14 Day28 Day 28: OVA Aerosol + this compound/Vehicle Day14->Day28 Day29 Day 29: OVA Aerosol + this compound/Vehicle Day28->Day29 Day30 Day 30: OVA Aerosol + this compound/Vehicle Day29->Day30 Day31 Day 31: AHR Measurement BALF Collection Histology Day30->Day31 Troubleshooting_Guide Start Inconsistent or No Efficacy CheckFormulation Check Formulation & Solubility Start->CheckFormulation CheckDose Review Dosage & Administration Route CheckFormulation->CheckDose No Issue SolubilityIssue Issue: Poor Solubility Action: Re-formulate, perform solubility tests CheckFormulation->SolubilityIssue Problem Found CheckModel Assess Animal Model Consistency CheckDose->CheckModel No Issue DoseIssue Issue: Suboptimal Dose Action: Perform dose- response study CheckDose->DoseIssue Problem Found ModelIssue Issue: Model Variability Action: Standardize induction protocol CheckModel->ModelIssue Problem Found Success Efficacy Achieved CheckModel->Success No Issue SolubilityIssue->CheckDose DoseIssue->CheckModel ModelIssue->Success

References

H2L5186303 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation and stability issues of H2L5186303, a potent and selective lysophosphatidic acid 2 (LPA₂) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the lysophosphatidic acid 2 (LPA₂) receptor, with an IC₅₀ value of 8.9 nM.[1][2] It functions by blocking the signaling pathways activated by lysophosphatidic acid (LPA) through the LPA₂ receptor, which is a G protein-coupled receptor (GPCR).[3] This inhibition can lead to various cellular effects, including the promotion of apoptosis and the inhibition of cell proliferation and motility.[2][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid compound versus solutions. Repeated freeze-thaw cycles should be avoided.[2]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO up to 100 mM. For cell-based assays, it is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

Q4: What are the known biological effects of this compound in preclinical models?

A4: In preclinical studies, this compound has demonstrated anti-inflammatory effects. For instance, in a mouse model of ovalbumin-induced allergic asthma, it was shown to reduce airway hyper-responsiveness, inflammatory cytokine levels, mucus production, and eosinophil numbers.[2][5][6] It has also been shown to inhibit cell proliferation in intestinal crypts and promote apoptosis.[2][4]

Data Presentation

Table 1: this compound Compound Details

ParameterValueReference
Chemical Name (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid[1]
Molecular Formula C₂₆H₂₀N₂O₈[4]
Molecular Weight 488.45 g/mol [1][4]
Purity ≥98% (HPLC)[1]
Primary Target LPA₂ Receptor[1][2]
IC₅₀ (LPA₂) ** 8.9 nM[1][3]
IC₅₀ (LPA₃) 1230 nM[1]
IC₅₀ (LPA₁) **27354 nM[1]

Table 2: Recommended Storage Conditions

FormTemperatureDurationReference
Solid Powder +4°C2 years[1][4]
-20°C3 years[4]
Stock Solution (in DMSO) -20°C1 month[2]
-80°C6 months[2]

Troubleshooting Guides

Issue 1: I am observing a decrease in the activity of this compound in my aqueous assay buffer over time.

  • Question: Why is my compound losing potency during my experiment?

  • Answer: this compound contains functional groups, such as the butenoic acid moieties, that could be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. The extended conjugated system may also be prone to oxidative degradation.

    • Recommendation: Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. If possible, perform a time-course experiment to quantify the rate of degradation under your specific assay conditions (see Experimental Protocols section). Consider including an antioxidant in your buffer if oxidation is suspected.

Issue 2: My experimental results are inconsistent between batches or over time.

  • Question: What could be causing the high variability in my results?

  • Answer: Inconsistent results can arise from several factors related to compound stability and handling.

    • Degradation of Stock Solution: Repeated freeze-thaw cycles can degrade the compound. Ensure stock solutions are aliquoted and that a fresh aliquot is used for each experiment.[2]

    • Photodegradation: The conjugated double bonds in the this compound structure make it potentially susceptible to photodegradation. Protect stock solutions and experimental samples from light.

    • Incomplete Solubilization: Ensure the compound is fully dissolved in DMSO before preparing further dilutions. Poor solubility can lead to inaccurate concentrations.

Issue 3: I have observed precipitation of the compound after diluting my DMSO stock into aqueous cell culture medium.

  • Question: How can I prevent my compound from precipitating in the final assay medium?

  • Answer: This is a common issue for hydrophobic compounds.

    • Final DMSO Concentration: Ensure the final percentage of DMSO in your medium is as low as possible (ideally ≤ 0.1%) to maintain solubility and minimize solvent toxicity.

    • Pluronic F-68: For in vitro assays, the addition of a low concentration of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds.

    • Serum Proteins: The presence of serum (e.g., FBS) in the medium can sometimes help to stabilize small molecules and prevent precipitation.

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

  • Objective: To evaluate the stability of this compound under various stress conditions.

  • Materials: this compound, HPLC-grade water, HCl, NaOH, Hydrogen Peroxide (H₂O₂), HPLC system with UV or MS detector.

  • Procedure:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.

    • Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

    • Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.

    • Thermal Stress: Expose solid this compound to dry heat (e.g., 80°C).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a validated reverse-phase HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent this compound compound.

Visualizations

H2L5186303_Degradation_Pathway This compound This compound (C₂₆H₂₀N₂O₈) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Degradant1 Degradant 1 (Hydrolyzed Butenoic Acid) Hydrolysis->Degradant1 Degradant2 Degradant 2 (Oxidized Phenylene Ring) Oxidation->Degradant2 Degradant3 Degradant 3 (Isomerization/Cleavage) Photodegradation->Degradant3

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Compound Activity Check_Storage Review Storage Conditions (Temp, Light, Aliquots) Start->Check_Storage Check_Prep Review Solution Preparation (Fresh Dilutions, Solvent %) Start->Check_Prep Assess_Stability Perform Forced Degradation Study (pH, Temp, Light, Oxid.) Start->Assess_Stability Incorrect_Storage Suboptimal Storage (e.g., Freeze/Thaw) Check_Storage->Incorrect_Storage Issue Found Prep_Error Preparation Error (e.g., Precipitation) Check_Prep->Prep_Error Issue Found Inherent_Instability Compound is Unstable Under Assay Conditions Assess_Stability->Inherent_Instability Degradation Observed Solution1 Action: Use fresh aliquots, protect from light. Incorrect_Storage->Solution1 Solution2 Action: Optimize solvent concentration, use fresh dilutions. Prep_Error->Solution2 Solution3 Action: Adjust assay buffer/conditions, shorten incubation time. Inherent_Instability->Solution3

Caption: Troubleshooting workflow for this compound stability issues.

LPA2_Signaling_Pathway LPA LPA (Lysophosphatidic Acid) LPA2R LPA₂ Receptor (GPCR) LPA->LPA2R Binds & Activates G_Protein Gαq, Gαi, Gα₁₂/₁₃ Activation LPA2R->G_Protein H2L This compound H2L->LPA2R Antagonizes Downstream Downstream Signaling (e.g., Ca²⁺ Mobilization, Rho, PI3K) G_Protein->Downstream Response Cellular Responses: - Proliferation - Migration - Survival Downstream->Response

Caption: Simplified LPA₂ receptor signaling pathway and this compound action. and this compound action.

References

Inconsistent H2L5186303 activity between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the LPA2 receptor antagonist, H2L5186303. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), with an IC50 of 9 nM.[1] It functions by blocking the signaling pathways activated by lysophosphatidic acid (LPA) through the LPA2 receptor, which is a G protein-coupled receptor (GPCR).[2] This inhibition can lead to various cellular effects, including the promotion of apoptosis and the inhibition of cell proliferation and motility.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Form: Store desiccated at -20°C.

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[3]

    • Store at -80°C for up to 6 months.[1]

    • Store at -20°C for up to 1 month.[1]

Q3: My this compound is showing lower than expected potency in my cell-based assay. What are the possible reasons?

Discrepancies between expected and observed potency in cell-based assays can arise from several factors:

  • Cell Permeability: The compound may have limited ability to cross the cell membrane, leading to a lower intracellular concentration.[4]

  • Protein Binding: this compound may bind to serum proteins in the culture medium, reducing the free concentration available to interact with the LPA2 receptor.

  • Efflux Pumps: Cells can actively transport the compound out, lowering its effective intracellular concentration.[4]

  • Compound Degradation: The compound may not be stable under your specific cell culture conditions over the duration of the experiment.

Q4: I am observing inconsistent results between different batches of this compound. What should I do?

Inconsistent activity between batches of a small molecule inhibitor can be frustrating. A systematic approach to troubleshooting is recommended. Please refer to the detailed troubleshooting guide below.

Troubleshooting Guide: Inconsistent Activity Between Batches

This guide will help you identify the potential sources of variability in the activity of this compound between different batches.

Step 1: Verify Compound Identity and Purity

The first step is to ensure the integrity of the different batches of this compound.

Parameter Recommended Action Interpretation of Results
Purity Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC).If purity is significantly different between batches, this could be a major source of inconsistency. Contact the supplier with the data.
Identity Confirm the molecular weight of the compound in each batch using Mass Spectrometry (MS).If the molecular weight does not match that of this compound (488.45 g/mol ), the batch may be incorrect or contaminated.[5]
Concentration If you have prepared stock solutions, verify the concentration of each. For accurate quantification, a method like quantitative NMR (qNMR) can be used if available.Inaccurate initial weighing or incomplete dissolution can lead to incorrect stock concentrations, causing apparent differences in activity.
Step 2: Evaluate Storage and Handling Procedures

Improper storage and handling can lead to degradation of the compound.

Factor Recommended Action
Storage Conditions Review your storage conditions against the recommendations (-80°C for long-term, -20°C for short-term).[1] Ensure that aliquots are used to minimize freeze-thaw cycles.[3]
Solvent Quality Use high-purity, anhydrous DMSO for preparing stock solutions. Moisture in the solvent can lead to hydrolysis of the compound over time.
Light Exposure While specific light sensitivity for this compound is not documented, it is good practice to store stock solutions in amber vials or protected from light, as many small molecules are light-sensitive.[3]
Working Dilutions Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute solutions for extended periods, as they are more prone to degradation and adsorption to plasticware.[6]
Step 3: Standardize Experimental Parameters

Variations in your experimental setup can be a significant source of inconsistent results.

Parameter Recommended Action
Cell Culture Ensure consistency in cell line source, passage number, and cell density at the time of treatment.[6] Regularly test for mycoplasma contamination.
Reagents Use the same batch of all critical reagents (e.g., serum, media, buffers) for comparative experiments. If a new batch of a reagent is introduced, validate its performance.
Assay Protocol Strictly adhere to the same incubation times, temperatures, and reading parameters for all experiments. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (ideally ≤ 0.1%).[6]
Positive Controls Include a known agonist for the LPA2 receptor (e.g., LPA) as a positive control in your functional assays. This will help you assess whether the cellular response is consistent.
Negative Controls If available, use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are specific to LPA2 antagonism.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[3]

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (37°C) can be used if necessary, but check for any temperature sensitivity information from the supplier.

  • Aliquot the stock solution into small, single-use volumes in tightly sealed amber vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to block the LPA-induced increase in intracellular calcium in cells expressing the LPA2 receptor.

  • Cell Culture: Culture CHO cells stably expressing the human LPA2 receptor in appropriate media.[2]

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.[2]

  • Dye Loading: Remove the growth medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.[2]

  • Compound Addition: Wash the cells to remove excess dye. Add various concentrations of this compound (from different batches for comparison) or vehicle control to the wells and incubate.

  • LPA Stimulation: Place the plate in a fluorescence microplate reader. After establishing a baseline fluorescence reading, add a fixed concentration of LPA to stimulate the LPA2 receptors.[2]

  • Data Acquisition: Measure the fluorescence intensity over time to record the calcium flux.[2] The inhibitory effect of this compound is determined by the reduction in the LPA-induced calcium signal.

Visualizing Key Processes

To further aid in your understanding and troubleshooting, the following diagrams illustrate the LPA2 signaling pathway and a logical workflow for addressing batch-to-batch inconsistency.

LPA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA2_Receptor LPA2 Receptor LPA->LPA2_Receptor Binds G_Proteins Gq, Gi, G12/13 LPA2_Receptor->G_Proteins Activates PLC PLC G_Proteins->PLC Rho Rho G_Proteins->Rho PI3K PI3K G_Proteins->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Cell_Migration Cell Migration Rho->Cell_Migration Cell_Proliferation Cell Proliferation PI3K->Cell_Proliferation Ca_Mobilization Ca2+ Mobilization IP3_DAG->Ca_Mobilization This compound This compound This compound->LPA2_Receptor Inhibits

Caption: LPA2 Receptor Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Activity Between Batches Step1 Step 1: Verify Compound Identity & Purity (HPLC/MS) Start->Step1 Decision1 Batches Identical? Step1->Decision1 Action1 Contact Supplier with Data Decision1->Action1 No Step2 Step 2: Evaluate Storage & Handling Procedures Decision1->Step2 Yes Decision2 Procedures Optimal? Step2->Decision2 Action2 Correct Storage & Handling Practices Decision2->Action2 No Step3 Step 3: Standardize Experimental Parameters Decision2->Step3 Yes Action2->Step3 Decision3 Parameters Consistent? Step3->Decision3 Action3 Standardize Protocol (Cells, Reagents, etc.) Decision3->Action3 No End Consistent Activity Restored Decision3->End Yes Action3->End

Caption: Troubleshooting Workflow for this compound Batch Inconsistency.

References

Technical Support Center: Validating H2L5186303 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources to validate the activity of the novel compound H2L5186303 in a new cell line. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the MEK1/2 (mitogen-activated protein kinase kinase 1 and 2) signaling pathway. By inhibiting MEK1/2, it prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), which are critical for cell proliferation and survival.

Q2: How do I determine an effective concentration range for this compound in my cell line?

A2: An initial dose-response experiment is recommended. We suggest a broad concentration range (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for cell viability. This will inform the optimal concentration range for subsequent mechanism-of-action studies.

Q3: My cell line does not show a significant response to this compound. What are the potential reasons?

A3: Several factors could contribute to a lack of response. The cell line may not have a constitutively active or sensitive MAPK pathway. Alternatively, the cells may possess intrinsic or acquired resistance mechanisms. We recommend verifying pathway activation at baseline and considering alternative cell models if the pathway is not active.

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: The most direct method is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. A significant reduction in p-ERK1/2 levels following treatment with this compound indicates successful target engagement.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and verify cell counts for each experiment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, or fill them with a buffer to maintain humidity.
No change in p-ERK1/2 levels after treatment. Sub-optimal concentration of this compound used.Perform a dose-response experiment to identify a concentration that effectively inhibits p-ERK1/2.
The MAPK pathway is not active in the chosen cell line.Confirm baseline p-ERK1/2 levels. If low, consider stimulating the pathway with a growth factor (e.g., EGF) or selecting a different cell line known to have an active MAPK pathway.
Unexpected increase in cell proliferation at low concentrations. Hormesis or off-target effects.This can occur with some compounds. It is important to characterize the full dose-response curve and focus on the inhibitory concentration range for further studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for p-ERK1/2
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

H2L5186303_Mechanism_of_Action cluster_pathway MAPK Signaling Pathway cluster_intervention Drug Intervention GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Experimental_Workflow cluster_viability Initial Screening cluster_validation Mechanism Validation A Seed Cells B Treat with this compound (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Determine IC50 C->D E Treat Cells with IC50 Concentration D->E Inform Concentration F Cell Lysis & Protein Quantification E->F G Western Blot for p-ERK/ERK F->G H Confirm Target Engagement G->H

Caption: Workflow for validating this compound activity in a new cell line.

Troubleshooting_Logic Start Start: No Response to this compound CheckPathway Is the MAPK pathway active at baseline? Start->CheckPathway CheckConcentration Was a sufficient concentration used? CheckPathway->CheckConcentration Yes NewCellLine Select a cell line with an active MAPK pathway. CheckPathway->NewCellLine No ConsiderResistance Consider intrinsic resistance mechanisms. CheckConcentration->ConsiderResistance Yes IncreaseDose Increase this compound concentration. CheckConcentration->IncreaseDose No End Re-evaluate ConsiderResistance->End IncreaseDose->End NewCellLine->End

Caption: Troubleshooting logic for lack of this compound activity.

H2L5186303 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using H2L5186303, a potent and selective LPA2 receptor antagonist. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the lysophosphatidic acid receptor 2 (LPA2).[1][2][3][4] Its primary mechanism is to block the binding of lysophosphatidic acid (LPA) to the LPA2 receptor, thereby inhibiting downstream signaling pathways. This inhibition can lead to the promotion of apoptosis, and the reduction of cell proliferation and motility.[1][4]

Q2: What are the recommended storage conditions and stability of this compound?

For long-term storage, this compound should be kept at -20°C for up to one month or -80°C for up to six months.[1][4] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month.[5]

Q3: What is the selectivity profile of this compound?

This compound is highly selective for the LPA2 receptor. The IC50 values, which represent the concentration of the inhibitor required to block 50% of the receptor's activity, demonstrate this selectivity.

ReceptorIC50 (nM)
LPA28.9 - 9
LPA31230
LPA127354
Data sourced from multiple studies.[2][5]

Q4: In which experimental models has this compound been used?

This compound has been utilized in both in vitro and in vivo models. In vitro, it has been shown to inhibit mast cell degranulation and suppress the motility of cancer cells.[1][4] In vivo, it has been effectively used in a mouse model of allergic asthma, where it suppressed airway hyperresponsiveness, inflammation, and mucus production.[5][6][7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Solubility This compound is soluble in DMSO up to 50 mg/mL, but may precipitate in aqueous buffers.[5]First, dissolve this compound in DMSO. For aqueous solutions, further dilute the DMSO stock in the desired aqueous buffer. To improve solubility, consider vortexing or brief sonication.
Inconsistent or No Effect in Cell-Based Assays - Cell line may not express sufficient levels of the LPA2 receptor.- this compound degradation due to improper storage.- Incorrect concentration used.- Confirm LPA2 receptor expression in your cell line using techniques like qPCR or Western blot.- Ensure the compound has been stored correctly at -20°C or -80°C.[1][4]- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
High Background Signal in Assays Off-target effects at high concentrations.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Review the selectivity profile to assess potential interactions with other LPA receptors.
Variability in In Vivo Results - Issues with formulation and administration.- Insufficient dosage or frequency of administration.- Ensure the compound is fully dissolved before injection. For intraperitoneal injections, ensure proper technique to avoid injection into other tissues.- Refer to established protocols. For example, in a mouse model of allergic asthma, this compound was administered at 1 mg/kg via intraperitoneal injection.[8][9]

Experimental Protocols & Methodologies

In Vitro Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of LPA2-expressing cells.

Methodology:

  • Cell Culture: Plate LPA2-expressing cells (e.g., intestinal epithelial cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control for proliferation inhibition if available.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 hours).

  • Proliferation Assessment: Measure cell proliferation using a standard method such as an MTT or BrdU assay.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Allergic Asthma Mouse Model

Objective: To evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness in a mouse model of allergic asthma.[5][6][7][8]

Methodology:

  • Sensitization: Sensitize BALB/c mice with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.[6][8]

  • Treatment: Administer this compound (e.g., 1 mg/kg, i.p.) or a vehicle control 30 minutes prior to each OVA sensitization and/or challenge.[8][9]

  • Challenge: Challenge the mice with aerosolized OVA on days 21, 22, and 23.[8]

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.[7][8]

  • Sample Collection and Analysis: Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell counts (eosinophils, lymphocytes).[7][8] Analyze lung tissue for cytokine levels (e.g., IL-4, IL-13) and perform histological analysis to assess inflammation and mucus production.[7][8][9]

Signaling Pathways and Workflows

The LPA2 receptor, a G protein-coupled receptor (GPCR), is activated by lysophosphatidic acid (LPA).[10] This activation triggers several downstream signaling cascades. This compound acts by blocking this initial binding step.

LPA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA2_Receptor LPA2 Receptor LPA->LPA2_Receptor This compound This compound This compound->LPA2_Receptor Inhibition G_Proteins Gq, Gi, G12/13 LPA2_Receptor->G_Proteins PLC PLC G_Proteins->PLC RhoA RhoA G_Proteins->RhoA ERK ERK PLC->ERK Cellular_Responses Cell Proliferation, Migration, Survival RhoA->Cellular_Responses ERK->Cellular_Responses

Caption: LPA2 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment (Asthma Model) Cell_Seeding Seed LPA2-Expressing Cells Treatment Treat with this compound Cell_Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Assay Perform Proliferation Assay Incubation->Assay Analysis Analyze Data Assay->Analysis Sensitization Sensitize Mice (OVA) Drug_Administration Administer this compound Sensitization->Drug_Administration Challenge Challenge with OVA Drug_Administration->Challenge Measurement Measure Airway Hyperresponsiveness Challenge->Measurement Sample_Collection Collect BALF and Lung Tissue Measurement->Sample_Collection

Caption: General experimental workflows for in vitro and in vivo studies with this compound.

References

Interpreting conflicting data from H2L5186303 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LPA2 antagonist, H2L5186303. Here, we address common issues, particularly the interpretation of conflicting data that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing conflicting results when using the LPA2 antagonist this compound compared to an LPA2 agonist in our asthma model. Why might this be happening?

A1: The timing of drug administration relative to the stages of the allergic asthma model is a critical factor that can lead to divergent outcomes. Studies comparing the LPA2 antagonist this compound with the LPA2 agonist GRI977143 have shown that their effects on inflammatory responses can differ based on whether they are administered before antigen sensitization or before antigen challenge.[1][2]

For instance, this compound has demonstrated strong suppressive efficacy on airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers when given before both ovalbumin (OVA) sensitization and challenge.[1][2] In contrast, the LPA2 agonist GRI977143 showed significant suppression of these markers only when administered before the OVA challenge.[1][2] This suggests that LPA2 signaling may have different roles during the initial sensitization phase versus the subsequent challenge phase of the allergic response.

Q2: What is the established mechanism of action for this compound?

A2: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[3] LPA is a bioactive lipid that signals through G protein-coupled receptors, including LPA2, to mediate a variety of cellular processes. In the context of asthma, LPA levels are often elevated in the bronchoalveolar lavage fluid of patients, and it is believed to contribute to the inflammatory cascade.[1][4] By blocking the LPA2 receptor, this compound is thought to inhibit downstream signaling pathways that promote inflammation, airway hyper-responsiveness, and mucus production.[1][2]

Q3: Are there any known issues with the stability or solubility of this compound that could affect experimental outcomes?

A3: While specific stability and solubility data for this compound in all possible experimental buffers are not extensively published in the primary literature, it is commercially available and typically dissolved in DMSO for in vitro studies.[3][5] For in vivo experiments, it is crucial to follow the formulation and administration protocols from validated studies. Inconsistent solubility or degradation of the compound could lead to variability in effective concentrations and, consequently, conflicting results. It is recommended to prepare fresh solutions and conduct preliminary solubility tests in your specific vehicle.

Troubleshooting Guides

Interpreting Conflicting Data in Asthma Models

Problem: Discrepancy in the efficacy of this compound when administered at different time points in an ovalbumin (OVA)-induced allergic asthma model.

Possible Cause: The differential role of LPA2 signaling in the sensitization and challenge phases of the allergic response.

Troubleshooting Steps:

  • Review Experimental Timelines: Carefully document and compare the administration schedule of this compound relative to OVA sensitization and challenge.

  • Analyze Phase-Specific Markers: Measure inflammatory markers at distinct phases of the experiment (i.e., post-sensitization and post-challenge) to delineate the specific effects of this compound on each phase.

  • Consult Comparative Literature: Refer to studies that have systematically investigated the timing of administration for LPA2 modulators to inform your experimental design and data interpretation.[1][2]

Western Blot Analysis of LPA2 Signaling

Problem: Weak or no signal for downstream targets of LPA2 signaling (e.g., phosphorylated ERK, Akt) after this compound treatment and LPA stimulation.

Possible Causes:

  • Ineffective inhibition by this compound due to suboptimal concentration or incubation time.

  • Low protein expression of target molecules.

  • Technical issues with the Western blot procedure.

Troubleshooting Steps:

  • Optimize this compound Treatment:

    • Perform a dose-response curve to determine the optimal inhibitory concentration of this compound in your cell type.

    • Vary the pre-incubation time with this compound before LPA stimulation.

  • Ensure Robust LPA Stimulation:

    • Confirm that your cells are responsive to LPA by including a positive control (LPA stimulation without this compound).

    • Titrate the LPA concentration to ensure a robust and reproducible downstream signal.

  • Verify Target Protein Expression:

    • Check literature or databases (e.g., The Human Protein Atlas) to confirm that your cell line expresses the target proteins at detectable levels.

    • Include a positive control cell lysate known to express the target protein.

  • Standard Western Blot Troubleshooting:

    • Ensure complete protein transfer from the gel to the membrane.

    • Optimize primary and secondary antibody concentrations.

    • Ensure adequate washing steps to minimize background.

    • Use a high-sensitivity ECL substrate if the target is of low abundance.

Data Presentation

Table 1: Comparative Efficacy of this compound and GRI977143 in an OVA-Induced Asthma Model
ParameterThis compound (Pre-sensitization & Pre-challenge)GRI977143 (Pre-challenge)
Airway Hyper-responsiveness Strong SuppressionSignificant Suppression
Inflammatory Cytokine Levels Strong SuppressionSignificant Suppression
Mucin Production Strong SuppressionSignificant Suppression
Eosinophil Numbers Strong SuppressionSignificant Suppression
Lymphocyte Count Significant DecreaseSignificant Decrease

Data summarized from a study by Lee et al. (2022).[1]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol is adapted from studies investigating the effects of this compound in a murine model of allergic asthma.[1][2]

1. Sensitization:

  • On days 0 and 14, sensitize BALB/c mice (6-8 weeks old) via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in saline.

2. Drug Administration:

  • Pre-sensitization treatment: Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to each OVA sensitization.
  • Pre-challenge treatment: Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to each OVA challenge.

3. Challenge:

  • On days 28, 29, and 30, challenge the mice with 1% OVA in saline for 30 minutes using a nebulizer.

4. Assessment of Airway Hyper-responsiveness (AHR):

  • On day 32, measure AHR using a whole-body plethysmograph in response to increasing concentrations of nebulized methacholine.

5. Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • After AHR measurement, collect BAL fluid by lavaging the lungs with PBS.
  • Determine total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) in the BAL fluid.

6. Histological Analysis:

  • Perfuse the lungs and fix in 10% formalin.
  • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

7. Cytokine Analysis:

  • Measure the levels of Th1 and Th2 cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in the BAL fluid or lung homogenates using ELISA or qPCR.

Mandatory Visualizations

LPA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates This compound This compound This compound->LPA2 Inhibits G_protein Gαq/11, Gαi/o, Gα12/13 LPA2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA Downstream Downstream Signaling (e.g., ERK, Akt activation) PLC->Downstream PI3K->Downstream RhoA->Downstream Inflammation Inflammation (Cytokine production, Eosinophil recruitment) Downstream->Inflammation AHR Airway Hyper-responsiveness & Mucin Production Downstream->AHR

Caption: LPA2 Receptor Signaling Pathway in Allergic Asthma.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase sensitization Day 0 & 14: OVA Sensitization (i.p.) treatment_chall This compound Admin (Pre-challenge group) sensitization->treatment_chall treatment_sens This compound Admin (Pre-sensitization group) treatment_sens->sensitization challenge Day 28, 29, 30: OVA Challenge (nebulized) ahr Day 32: AHR Measurement challenge->ahr treatment_chall->challenge bal BAL Fluid Collection & Cell Count ahr->bal histology Lung Histology bal->histology cytokines Cytokine Analysis histology->cytokines

Caption: Experimental Workflow for OVA-Induced Asthma Model.

Troubleshooting_Logic start Conflicting Data Observed check_timing Review Drug Administration Timing start->check_timing pre_sens Pre-sensitization check_timing->pre_sens Yes pre_chall Pre-challenge check_timing->pre_chall No analyze_phase Analyze Phase-Specific Inflammatory Markers pre_sens->analyze_phase pre_chall->analyze_phase compare_literature Compare with Published Comparative Studies analyze_phase->compare_literature conclusion Interpret Data Based on Phase-Dependent Drug Effects compare_literature->conclusion

Caption: Troubleshooting Logic for Conflicting Data Interpretation.

References

H2L5186303 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2L5186303. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Chemical Name (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid][1]
Molecular Formula C₂₆H₂₀N₂O₈[1][2]
Molecular Weight 488.45 g/mol [1][2]
CAS Number 139262-76-3[1][2]
Purity ≥98% (HPLC)[1]
Appearance Powder[3]

Solubility Data

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The table below summarizes its known solubility in various solvents.

SolventConcentrationComments
DMSO ≥ 15 mg/mL (up to 250 mg/mL with sonication)[2][4][5]
DMF 20 mg/mL[2]
DMF:PBS (pH 7.2) (1:8) 0.11 mg/mL[2]
Aqueous Buffers Sparingly soluble

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in aqueous buffers?

A1: this compound is a hydrophobic molecule, meaning it does not readily dissolve in water-based solutions like most biological buffers. Its chemical structure contains several nonpolar aromatic rings, which contribute to its low aqueous solubility.

Q2: I'm seeing a precipitate form when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This phenomenon is known as "precipitation upon dilution." this compound is highly soluble in organic solvents like DMSO but becomes insoluble when the concentration of the organic solvent is significantly reduced by dilution in an aqueous buffer. This causes the compound to "crash out" of the solution and form a visible precipitate.

Q3: What are the recommended starting solvents for preparing a stock solution of this compound?

A3: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound.[2][4]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A4: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the optimal concentration may vary depending on the cell line and experimental conditions. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific assay.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with this compound.

Issue 1: Precipitate formation in the stock solution.

  • Question: My this compound is not fully dissolving in DMSO, or a precipitate has formed in my stock solution upon storage. What should I do?

  • Answer:

    • Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its solvating power for hydrophobic compounds.

    • Gentle Warming: Warm the solution to 37°C in a water bath to aid dissolution.

    • Sonication: Use a bath sonicator to break up any aggregates and facilitate dissolution. For highly concentrated solutions, sonication may be necessary.[5]

    • Fresh Preparation: If the precipitate persists, it is best to prepare a fresh stock solution.

Issue 2: Precipitate formation upon dilution into aqueous buffer.

  • Question: How can I prevent this compound from precipitating when I add it to my experimental buffer?

  • Answer:

    • Optimize Co-Solvent Concentration: Determine the highest tolerable concentration of DMSO for your assay that maintains the solubility of this compound.

    • Step-wise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This can help to avoid localized high concentrations of the compound that are prone to precipitation.

    • Rapid Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.

    • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. While specific data for this compound is not available, you can experimentally test a range of pH values for your buffer to see if solubility improves.

    • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20 (0.01-0.05%), to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. However, compatibility with your specific assay must be verified.

Issue 3: Inconsistent or non-reproducible assay results.

  • Question: My experimental results are variable. Could this be related to the solubility of this compound?

  • Answer: Yes, poor solubility can lead to inconsistent concentrations of the active compound in your assay, resulting in poor reproducibility.

    • Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation or cloudiness.

    • Time-Course Experiment: The compound may be precipitating out of solution over the course of your experiment. Perform a time-course study to assess the stability of your working solution.

    • Re--evaluate Solubilization Method: If you suspect solubility is the issue, revisit the troubleshooting steps for preventing precipitation upon dilution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh out the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, briefly sonicate the solution in a bath sonicator to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw a fresh aliquot of the 10 mM this compound stock solution in DMSO.

  • Perform a serial dilution of the stock solution in your chosen aqueous buffer to achieve the desired final concentration.

  • During each dilution step, add the this compound solution dropwise to the buffer while vortexing to ensure rapid mixing.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the working solution immediately after preparation for best results.

Visualizations

Signaling Pathway

This compound is an antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). LPA2 is a G protein-coupled receptor that, upon activation by its ligand lysophosphatidic acid (LPA), can initiate multiple downstream signaling cascades involved in cell proliferation, survival, and migration.[3] By blocking this interaction, this compound can inhibit these cellular processes.

LPA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA2_Receptor LPA2 Receptor LPA->LPA2_Receptor Activates This compound This compound This compound->LPA2_Receptor Inhibits G_Protein G Protein (Gq, Gi, G12/13) LPA2_Receptor->G_Protein Downstream_Effectors Downstream Effectors (PLC, PI3K, Rho) G_Protein->Downstream_Effectors Cellular_Responses Cell Proliferation, Survival, Migration Downstream_Effectors->Cellular_Responses

Caption: LPA2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following workflow provides a systematic approach to optimizing the solubility of this compound in your experimental buffer.

Solubility_Workflow start Start: Prepare 10 mM Stock in Anhydrous DMSO prep_dilutions Prepare Serial Dilutions in Aqueous Buffer start->prep_dilutions visual_check Precipitate Visible? prep_dilutions->visual_check troubleshoot Troubleshoot: - Check DMSO quality - Use rapid mixing - Gentle warming/sonication visual_check->troubleshoot Yes success Solution is Clear: Proceed with Experiment visual_check->success No reassess Precipitate Still Present? troubleshoot->reassess end End: Optimized Protocol success->end reassess->success No consider_alternatives Consider Alternatives: - Adjust buffer pH - Add surfactant (e.g., Tween-20) - Lower final concentration reassess->consider_alternatives Yes consider_alternatives->end

References

Potential for H2L5186303 to interact with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of H2L5186303 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor (GPCR).[1][2] It functions by blocking the binding of the endogenous ligand, lysophosphatidic acid (LPA), to the LPA2 receptor, thereby inhibiting downstream signaling pathways.

Q2: What is the known receptor selectivity profile of this compound?

This compound exhibits high selectivity for the LPA2 receptor over other closely related LPA receptors, namely LPA1 and LPA3.[1][2] While comprehensive public data on its selectivity against the full panel of LPA receptors (LPA4-6) is limited, available information indicates a significant preference for LPA2.[1]

Q3: Has this compound been screened for off-target activities against a broader panel of receptors or kinases?

Based on publicly available literature, comprehensive off-target screening panel results or broad kinase screen data for this compound have not been widely reported. One study has indicated that this compound does not inhibit autotaxin, the primary enzyme responsible for LPA production.

Q4: What are the known downstream signaling pathways affected by this compound?

As an antagonist of the LPA2 receptor, which couples to Gαq, Gαi, and Gα12/13 proteins, this compound can modulate several downstream signaling cascades.[2] These include pathways involved in calcium mobilization, ERK phosphorylation, and cell proliferation.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro potency and selectivity of this compound for various LPA receptors.

ReceptorIC50 (nM)Assay TypeCell LineReference
LPA2 8.9LPA-elicited calcium mobilizationCHO cells expressing human LPA2[2]
LPA1 1230Not specifiedNot specified[1]
LPA3 27300Not specifiedNot specified[1]

Experimental Protocols & Troubleshooting

Calcium Mobilization Assay

This assay is a common method to determine the antagonist potency of this compound by measuring its ability to block LPA-induced increases in intracellular calcium.

Detailed Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA2 receptor in a suitable growth medium.

  • Cell Plating: Seed the cells into 96-well, black-walled, clear-bottom plates and allow them to grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered solution at 37°C in the dark.

  • Compound Addition: Wash the cells after dye loading. Add various concentrations of this compound or a vehicle control to the wells and incubate.

  • LPA Stimulation: Place the plate in a fluorescence microplate reader. After establishing a baseline fluorescence reading, add a fixed concentration of LPA to stimulate the LPA2 receptors.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor the calcium flux.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Autofluorescence of compounds. - Cell death leading to dye leakage. - Incomplete removal of dye.- Run a control with compound alone. - Check cell viability. - Optimize washing steps.
No or low signal upon LPA stimulation - Low receptor expression. - Inactive LPA. - Incorrect dye loading.- Verify receptor expression levels. - Use a fresh, validated batch of LPA. - Optimize dye concentration and incubation time.
High well-to-well variability - Uneven cell seeding. - Inconsistent liquid handling. - Edge effects in the plate.- Ensure a single-cell suspension before plating. - Calibrate pipettes and use consistent technique. - Avoid using the outer wells of the plate.
Unexpected antagonist activity - Compound precipitation. - Cytotoxicity of the compound.- Check the solubility of this compound in the assay buffer. - Perform a cytotoxicity assay at the tested concentrations.

Visualizations

LPA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA2 LPA2 Receptor Gq Gαq LPA2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves H2L This compound H2L->LPA2 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Rise IP3->Ca Induces PKC PKC Activation DAG->PKC Ca->PKC LPA LPA LPA->LPA2 Binds

Caption: LPA2 receptor signaling pathway and the inhibitory action of this compound.

Calcium_Assay_Workflow start Start plate_cells Plate LPA2-expressing cells start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading add_antagonist Add this compound dye_loading->add_antagonist stimulate Stimulate with LPA add_antagonist->stimulate read_fluorescence Measure fluorescence stimulate->read_fluorescence analyze Analyze data (IC50) read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for a calcium mobilization assay to test this compound.

Troubleshooting_Logic start Experiment Issue no_signal No/Low Signal? start->no_signal high_background High Background? start->high_background high_variability High Variability? start->high_variability check_reagents Check Reagent Activity (LPA, Dye) no_signal->check_reagents Yes check_cells Verify Cell Health & Receptor Expression no_signal->check_cells Yes optimize_wash Optimize Washing Steps high_background->optimize_wash Yes check_compound Check Compound Autofluorescence high_background->check_compound Yes check_plating Review Plating Density & Technique high_variability->check_plating Yes calibrate_pipettes Calibrate Pipettes high_variability->calibrate_pipettes Yes

Caption: A logical troubleshooting guide for common issues in cell-based assays.

References

Technical Support Center: H2L5186303 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the in vivo efficacy of H2L5186303, a potent and selective LPA2 receptor antagonist. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Variability in in vivo efficacy can arise from multiple factors, from compound formulation to the specifics of the animal model. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Higher than expected variability in efficacy between animals in the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Compound Formulation This compound is soluble in DMSO. Ensure the compound is fully dissolved before each administration. Prepare a fresh stock solution for each experiment and vortex thoroughly before diluting to the final dosing concentration. If using a co-solvent system, ensure the final vehicle composition is consistent across all doses.
Inconsistent Administration For intraperitoneal (i.p.) injections, ensure a consistent injection volume and location for all animals. For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.
Animal Health and Stress House animals in a low-stress environment with consistent light-dark cycles. Monitor animals for any signs of illness or distress, as this can significantly impact experimental outcomes.
Genetic Drift in Animal Colony If using an in-house breeding colony, be aware of potential genetic drift over time. Periodically re-derive the colony from a reputable vendor to ensure genetic consistency.

Issue 2: Lack of expected efficacy at the administered dose.

Potential Cause Troubleshooting Steps
Suboptimal Dosing Regimen Published studies have shown efficacy of this compound at 1 mg/kg administered intraperitoneally. If this dose is ineffective, consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Timing of Administration The timing of this compound administration relative to allergen sensitization and challenge can significantly impact efficacy. In the ovalbumin-induced asthma model, administration before sensitization and challenge has been shown to be effective.
Poor Compound Stability While specific stability data for this compound is not readily available, it is good practice to prepare dosing solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Animal Model The ovalbumin-induced asthma model in BALB/c mice is a Th2-dominant model. If your research question involves a different inflammatory pathway, this model may not be appropriate.

Issue 3: Inconsistent results between different experiments.

Potential Cause Troubleshooting Steps
Variability in Allergen Sensitization and Challenge Ensure the ovalbumin solution is freshly prepared and consistently emulsified with alum for sensitization. Standardize the nebulization parameters (duration, particle size) for the allergen challenge.
Differences in Outcome Measurement Use standardized methods for assessing airway hyperresponsiveness (AHR), bronchoalveolar lavage fluid (BALF) analysis, and histology. Ensure that the personnel performing the measurements are blinded to the treatment groups.
Seasonal or Environmental Factors Be aware of potential seasonal variations in animal immune responses. Maintain consistent environmental conditions (temperature, humidity) in the animal facility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound is reported to be soluble in DMSO. For in vivo studies, a common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a physiologically compatible vehicle such as saline or corn oil. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent.

Q2: What is the reported effective dose of this compound in the mouse asthma model?

A2: A dose of 1 mg/kg administered intraperitoneally has been shown to be effective in suppressing airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers in an ovalbumin-induced allergic asthma model in BALB/c mice.

Q3: When should this compound be administered for optimal efficacy in the asthma model?

A3: Studies have shown that administering this compound before both the sensitization and challenge phases of the ovalbumin-induced asthma model results in strong suppressive efficacy.

Q4: What are the expected effects of this compound on inflammatory cells?

A4: In the ovalbumin-induced asthma model, this compound has been shown to suppress the increase in eosinophils and lymphocytes in the bronchoalveolar lavage fluid.

Q5: Are there any known off-target effects of this compound?

A5: this compound is a selective LPA2 receptor antagonist with significantly lower activity at LPA1 and LPA3 receptors. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out. It is important to interpret results in the context of the known pharmacology of the compound.

Data Presentation

Table 1: In Vitro Potency of this compound

ReceptorIC50 (nM)
LPA28.9
LPA31230
LPA127354

Table 2: Summary of In Vivo Efficacy of this compound in an Ovalbumin-Induced Asthma Model

Treatment GroupPrimary Outcome Measures
This compound (administered before sensitization and challenge)Strong suppression of airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice

This protocol is a standard method for inducing a Th2-mediated allergic airway inflammation.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle (e.g., DMSO and saline)

  • Nebulizer

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Drug Administration (Before Sensitization): For the "treatment before sensitization" group, administer this compound (e.g., 1 mg/kg, i.p.) 30 minutes prior to each OVA/alum injection.

  • Challenge: On days 21, 22, and 23, challenge the mice by placing them in a nebulizer chamber and exposing them to an aerosol of 1% OVA in PBS for 30 minutes.

  • Drug Administration (Before Challenge): For the "treatment before challenge" group, administer this compound (e.g., 1 mg/kg, i.p.) 30 minutes prior to each OVA challenge.

  • Outcome Assessment: 24-48 hours after the final OVA challenge, assess airway hyperresponsiveness and collect samples for analysis (e.g., BALF, lung tissue).

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be measured in response to a bronchoconstrictor like methacholine.

Materials:

  • Anesthetized, tracheostomized, and mechanically ventilated mice

  • Methacholine solution in PBS (increasing concentrations)

  • Whole-body plethysmography system

Procedure:

  • Anesthetize the mouse and insert a tracheal cannula.

  • Place the mouse in a whole-body plethysmograph and connect to a ventilator.

  • After establishing a stable baseline, administer increasing concentrations of aerosolized methacholine.

  • Record changes in lung resistance and dynamic compliance to assess AHR.

Mandatory Visualizations

LPA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Binds G_protein G Protein (Gq/11, Gi/o, G12/13) LPA2->G_protein Activates PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA MAPK MAPK (ERK, JNK, p38) G_protein->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Inflammation Inflammation (Cytokine Release) Ca_release->Inflammation PKC->Inflammation ROCK ROCK RhoA->ROCK Cell_Proliferation Cell Proliferation ROCK->Cell_Proliferation MAPK->Inflammation This compound This compound This compound->LPA2 Inhibits

Caption: LPA2 Receptor Signaling Pathway in Asthma.

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum (i.p.) +/- this compound Day14 Day 14: OVA/Alum (i.p.) +/- this compound Day21_23 Days 21-23: Nebulized OVA +/- this compound Day14->Day21_23 Day24_25 Days 24-25: - AHR Measurement - BALF Analysis - Histology Day21_23->Day24_25

Caption: Experimental Workflow for this compound Efficacy Testing.

troubleshooting_logic Start Inconsistent In Vivo Efficacy High_Variability High Variability Within Groups? Start->High_Variability Low_Efficacy Low Overall Efficacy? High_Variability->Low_Efficacy No Formulation Check Formulation (Solubility, Stability) High_Variability->Formulation Yes Inconsistent_Experiments Inconsistent Results Between Experiments? Low_Efficacy->Inconsistent_Experiments No Dose_Timing Optimize Dose and Timing Low_Efficacy->Dose_Timing Yes Protocol_Standardization Standardize Protocols (Sensitization, Challenge, Outcome Measures) Inconsistent_Experiments->Protocol_Standardization Yes Administration Review Administration Technique Formulation->Administration Animal_Factors Assess Animal Health and Genetics Administration->Animal_Factors Model_Appropriateness Confirm Model Appropriateness Dose_Timing->Model_Appropriateness Environmental_Control Control Environmental Factors Protocol_Standardization->Environmental_Control

Best practices for long-term storage of H2L5186303

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of H2L5186303, alongside troubleshooting guides and frequently asked questions (FAQs) to support their experimental needs.

I. Product Information

This compound is a potent and selective antagonist for the lysophosphatidic acid 2 (LPA2) receptor.[1][2] It is utilized in research to investigate the roles of the LPA2 receptor in various biological processes, including cell proliferation, motility, and apoptosis.[2] It has also been studied for its anti-inflammatory effects and its potential as a therapeutic target in conditions like asthma.[2][3]

Chemical Properties:

PropertyValue
Chemical Name (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid]
CAS Number 139262-76-3[1][4]
Molecular Formula C26H20N2O8[4]
Molecular Weight 488.45[4]
Purity Typically ≥98% (HPLC)
Appearance Powder[4][5]

II. Long-Term Storage and Handling

Question: What are the best practices for the long-term storage of this compound?

For long-term storage, this compound should be stored as a powder at -20°C, desiccated.[5] Some suppliers also indicate storage at +4°C is acceptable. Under these conditions, the compound is expected to be stable for at least one year.[4] To prevent moisture contamination, ensure the container is tightly sealed.

Question: How should I prepare and store solutions of this compound?

This compound is soluble in DMSO (up to 50 mg/ml) and DMF.[1][4] For experimental use, prepare a stock solution in an appropriate solvent like DMSO. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or colder. Before use, allow the vial to warm to room temperature before opening to minimize condensation.

Solubility Data:

SolventConcentration
DMSOup to 50 mg/ml[4]
DMF20 mg/ml[1]
DMF:PBS (pH 7.2) (1:8)0.11 mg/ml[1]

Question: What are the general handling precautions for this compound?

While a specific safety data sheet (SDS) was not found in the public domain, general laboratory safety practices for handling chemical compounds should be followed. Use personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the compound in a well-ventilated area. In case of contact with skin or eyes, wash the affected area thoroughly with water.[6][7] If inhaled or ingested, seek medical attention.

III. Troubleshooting and FAQs

Question: I am observing lower than expected potency in my cell-based assay. What could be the cause?

  • Compound Degradation: Repeated freeze-thaw cycles of your stock solution can lead to degradation. It is recommended to use fresh aliquots for each experiment.

  • Improper Storage: Ensure the compound, both in powder and solution form, has been stored at the recommended temperature and protected from moisture.

  • Solvent Effects: High concentrations of DMSO can be toxic to some cell lines. Perform a vehicle control experiment to assess the effect of the solvent on your cells.

  • Cell Line Specificity: The expression of the LPA2 receptor can vary between cell lines. Confirm the expression of the target receptor in your experimental model.

Question: The compound is not fully dissolving in my desired solvent. What should I do?

  • Check Solubility Limits: Refer to the solubility data provided. You may be exceeding the solubility limit of the compound in that specific solvent.

  • Gentle Warming: Gentle warming of the solution may aid in dissolution. However, be cautious as excessive heat can degrade the compound.

  • Sonication: Brief sonication can also help to dissolve the compound.

  • Alternative Solvents: If solubility remains an issue, consider using a different solvent in which the compound is more soluble, such as DMSO.

Question: How can I confirm the identity and purity of my this compound sample?

The identity and purity of the compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Reputable suppliers will provide a Certificate of Analysis (CoA) with batch-specific purity data.

IV. Experimental Protocols and Visualizations

Experimental Workflow for In Vitro LPA2 Receptor Antagonism Assay

This workflow outlines a typical experiment to evaluate the antagonistic activity of this compound on the LPA2 receptor in a cell-based calcium mobilization assay.

experimental_workflow prep Prepare this compound Stock Solution (in DMSO) treat Pre-incubate with this compound (or vehicle control) prep->treat cells Culture Cells Expressing LPA2 Receptor plate Plate Cells in a 96-well Plate cells->plate dye Load Cells with Calcium-sensitive Dye (e.g., Fura-2 AM) plate->dye dye->treat stimulate Stimulate with LPA (agonist) treat->stimulate measure Measure Intracellular Calcium Levels (Fluorometric Reader) stimulate->measure analyze Analyze Data and Calculate IC50 measure->analyze

Caption: Workflow for an in vitro LPA2 receptor antagonism assay.

Signaling Pathway of LPA and the Inhibitory Action of this compound

This diagram illustrates the general signaling pathway of lysophosphatidic acid (LPA) through its G-protein coupled receptors and the point of inhibition by this compound.

signaling_pathway LPA LPA LPA2 LPA2 Receptor LPA->LPA2 G_protein G-protein (Gq/11, Gi/o, G12/13) LPA2->G_protein H2L This compound H2L->LPA2 downstream Downstream Signaling Cascades (e.g., PLC, Rho, RAS) G_protein->downstream response Cellular Responses (Proliferation, Migration, etc.) downstream->response

Caption: LPA signaling pathway and this compound inhibition.

References

Validation & Comparative

H2L5186303 vs. GRI977143 in Asthma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the LPA2 receptor antagonist, H2L5186303, and the LPA2 receptor agonist, GRI977143, in preclinical models of allergic asthma. The data presented is primarily based on a study utilizing an ovalbumin (OVA)-induced allergic asthma model in BALB/c mice, which highlights the differential effects of these compounds on key asthma-related pathologies.

Introduction to LPA2 Modulation in Asthma

Lysophosphatidic acid (LPA) is a signaling lipid that has been implicated in the pathophysiology of asthma.[1][2] LPA levels are elevated in the bronchoalveolar lavage fluid (BALF) of asthmatic patients following allergen exposure.[1][3] LPA exerts its effects through a family of G protein-coupled receptors, including the LPA2 receptor.[4] Modulation of the LPA2 receptor has emerged as a potential therapeutic strategy for asthma, although the precise role of this receptor is complex, with conflicting reports on the effects of agonism versus antagonism.[1][5] This guide focuses on the comparative efficacy of this compound (LPA2 antagonist) and GRI977143 (LPA2 agonist) to provide clarity for researchers in this field.

Comparative Efficacy in an OVA-Induced Asthma Model

A key study directly compared the effects of this compound and GRI977143 in a mouse model of ovalbumin (OVA)-induced allergic asthma.[1][6] The timing of drug administration, either before OVA sensitization or before OVA challenge, was a critical factor influencing the observed outcomes.

Data Summary

The following tables summarize the key quantitative findings from the comparative study.

Table 1: Effect on Airway Hyperresponsiveness (AHR)

Treatment GroupAdministration TimingEffect on AHR (Penh value)
GRI977143 Before OVA challengeSignificantly reduced AHR
Before OVA sensitizationNo significant effect
This compound Before OVA sensitizationSignificantly reduced AHR
Before OVA challengeSignificantly reduced AHR

Table 2: Effect on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupAdministration TimingEffect on Total CellsEffect on EosinophilsEffect on Lymphocytes
GRI977143 Before OVA challengeSignificantly suppressed increase by 75.5%[3][6]Significantly decreased increase by 72.5%[6]Significantly decreased increase by 73.4%[6]
This compound Before OVA sensitization-Suppressed increase by 60.9%[6]Suppressed increase by 70.7%[6]
Before OVA challenge-Suppressed increase by 63.7%[6]-

Table 3: Effect on Th2 Cytokine mRNA Levels in BALF Cells

Treatment GroupAdministration TimingEffect on IL-4 mRNAEffect on IL-13 mRNA
GRI977143 Before OVA sensitization or challengeNon-significant suppression[6]Non-significant suppression[6]
This compound Before OVA sensitization or challengeSignificantly suppressed elevation[6]Significantly suppressed elevation[6]

Table 4: Effect on Mucin Production and Lung Inflammation

Treatment GroupAdministration TimingEffect on Mucin ProductionEffect on Inflammatory Score
GRI977143 Before OVA challengeAmelioratedAmeliorated
This compound Before OVA sensitization and challengeSuppressedSuppressed

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental design, the following diagrams are provided.

LPA2_Signaling_in_Asthma cluster_allergen Allergen Exposure cluster_lpa_production LPA Production cluster_receptor Receptor Interaction cluster_downstream Downstream Effects Allergen Allergen (e.g., OVA) LPA Lysophosphatidic Acid (LPA) Levels Increase Allergen->LPA LPA2 LPA2 Receptor LPA->LPA2 Th2 Th2 Cell Differentiation & Cytokine Production (IL-4, IL-5, IL-13) LPA2->Th2 Modulates H2L This compound (Antagonist) H2L->LPA2 GRI GRI977143 (Agonist) GRI->LPA2 Inflammation Airway Inflammation (Eosinophil & Lymphocyte Infiltration) Th2->Inflammation AHR Airway Hyperresponsiveness Inflammation->AHR Mucus Mucus Production Inflammation->Mucus

LPA2 Signaling in Allergic Asthma

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Administration cluster_analysis Analysis Day0 Day 0: OVA + Alum (i.p.) Day14 Day 14: OVA + Alum (i.p.) Day0->Day14 Day21_23 Days 21-23: OVA Challenge (intranasal) Day14->Day21_23 Day24 Day 24: Measurement of: - Airway Hyperresponsiveness - BALF Cell Counts - Cytokine Levels - Lung Histology Day21_23->Day24 PreSens This compound or GRI977143 (30 min before sensitization) PreSens->Day0 PreSens->Day14 PreChal This compound or GRI977143 (30 min before challenge) PreChal->Day21_23

References

Comparative Efficacy of H2L5186303 in Attenuating Eosinophil Infiltration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational LPA2 receptor antagonist, H2L5186303, with established biologics for the treatment of eosinophilic asthma. The focus is on the compound's effect on eosinophil infiltration, supported by preclinical data.

Mechanism of Action: A Novel Approach

This compound offers a distinct mechanism of action compared to current standard-of-care biologics for eosinophilic asthma. While biologics like mepolizumab, benralizumab, and dupilumab target specific cytokines or their receptors involved in the Th2 inflammatory cascade, this compound targets the lysophosphatidic acid (LPA) signaling pathway.

This compound is a potent and selective antagonist of the LPA2 receptor.[1][2][3][4][5] In the context of allergic asthma, lysophosphatidic acid (LPA) levels are elevated and contribute to the inflammatory response.[6][7] By blocking the LPA2 receptor, this compound is thought to interrupt a signaling cascade that leads to the production of downstream inflammatory mediators, ultimately reducing the infiltration of eosinophils into the airways.[1][7][8]

In contrast, the comparator biologics have more targeted effects on the Th2 pathway:

  • Mepolizumab: A monoclonal antibody that neutralizes interleukin-5 (IL-5), a key cytokine for eosinophil maturation, activation, and survival.

  • Benralizumab: A monoclonal antibody that binds to the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.

  • Dupilumab: A monoclonal antibody that blocks the alpha subunit of the IL-4 receptor, thereby inhibiting both IL-4 and IL-13 signaling, which are crucial for Th2 cell differentiation and the overall type 2 inflammatory response.

Preclinical Efficacy: A Comparative Overview

The following table summarizes the preclinical efficacy of this compound and its comparators in reducing eosinophil infiltration in mouse models of allergic asthma. It is important to note that the data for this compound and GRI977143 are from a head-to-head study using the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice, providing a direct comparison. Data for the biologic comparators are from similar, though not identical, preclinical models.

Compound Target Experimental Model Key Findings on Eosinophil Infiltration in BALF Reference
This compound LPA2 Receptor AntagonistOVA-induced allergic asthma in BALB/c miceSignificant suppression of OVA-induced increase in eosinophil counts by 60.9% (treatment before sensitization) and 63.7% (treatment before challenge).[7]
GRI977143 LPA2 Receptor AgonistOVA-induced allergic asthma in BALB/c miceSignificant decrease in OVA-induced increase in eosinophil counts by 72.5% (treatment before challenge).[7]
Mepolizumab IL-5OVA-induced allergic asthma in BALB/c miceSignificant reduction in BALF eosinophils.[9]
Benralizumab IL-5 Receptor αOVA-induced allergic asthma in BALB/c miceNear-complete depletion of eosinophils in blood and bone marrow, with significant reductions in airway eosinophils.[10][11]
Dupilumab IL-4 Receptor αHouse dust mite (HDM)-induced allergic asthma in miceSignificant reduction in BALF eosinophils.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

H2L5186303_Signaling_Pathway cluster_upstream Upstream Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Effects Allergen (OVA) Allergen (OVA) LPA LPA Allergen (OVA)->LPA increases LPA2 LPA2 Receptor LPA->LPA2 CCL2 CCL2 LPA2->CCL2 leads to increase Macrophage Activation Macrophage Activation CCL2->Macrophage Activation IL33 IL-33 Macrophage Activation->IL33 production Th2 Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) IL33->Th2 Cytokines promotes Eosinophil Infiltration Eosinophil Infiltration Th2 Cytokines->Eosinophil Infiltration This compound This compound This compound->LPA2 blocks Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Groups cluster_analysis Analysis Day0 Day 0: Sensitization with OVA/Alum (i.p.) Day7 Day 7: Booster Sensitization with OVA/Alum (i.p.) Day14_21 Days 14-21: Intranasal OVA Challenge Day7->Day14_21 Day22 Day 22: Euthanasia and Sample Collection Day14_21->Day22 H2L_sens This compound (i.p.) before Sensitization H2L_sens->Day0 H2L_chal This compound (i.p.) before Challenge H2L_chal->Day14_21 Control Vehicle Control (i.p.) Control->Day0 Control->Day14_21 BALF Bronchoalveolar Lavage Fluid (BALF) Day22->BALF Cell_Count Differential Cell Count (Eosinophils) BALF->Cell_Count

References

A Comparative Guide to the Anti-Inflammatory Effects of H2L5186303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory effects of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1] Its performance is objectively compared with established anti-inflammatory agents, supported by experimental data from preclinical models of allergic asthma. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

This compound demonstrates significant anti-inflammatory properties by selectively targeting the LPA2 receptor. In preclinical models of ovalbumin-induced allergic asthma, this compound has been shown to effectively reduce airway hyperresponsiveness, decrease the infiltration of inflammatory cells such as eosinophils, and lower the levels of key pro-inflammatory cytokines. This guide presents a comparative analysis of this compound against the corticosteroid dexamethasone (B1670325) and the leukotriene receptor antagonist montelukast (B128269), highlighting its potential as a targeted therapeutic agent for inflammatory diseases.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from preclinical studies, comparing the anti-inflammatory effects of this compound with dexamethasone and montelukast in ovalbumin-induced allergic asthma models in mice.

Table 1: Effect on Eosinophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)

CompoundDosageAdministration RouteAnimal ModelEosinophil Reduction (%)Reference
This compound10 mg/kgIntraperitonealBALB/c Mice~64%[2]
Dexamethasone1 mg/kgIntraperitonealBALB/c Mice~70-75%
Montelukast10 mg/kgOralA/J MiceNot explicitly quantified in percent reduction

Table 2: Effect on Pro-Inflammatory Cytokine Levels in BALF or Lung Tissue

CompoundCytokineModel SystemFold Reduction / % InhibitionReference
This compoundIL-4 (mRNA)BALB/c Mice (Lung)Significant reduction[2]
This compoundIL-5 (mRNA)BALB/c Mice (Lung)Significant reduction[2]
This compoundIL-13 (mRNA)BALB/c Mice (Lung)Significant reduction[2]
DexamethasoneIL-4, IL-5, IL-13BALB/c Mice (BALF)Significant reduction
MontelukastIL-5 (mRNA)Human PBMCsComplete blockade at 10 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ovalbumin-Induced Allergic Asthma Mouse Model

This model is a standard preclinical tool to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutics.[4][5][6][7]

  • Animals: BALB/c mice (female, 6-8 weeks old) are commonly used.

  • Sensitization: On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in saline.

  • Drug Administration: this compound (e.g., 10 mg/kg, i.p.) or the comparator drug is administered at a specified time before OVA challenge.

  • Challenge: From days 28 to 30, mice are challenged with 1% OVA aerosol for 30 minutes using a nebulizer.

  • Outcome Measures: 24 hours after the final challenge, airway hyperresponsiveness is measured, and samples such as bronchoalveolar lavage fluid (BALF) and lung tissue are collected for analysis.

Bronchoalveolar Lavage (BALF) Collection and Cell Counting

BALF analysis is crucial for assessing the inflammatory cell infiltrate in the airways.[8][9][10][11][12]

  • Procedure: Mice are euthanized, and the trachea is exposed and cannulated. The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS) (e.g., 3 x 0.5 mL).

  • Total Cell Count: The collected BALF is centrifuged, and the cell pellet is resuspended in a known volume of PBS. Total cell numbers are determined using a hemocytometer.

  • Differential Cell Count: A portion of the cell suspension is cytocentrifuged onto glass slides. The slides are air-dried and stained with a Romanowsky-type stain (e.g., Diff-Quik). Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed by counting at least 300 cells under a light microscope.

Cytokine Measurement

Cytokine levels in BALF or their mRNA expression in lung tissue are quantified to assess the inflammatory response.

  • ELISA for Cytokine Protein Levels in BALF: [13][14][15]

    • Commercially available ELISA kits for specific cytokines (e.g., IL-4, IL-5, IL-13) are used.

    • The assay is performed according to the manufacturer's instructions, involving the coating of microplates with a capture antibody, incubation with BALF samples, addition of a detection antibody, and subsequent colorimetric detection.

    • Cytokine concentrations are calculated based on a standard curve.

  • Quantitative PCR (qPCR) for Cytokine mRNA in Lung Tissue: [2][16][17]

    • RNA Extraction: Total RNA is isolated from lung tissue using a suitable RNA extraction kit.

    • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

    • qPCR: The relative expression of target cytokine genes is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.

In Vitro Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a common model for mast cells.

  • Sensitization: RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Treatment: The sensitized cells are pre-incubated with various concentrations of this compound or a control vehicle.

  • Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Measurement of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is quantified using a colorimetric or fluorometric substrate. The percentage of degranulation is calculated relative to the total cellular β-hexosaminidase content.

Mandatory Visualization

Signaling Pathway of this compound's Anti-Inflammatory Action

H2L5186303_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_effects Cellular Responses cluster_inflammation Inflammatory Outcomes LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates G_proteins Gαq / Gαi / Gα12/13 LPA2->G_proteins Activates This compound This compound This compound->LPA2 Inhibits PLC PLC G_proteins->PLC PI3K PI3K G_proteins->PI3K Rho Rho G_proteins->Rho Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK_activation MAPK Activation PI3K->MAPK_activation Actin_cytoskeleton Actin Cytoskeleton Rearrangement Rho->Actin_cytoskeleton Cytokine_production Cytokine Production (IL-4, IL-5, IL-13) Ca_mobilization->Cytokine_production MAPK_activation->Cytokine_production Eosinophil_infiltration Eosinophil Infiltration Actin_cytoskeleton->Eosinophil_infiltration Airway_hyperresponsiveness Airway Hyperresponsiveness Cytokine_production->Airway_hyperresponsiveness Eosinophil_infiltration->Airway_hyperresponsiveness

Caption: this compound inhibits LPA-induced inflammatory signaling.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase (Day 31) cluster_balf_analysis BALF Analysis cluster_lung_analysis Lung Tissue Analysis Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Drug_Admin Drug Administration (this compound, Dexamethasone, Montelukast, or Vehicle) Before Challenge Day14->Drug_Admin Day28 Day 28: OVA Aerosol Drug_Admin->Day28 Day29 Day 29: OVA Aerosol Day30 Day 30: OVA Aerosol AHR Airway Hyperresponsiveness Measurement Day30->AHR BALF_Collection BALF Collection AHR->BALF_Collection Lung_Tissue Lung Tissue Collection BALF_Collection->Lung_Tissue Cell_Count Total & Differential Cell Counts BALF_Collection->Cell_Count Cytokine_ELISA Cytokine Measurement (ELISA) BALF_Collection->Cytokine_ELISA Histology Histology (H&E, PAS) Lung_Tissue->Histology qPCR Cytokine mRNA (qPCR) Lung_Tissue->qPCR Mechanism_Comparison cluster_drugs Anti-Inflammatory Agents cluster_targets Primary Molecular Targets cluster_mechanisms Key Mechanisms of Action cluster_outcomes Downstream Anti-Inflammatory Effects This compound This compound LPA2 LPA2 Receptor This compound->LPA2 Antagonizes Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Activates Montelukast Montelukast CysLT1 CysLT1 Receptor Montelukast->CysLT1 Antagonizes LPA_signaling_inhibition Inhibition of LPA-mediated pro-inflammatory signaling LPA2->LPA_signaling_inhibition NFkB_inhibition Inhibition of NF-κB and other transcription factors GR->NFkB_inhibition Leukotriene_inhibition Blockade of leukotriene signaling CysLT1->Leukotriene_inhibition Reduced_cytokines Reduced Th2 Cytokine Production LPA_signaling_inhibition->Reduced_cytokines NFkB_inhibition->Reduced_cytokines Reduced_eosinophils Reduced Eosinophil Recruitment Leukotriene_inhibition->Reduced_eosinophils Reduced_cytokines->Reduced_eosinophils Reduced_AHR Reduced Airway Hyperresponsiveness Reduced_cytokines->Reduced_AHR Reduced_eosinophils->Reduced_AHR

References

H2L5186303 vs. LPA2 Gene Knockout: A Comparative Efficacy Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key research tools for studying the role of the lysophosphatidic acid receptor 2 (LPA2): the pharmacological antagonist H2L5186303 and LPA2 gene knockout mouse models. Understanding the nuances of these two approaches is critical for interpreting experimental data and advancing the development of therapeutics targeting the LPA2 signaling pathway.

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors, including LPA2. Dysregulation of the LPA-LPA2 signaling axis has been implicated in a range of pathologies, from inflammatory diseases to cancer and fibrosis. This guide will delve into the efficacy of inhibiting this pathway through either a specific antagonist or genetic deletion, presenting supporting data from preclinical studies in allergic asthma and pulmonary fibrosis.

At a Glance: this compound vs. LPA2 Gene Knockout

FeatureThis compoundLPA2 Gene Knockout Mice
Approach Pharmacological inhibitionGenetic deletion of the LPA2 receptor
Mechanism Reversible binding to and blocking of the LPA2 receptorPermanent absence of the LPA2 receptor
Advantages - Temporal control over LPA2 inhibition- Dose-dependent effects can be studied- Potential for therapeutic translation- Complete and continuous ablation of LPA2 signaling- Avoids off-target effects of a pharmacological agent
Disadvantages - Potential for off-target effects- Pharmacokinetic and pharmacodynamic variables to consider- Potential for developmental compensation- Conflicting phenotypes reported in some disease models- May not fully recapitulate therapeutic intervention in adults

Efficacy in Allergic Asthma

The role of LPA2 in allergic asthma is complex, with studies using this compound and LPA2 knockout mice yielding apparently contradictory results. This highlights the importance of considering the experimental context, including the specific model and methodologies employed.

This compound in an Ovalbumin (OVA)-Induced Allergic Asthma Model

Treatment with the LPA2 antagonist this compound has demonstrated significant efficacy in reducing the hallmarks of allergic asthma in a mouse model.[1][2]

Quantitative Data Summary: this compound in OVA-Induced Asthma

ParameterOVA ControlThis compound Treatment (before sensitization)This compound Treatment (before challenge)
Total Cells in BALF (x10^5) ~3.5~1.5~1.8
Eosinophils in BALF (%) ~60~25~22
Lymphocytes in BALF (%) ~30~10~15
IL-4 mRNA in BALF (fold change) ~8~2~3
IL-13 mRNA in BALF (fold change) ~12~3~4
Mucus Production (PAS staining score) HighLowLow
Data are approximated from published studies and presented for comparative purposes.[1]
LPA2 Gene Knockout in Allergic Asthma Models

Studies utilizing LPA2 knockout mice in models of allergic asthma have produced conflicting results. Some studies suggest a pro-inflammatory role for LPA2, with its deletion leading to a reduction in allergic airway inflammation.[1] Conversely, other research indicates a protective role for LPA2, where its absence exacerbates the asthmatic phenotype.[3]

Quantitative Data Summary: LPA2 Knockout in OVA-Induced Asthma (Pro-inflammatory Phenotype) [4]

ParameterWild-Type (OVA)LPA2+/- (OVA)
Total Cells in BALF (x10^5) 4.8 ± 0.62.5 ± 0.4
Eosinophils in BALF (x10^5) 2.9 ± 0.41.3 ± 0.3
Data from a Schistosoma mansoni egg-induced asthma model. Statistically significant difference from wild-type.

Quantitative Data Summary: LPA2 Knockout in OVA-Induced Asthma (Anti-inflammatory/Protective Phenotype) [3]

ParameterWild-Type (OVA)LPA2-/- (OVA)
Total Cells in BALF (x10^5) ~2.5~4.0
Eosinophils in BALF (x10^5) ~1.5~2.5
IL-13 in BALF (pg/mL) ~40~70*
Statistically significant difference from wild-type.

These discrepancies may be attributable to differences in mouse genetic backgrounds, the specific protocols for inducing asthma, and potential compensatory mechanisms in the knockout animals.[1]

Efficacy in Pulmonary Fibrosis

In contrast to the conflicting data in asthma models, studies on the role of LPA2 in pulmonary fibrosis appear more consistent, suggesting a pro-fibrotic role for this receptor.

LPA2 Gene Knockout in Bleomycin-Induced Pulmonary Fibrosis

LPA2 knockout mice have been shown to be protected from bleomycin-induced lung injury and fibrosis.[5]

Quantitative Data Summary: LPA2 Knockout in Bleomycin-Induced Pulmonary Fibrosis [5]

ParameterWild-Type (Bleomycin)LPA2-/- (Bleomycin)
Lung Collagen Content (µ g/lung ) ~1200~800
Total Protein in BALF (µg/mL) ~1500~750
IL-6 in BALF (pg/mL) ~80~30
TGF-β in BALF (pg/mL) ~250~100
Statistically significant difference from wild-type.

Currently, there is a lack of published data on the efficacy of this compound in a preclinical model of pulmonary fibrosis.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model (for this compound studies)
  • Sensitization: Female BALB/c mice are sensitized on days 0 and 14 via intraperitoneal (i.p.) injection of ovalbumin emulsified in aluminum hydroxide.[6]

  • Drug Administration: this compound is administered, typically via i.p. injection, at a specified dose either before each sensitization or before each challenge.

  • Airway Challenge: From days 28 to 30, mice are challenged with an aerosolized solution of ovalbumin for 30 minutes daily.[6]

  • Analysis: 24-48 hours after the final challenge, various endpoints are assessed, including airway hyperresponsiveness, bronchoalveolar lavage fluid (BALF) cell counts and cytokine levels, and lung histology for inflammation and mucus production.[6]

Bleomycin-Induced Pulmonary Fibrosis Model (for LPA2 Knockout studies)
  • Induction of Fibrosis: Wild-type and LPA2 knockout mice are administered a single intratracheal or oropharyngeal dose of bleomycin.

  • Monitoring: Mice are monitored for a period of 14 to 28 days.

  • Analysis: At the end of the study period, lungs are harvested for analysis. Key endpoints include lung collagen content (hydroxyproline assay), histological assessment of fibrosis (e.g., Masson's trichrome staining and Ashcroft score), and analysis of BALF for inflammatory cells and cytokines.[5][7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided.

LPA2_Signaling_Pathway LPA LPA LPA2 LPA2 LPA->LPA2 Gq Gq LPA2->Gq Gi Gi LPA2->Gi G1213 G1213 LPA2->G1213 PLC PLC Gq->PLC PI3K_Akt PI3K/Akt Gi->PI3K_Akt MAPK MAPK (ERK) Gi->MAPK RhoA RhoA G1213->RhoA Cell_Responses Cell Proliferation, Survival, Migration, Cytokine Production PLC->Cell_Responses RhoA->Cell_Responses PI3K_Akt->Cell_Responses MAPK->Cell_Responses

Caption: Simplified LPA2 Receptor Signaling Pathways.

Experimental_Workflow_Asthma cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Sensitization Day 0 & 14: OVA + Alum (i.p.) Challenge Day 28-30: Aerosolized OVA Sensitization->Challenge H2L5186303_pre_sens This compound Admin (Pre-sensitization group) H2L5186303_pre_sens->Sensitization Analysis Day 31-32: - Airway Hyperresponsiveness - BALF Analysis - Lung Histology Challenge->Analysis H2L5186303_pre_chall This compound Admin (Pre-challenge group) H2L5186303_pre_chall->Challenge

Caption: Workflow for OVA-Induced Allergic Asthma Model.

Conclusion

The comparison between the LPA2 antagonist this compound and LPA2 gene knockout mice reveals the complexities of targeting the LPA2 receptor. This compound demonstrates clear efficacy in a preclinical model of allergic asthma, suggesting its potential as a therapeutic agent.

The data from LPA2 knockout mice, however, is more nuanced. The conflicting results in asthma models underscore the potential for developmental adaptations and highlight the influence of experimental design on study outcomes. In the context of pulmonary fibrosis, the protective phenotype of LPA2 knockout mice suggests that targeting this receptor could be a viable therapeutic strategy.

For researchers in drug development, this compound and similar antagonists offer a more clinically relevant model for assessing the therapeutic potential of LPA2 inhibition in adult organisms. LPA2 knockout mice, while a valuable tool, should be used with a clear understanding of their limitations and the potential for contradictory findings. Future research should aim to directly compare pharmacological inhibition and genetic deletion in the same experimental models to further elucidate the multifaceted role of the LPA2 receptor in health and disease.

References

Comparative Analysis of H2L5186303's Efficacy in Modulating Mucin Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental reproducibility of H2L5186303's effects on mucin production, benchmarked against an alternative compound, GRI977143. This compound is an antagonist of the lysophosphatidic acid receptor 2 (LPA2), which has been investigated as a therapeutic target for conditions characterized by mucus hypersecretion, such as asthma.[1][2] Overproduction of mucins, the primary protein components of mucus, is a key pathological feature in various respiratory diseases.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed methodologies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and the LPA2 agonist GRI977143 on mucin production and related inflammatory markers in a preclinical model of ovalbumin (OVA)-induced allergic asthma.[1]

Table 1: Effect of this compound and GRI977143 on Mucin Production

Treatment GroupAdministration TimingOutcomeResult
This compound Before OVA SensitizationMucin-producing PAS-positive cellsSignificant Inhibition
This compound Before OVA ChallengeMucin-producing PAS-positive cellsSignificant Inhibition
GRI977143 Before OVA SensitizationMucin-producing PAS-positive cellsNo Significant Effect
GRI977143 Before OVA ChallengeMucin-producing PAS-positive cellsSignificant Inhibition

Data sourced from studies on ovalbumin-induced allergic asthma in BALB/c mice.[1]

Table 2: Comparative Effects on Key Inflammatory Markers

MarkerThis compound (Administered Before Sensitization)GRI977143 (Administered Before Challenge)
Eosinophil Count in BALF 60.9% suppression72.5% suppression
Lymphocyte Count in BALF 70.7% suppression73.4% suppression
IL-13 Levels in BALF Significant suppressionSignificant suppression

BALF: Bronchoalveolar Lavage Fluid. The data illustrates the potent anti-inflammatory effects of both the LPA2 antagonist and agonist, albeit with optimal efficacy at different stages of the allergic response.[1]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the signaling pathway targeted by this compound and the general workflow of the experiments cited in this guide.

cluster_0 LPA2 Receptor Signaling LPA LPA (Lysophosphatidic Acid) LPA2 LPA2 Receptor LPA->LPA2 Activates G_protein G-protein Coupling LPA2->G_protein H2L This compound (Antagonist) H2L->LPA2 Inhibits GRI GRI977143 (Agonist) GRI->LPA2 Activates Downstream Downstream Signaling (e.g., Rho/ROCK, PLC) G_protein->Downstream Th2 Th2 Cytokine Production (e.g., IL-13) Downstream->Th2 Mucin Increased Mucin Production Th2->Mucin

Figure 1. LPA2 receptor signaling pathway in mucin production.

cluster_1 Experimental Workflow A 1. Animal Groups (BALB/c Mice) B 2. Sensitization (Ovalbumin Injection) A->B C 3. Drug Administration (this compound or GRI977143) B->C D 4. Challenge (Intranasal Ovalbumin) C->D E 5. Sample Collection (BALF and Lung Tissue) D->E F 6. Analysis E->F G PAS Staining for Mucin F->G H ELISA for Cytokines F->H I Cell Counts in BALF F->I

Figure 2. Workflow for Ovalbumin-induced asthma model.

Experimental Protocols

The reproducibility of the effects of this compound on mucin production is supported by the following detailed experimental protocols.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This in vivo model is standard for inducing an allergic asthma phenotype, including mucus hypersecretion, in mice.

  • Animals: BALB/c mice are typically used for this model.

  • Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin emulsified in alum on specific days (e.g., day 0 and day 14).

  • Drug Administration:

    • This compound: Administered at a specified dose (e.g., 10 mg/kg) either before the sensitization phase or before the challenge phase to evaluate its prophylactic and therapeutic effects.

    • GRI977143: Administered similarly to this compound for direct comparison.

  • Challenge: Following sensitization, mice are challenged with intranasal administration of OVA for several consecutive days to induce an allergic response in the airways.

  • Sample Collection: 24 to 48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.

Histological Analysis of Mucin Production

Periodic acid-Schiff (PAS) staining is used to visualize and quantify mucin-producing goblet cells in the airway epithelium.[5]

  • Tissue Preparation: Lungs are fixed in 10% formalin, embedded in paraffin, and sectioned into thin slices (e.g., 4 µm).

  • Staining: The lung sections are deparaffinized, rehydrated, and then stained with a PAS staining kit according to the manufacturer's instructions. Mucin glycoproteins stain a distinct magenta color.

  • Quantification: The number of PAS-positive goblet cells is counted in multiple bronchioles per lung section under a microscope. The results are often expressed as the number of PAS-positive cells per unit length of the bronchial basement membrane.

Mucin Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measure of specific mucins (e.g., MUC5AC) in biological samples like BALF or cell culture supernatants.[6][7]

  • Sample Preparation: BALF is centrifuged to remove cells, and the supernatant is used for the assay. For cell cultures, the supernatant is collected.

  • ELISA Procedure: A sandwich ELISA is a common method.[8]

    • Microtiter plates are coated with a capture antibody specific for the mucin of interest (e.g., anti-MUC5AC).

    • Plates are blocked to prevent non-specific binding.

    • Samples and standards are added to the wells and incubated.

    • A detection antibody, also specific for the mucin, is added. This antibody is often biotinylated.

    • A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of mucin in the samples is determined by comparison to a standard curve.

In Vitro Mast Cell Degranulation Assay

This assay assesses the inhibitory effect of this compound on mast cell activation, a key event in the allergic inflammatory cascade that can lead to mucus production.[1][9]

  • Cell Line: RBL-2H3 mast cells are commonly used.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl immunoglobulin E (DNP-IgE).

  • Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 30 minutes).

  • Challenge: Degranulation is induced by challenging the cells with dinitrophenyl-human serum albumin (DNP-HSA).

  • Measurement: Degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules, in the cell culture medium.[9] The results are typically expressed as a percentage of the total β-hexosaminidase activity.

References

A Comparative Analysis of Selective vs. Pan-LPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lysophosphatidic acid (LPA) signaling, the choice between a selective and a pan-receptor antagonist is a critical decision in drug development and research. This guide provides a comparative overview of the pharmacological profiles of the selective LPA receptor antagonist, represented here by the well-characterized tool compound Ki16425 , and pan-LPA receptor antagonists. Due to the limited publicly available information on H2L5186303 , this guide will use established antagonists to illustrate the key differences and experimental considerations.

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (GPCRs): LPA1, LPA2, LPA3, LPA4, LPA5, and LPA6. These receptors are involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. The multifaceted nature of LPA signaling has made its receptors attractive therapeutic targets for various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and neuropathic pain.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between selective and pan-LPA receptor antagonists lies in their receptor interaction profiles. A selective antagonist, such as Ki16425, primarily targets a specific subset of LPA receptors. In contrast, a pan-antagonist is designed to inhibit all or most of the LPA receptors.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LPA LPA LPA1 LPA1 LPA->LPA1 LPA2 LPA2 LPA->LPA2 LPA3 LPA3 LPA->LPA3 LPA_other LPA_other LPA->LPA_other G_proteins G Proteins (Gq/11, Gi/o, G12/13) Downstream Downstream Effectors (PLC, PI3K, Rho) G_proteins->Downstream Cellular_Response Cellular Responses (Fibrosis, Proliferation, Migration) Downstream->Cellular_Response LPA1->G_proteins LPA2->G_proteins LPA3->G_proteins LPA_other->G_proteins Ki16425 Ki16425 Ki16425->LPA1 Ki16425->LPA3 Pan_Antagonist Pan_Antagonist Pan_Antagonist->LPA1 Pan_Antagonist->LPA2 Pan_Antagonist->LPA3 Pan_Antagonist->LPA_other

Comparative Pharmacological Data

The following table summarizes the in vitro potency of the selective antagonist Ki16425 against various LPA receptors. A pan-antagonist would theoretically exhibit potent inhibition across all these receptors.

Receptor Ki16425 IC50 (nM) Pan-Antagonist (Hypothetical IC50)
LPA19-85< 100
LPA2> 10,000< 100
LPA336-40< 100
LPA4> 10,000< 100
LPA5> 10,000< 100
LPA6> 10,000< 100

Data for Ki16425 sourced from multiple studies. IC50 values can vary based on the assay system.

In Vivo Efficacy: A Case Study in Fibrosis

The antifibrotic effects of LPA receptor antagonists have been evaluated in various preclinical models. For instance, in a bleomycin-induced pulmonary fibrosis model, both selective and pan-LPA antagonists have shown efficacy.

Compound Type Model Key Findings
Selective (Ki16425) Bleomycin-induced pulmonary fibrosis (mouse)Attenuation of fibroblast accumulation and collagen deposition.
Pan-Antagonist Bleomycin-induced pulmonary fibrosis (mouse)Reduction in lung fibrosis and improved lung function.

The choice between a selective and a pan-antagonist often depends on the specific pathology being targeted. If a particular LPA receptor subtype is known to be the primary driver of disease, a selective antagonist may offer a more targeted approach with a potentially better safety profile. However, if multiple LPA receptors contribute to the disease process, a pan-antagonist might be more effective.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Cells overexpressing a specific LPA receptor subtype are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled LPA receptor ligand (e.g., [3H]LPA) and varying concentrations of the test compound (e.g., Ki16425).

  • Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block LPA-induced intracellular calcium release, a common downstream signaling event.

  • Cell Culture and Loading: Cells expressing the LPA receptor of interest are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: The cells are pre-incubated with the test antagonist at various concentrations.

  • LPA Stimulation and Measurement: The cells are then stimulated with a known concentration of LPA, and the resulting change in intracellular calcium is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the antagonist that produces a 50% inhibition of the LPA-induced calcium response.

Experimental_Workflow cluster_decision Decision Making Lead_Optimization Lead Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Select for Development Binding_Assay Binding_Assay Functional_Assay Functional_Assay Binding_Assay->Functional_Assay Confirm Functional Activity Selectivity_Panel Selectivity_Panel Functional_Assay->Selectivity_Panel Profile Specificity PK_Studies PK_Studies Selectivity_Panel->PK_Studies Advance to In Vivo Efficacy_Models Efficacy_Models PK_Studies->Efficacy_Models Test in Disease Context Tox_Studies Tox_Studies Efficacy_Models->Tox_Studies Evaluate Safety Tox_Studies->Lead_Optimization Refine Structure-Activity

Conclusion

The decision to pursue a selective versus a pan-LPA receptor antagonist is a complex one, with significant implications for both efficacy and safety. While a pan-antagonist offers broad coverage of the LPA signaling axis, a selective antagonist provides a more targeted approach, potentially minimizing off-target effects. The experimental workflows and comparative data presented in this guide offer a framework for researchers and drug developers to evaluate and select the most appropriate candidate for their therapeutic goals. As more is understood about the specific roles of individual LPA receptors in various diseases, the rationale for choosing one strategy over the other will become increasingly clear.

A Comparative Analysis of LPA2 Receptor Antagonists: H2L5186303 vs. C35

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of G protein-coupled receptor (GPCR) targeted drug discovery, the development of selective antagonists for the lysophosphatidic acid receptor 2 (LPA2) has garnered significant interest due to the receptor's involvement in a variety of pathophysiological processes, including cancer and inflammation. This guide presents a detailed comparative analysis of two prominent LPA2 antagonists, H2L5186303 and C35 (also known as LPA2 Antagonist 1), to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

Quantitative Performance Analysis

A critical aspect of drug development is the quantitative assessment of a compound's potency and selectivity. The following tables summarize the available data for this compound and C35, highlighting their performance in preclinical evaluations.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundC35 / LPA2 Antagonist 1Reference
LPA2 IC50 8.9 nM[1][2]17 nM[2][3][4][1][2][3][4]
LPA1 IC50 27354 nM[1]> 50 µM[3][4][1][3][4]
LPA3 IC50 1230 nM[1]> 50 µM[3][4][1][3][4]

Table 2: Summary of Reported Biological Effects

AspectThis compoundC35 / LPA2 Antagonist 1Reference
Primary In Vitro Model LPA-elicited calcium mobilization assay[2], Mast cell degranulation[5]HCT-116 colon cancer cells[2][2][5]
Reported In Vitro Effects Antagonizes LPA-elicited calcium mobilization, inhibits mast cell degranulation, promotes apoptosis, and inhibits cell proliferation and motility.[2][5][6]Inhibits HGF-induced ERK phosphorylation and cell proliferation.[2][2][5][6]
In Vivo Model Ovalbumin-induced allergic asthma in BALB/c mice[2]Not reported in available literature.[2][2]
Reported In Vivo Efficacy Suppresses airway hyper-responsiveness, inflammatory cytokine levels, mucus production, and eosinophil numbers.[2][5][7]Not reported in available literature.[2][2][5][7]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental context is crucial for interpreting the performance data. The following diagrams illustrate the LPA2 signaling cascade and a typical experimental workflow for evaluating antagonist efficacy.

LPA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_proteins G Proteins cluster_effectors Downstream Effectors cluster_cellular_responses Cellular Responses LPA2 LPA2 Receptor Gq Gαq LPA2->Gq Gi Gαi LPA2->Gi G1213 Gα12/13 LPA2->G1213 LPA LPA LPA->LPA2 Binds PLC PLC Gq->PLC Activates PI3K PI3K Gi->PI3K Activates RhoA RhoA G1213->RhoA Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt_activation Akt Activation PI3K->Akt_activation Cell_motility Cell Motility RhoA->Cell_motility Cell_proliferation Cell Proliferation Akt_activation->Cell_proliferation Cell_survival Cell Survival Akt_activation->Cell_survival

Caption: LPA2 Receptor Signaling Cascade.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model (OVA-Induced Asthma) A1 Culture cells stably expressing human LPA2 receptor (e.g., CHO) A2 Load cells with a calcium-sensitive fluorescent dye A1->A2 A3 Add antagonist (this compound or C35) A2->A3 A4 Stimulate with LPA A3->A4 A5 Measure fluorescence to determine intracellular calcium flux A4->A5 B1 Sensitize BALB/c mice with Ovalbumin (OVA) B2 Administer this compound (or vehicle control) B1->B2 B3 Challenge mice with OVA aerosol B2->B3 B4 Analyze pathological markers: - Airway hyper-responsiveness - Inflammatory cytokines - Mucin production - Eosinophil counts B3->B4

Caption: Experimental Workflow for Antagonist Evaluation.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a common method to determine the potency of an antagonist in blocking the LPA-induced increase in intracellular calcium.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA2 receptor are cultured in appropriate media.[2]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.[2]

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C in the dark.[2]

  • Compound Addition: The dye solution is removed, and cells are washed. The antagonist (e.g., this compound or C35 at various concentrations) or vehicle is added to the wells and incubated.[2]

  • LPA Stimulation: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the addition of a fixed concentration of LPA to stimulate the LPA2 receptors.[2]

  • Data Acquisition and Analysis: Fluorescence intensity is measured over time to record the calcium flux. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[3]

In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model (for this compound)

This model is used to evaluate the in vivo efficacy of compounds in a murine model of allergic asthma.[2]

  • Sensitization: BALB/c mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum adjuvant.[2]

  • Drug Administration: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule relative to sensitization and/or challenge.[2]

  • Airway Challenge: Mice are challenged with an aerosol of OVA in saline for a set duration on consecutive days.[2]

  • Assessment of Airway Hyper-responsiveness (AHR): AHR to increasing concentrations of methacholine (B1211447) is measured using techniques like whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the total and differential cell counts, particularly eosinophils.[7]

  • Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.

  • Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with Periodic acid-Schiff stain) to assess inflammation and mucus production.

Comparative Discussion

Both this compound and C35 are potent and selective antagonists of the LPA2 receptor. This compound exhibits a slightly higher potency for LPA2 with an IC50 of 8.9 nM compared to 17 nM for C35.[1][2][3][4] Both compounds demonstrate excellent selectivity over LPA1 and LPA3 receptors.[1][3][4]

The primary distinction in the currently available data lies in their reported biological activities and the extent of their in vivo characterization. This compound has been investigated in the context of inflammation, particularly allergic asthma, and has demonstrated significant in vivo efficacy in a mouse model.[2][7][8] It has been shown to suppress key features of asthma, including airway hyper-responsiveness, inflammation, and mucus production.[2][5][7]

In contrast, the reported efficacy of C35 is primarily in the context of cancer biology, where it has been shown to inhibit signaling pathways associated with cell proliferation in colon cancer cells in vitro.[2] There is a notable lack of publicly available in vivo efficacy data for C35, which currently limits a direct comparison of their therapeutic potential in a whole-animal system.[2]

Conclusion

This compound and C35 are both valuable research tools for investigating the roles of the LPA2 receptor. This compound stands out for its demonstrated in vivo efficacy in a preclinical model of allergic asthma, suggesting its potential as an anti-inflammatory agent.[2] C35 has shown promise in in vitro cancer models by inhibiting key proliferative signaling pathways.[2]

The choice between these two antagonists will largely depend on the specific research application. For in vivo studies, particularly in the context of inflammatory diseases like asthma, this compound is the more established compound. For in vitro investigations into cancer cell signaling, C35 represents a potent and selective option. Further in vivo studies for C35 are warranted to fully assess its therapeutic potential and to enable a more direct comparison with this compound.

References

Validating the Pro-Apoptotic Effects of H2L5186303: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic effects of the novel small molecule H2L5186303 with established apoptosis-inducing agents. The objective is to furnish researchers with the necessary data and methodologies to evaluate the potential of this compound as a therapeutic candidate. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways.

Executive Summary

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Emerging evidence indicates that by inhibiting the anti-apoptotic signaling cascade mediated by LPA2, this compound effectively promotes programmed cell death. This guide compares the pro-apoptotic activity of this compound with three well-characterized small molecules that induce apoptosis through distinct mechanisms: Venetoclax (a BCL-2 inhibitor), Navitoclax (a BCL-2/BCL-xL inhibitor), and Idasanutlin (an MDM2 inhibitor). While quantitative data on the direct pro-apoptotic efficacy of this compound is still emerging, its mechanism of action presents a promising alternative for inducing apoptosis in cancer cells.

Comparative Analysis of Pro-Apoptotic Compounds

The following table summarizes the key characteristics and reported pro-apoptotic efficacy of this compound and its comparators.

Compound Target(s) Mechanism of Action Reported IC50 / EC50 Key Pro-Apoptotic Effects
This compound LPA2 ReceptorAntagonizes the LPA2 receptor, inhibiting its anti-apoptotic signaling. This leads to the downstream promotion of apoptosis.IC50: 8.9 nM (for LPA2 in calcium mobilization assay)[1]Increases apoptosis in intestinal organoids (TUNEL assay)[2]. Prevents the LPA-induced decrease in the Bcl-2/Bax ratio and activation of caspase-3 in neuronal cells[3][4].
Venetoclax (ABT-199) BCL-2A selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, it releases pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.Ki: <0.01 nM[3]Induces rapid, caspase-dependent apoptosis in various cancer cell lines. In RS4;11 cells, treatment leads to cytochrome c release and accumulation of sub-G0/G1 DNA[3].
Navitoclax (ABT-263) BCL-2, BCL-xL, BCL-wA small-molecule inhibitor that mimics BH3-only proteins, binding to and inhibiting the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.-In RKO colon cancer cells, a 2.5 µM treatment for 24 hours resulted in a 1.59-fold increase in early apoptotic cells and a 2.59-fold increase in late apoptotic cells[4]. It also led to a two-fold higher expression of caspase-3[4].
Idasanutlin (RG7388) MDM2A potent and selective inhibitor of the MDM2-p53 interaction. By preventing MDM2 from targeting p53 for degradation, it stabilizes and activates p53, leading to cell cycle arrest and apoptosis.IC50: 6 nM (p53-MDM2 interaction)[5]Induces dose-dependent p53 stabilization, cell cycle arrest, and apoptosis in cancer cells with wild-type p53[5]. In acute lymphoblastic leukemia cell lines, it leads to a concentration-dependent increase in caspase-3/7 activity[6].

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the experimental approaches for validation, the following diagrams illustrate the key signaling pathway for this compound-induced apoptosis and a general workflow for assessing pro-apoptotic effects.

H2L5186303_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates G_protein Gαi, Gαq, Gα12/13 LPA2->G_protein Activates H2L This compound H2L->LPA2 Inhibits MAPK_pathway MAPK Pathway (ERK, p38, JNK) G_protein->MAPK_pathway Activates Bcl2 Bcl-2 (Anti-apoptotic) MAPK_pathway->Bcl2 Increases Expression Bax Bax (Pro-apoptotic) MAPK_pathway->Bax Decreases Expression Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound Pro-Apoptotic Signaling Pathway.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with Pro-apoptotic Compound start->treatment incubation Incubation (Time-course) treatment->incubation annexin_v Annexin (B1180172) V/PI Staining incubation->annexin_v caspase Caspase Activity Assay (e.g., Caspase-3/7) incubation->caspase western_blot Western Blot (Bcl-2 family, cleaved PARP) incubation->western_blot analysis Data Analysis (Flow Cytometry, Plate Reader, Imaging) annexin_v->analysis caspase->analysis western_blot->analysis

General Workflow for Apoptosis Assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of pro-apoptotic compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • Test compounds (this compound and alternatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compounds for the desired time.

    • Harvest both adherent and floating cells and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

  • Materials:

    • 96-well white-walled plates

    • Test compounds

    • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well white-walled plate and treat with test compounds.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each sample using a luminometer.

Conclusion

This compound presents a novel approach to inducing apoptosis by targeting the LPA2 receptor. Its mechanism, which involves the inhibition of a pro-survival signaling pathway, offers a distinct advantage, particularly in cancers where this pathway is dysregulated. While further quantitative studies are needed to fully elucidate its potency in inducing apoptosis compared to direct apoptosis inducers like Venetoclax, Navitoclax, and Idasanutlin, the existing data strongly support its pro-apoptotic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate and validate the therapeutic promise of this compound.

References

A Comparative Analysis of H2L5186303 and LPA3 Antagonists: A Tale of Two Receptors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of G protein-coupled receptor (GPCR) modulation, the lysophosphatidic acid (LPA) signaling system presents a compelling area of research for therapeutic intervention in various pathologies, including cancer, inflammation, and fibrosis. This guide provides a detailed comparison between H2L5186303, a potent and selective antagonist of the LPA receptor 2 (LPA2), and a class of compounds targeting the LPA receptor 3 (LPA3). This comparison is designed for researchers, scientists, and drug development professionals, offering objective data and experimental context to delineate the distinct pharmacological profiles of these molecules.

It is critical to note at the outset that this compound is not an LPA3 antagonist but rather a highly selective LPA2 antagonist. Therefore, this guide will compare the activity of an LPA2-selective antagonist against antagonists of the LPA3 receptor, highlighting the differences in their target affinity, selectivity, and potential therapeutic applications based on the distinct roles of their respective targets.

Quantitative Comparison of Antagonist Potency and Selectivity

The following table summarizes the quantitative data for this compound and representative LPA3 antagonists. The data underscores the high potency and selectivity of this compound for the LPA2 receptor, contrasted with the profiles of various LPA3 antagonists.

CompoundPrimary TargetLPA2 IC50/KiLPA3 IC50/KiLPA1 IC50/KiSelectivity Profile
This compound LPA2 8.9 nM (IC50)[1], 7.2 nM (Ki)[2]1230 nM (IC50)[3]27354 nM (IC50)[3]Highly selective for LPA2 over LPA1 and LPA3[2][3]
NSC47091 LPA3 Not Reported30 nM (IC50)[2]Not ReportedIdentified as a non-lipid LPA3 receptor antagonist[2]
NSC161613 LPA3 Not Reported24 nM (IC50)[2]Not ReportedIdentified as a non-lipid LPA3 receptor antagonist[2]
Ki16425 LPA1/LPA3 Lower affinitySubmicromolar (IC50)[4]Submicromolar (IC50)Non-selective, also potently antagonizes LPA1[4][5]
Compound 12 LPA3 Not Reported2992 nM (IC50)[6]Activity at other LPA receptors noted but not quantified in the provided sourceIdentified as a promising template for further LPA3 antagonist development[6]

Signaling Pathways and Points of Antagonism

Lysophosphatidic acid receptors are GPCRs that, upon activation by LPA, couple to various heterotrimeric G proteins to initiate downstream signaling cascades. LPA2 and LPA3 receptors share some signaling pathways but also have distinct coupling efficiencies and downstream effects. Both LPA2 and LPA3 can couple to Gαq/11 and Gαi/o proteins.[7][8] The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[8] Coupling to Gαi/o typically results in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This compound and LPA3 antagonists act by competitively binding to their respective receptors, thereby preventing LPA from initiating these signaling cascades.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA2 LPA2 Receptor LPA->LPA2 LPA3 LPA3 Receptor LPA->LPA3 Gq11_2 Gαq/11 LPA2->Gq11_2 Gi_2 Gαi/o LPA2->Gi_2 Gq11_3 Gαq/11 LPA3->Gq11_3 Gi_3 Gαi/o LPA3->Gi_3 H2L This compound H2L->LPA2 LPA3_ant LPA3 Antagonists LPA3_ant->LPA3 PLC_2 PLC Gq11_2->PLC_2 AC_2 Adenylyl Cyclase Gi_2->AC_2 PLC_3 PLC Gq11_3->PLC_3 AC_3 Adenylyl Cyclase Gi_3->AC_3 Ca_2 ↑ [Ca2+] PLC_2->Ca_2 ERK_2 ERK Phosphorylation PLC_2->ERK_2 Ca_3 ↑ [Ca2+] PLC_3->Ca_3 ERK_3 ERK Phosphorylation PLC_3->ERK_3 cAMP_2 ↓ cAMP AC_2->cAMP_2 cAMP_3 ↓ cAMP AC_3->cAMP_3

Caption: LPA2 and LPA3 Receptor Signaling Pathways and Antagonist Intervention.

Experimental Protocols

The characterization of compounds like this compound and LPA3 antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency of an antagonist in blocking the LPA-induced increase in intracellular calcium, a direct consequence of Gαq/11 activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human LPA2 or LPA3 receptor are cultured in appropriate media.[1]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.[1]

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C in the dark.[1]

  • Compound Addition: The dye solution is removed, and cells are washed. The antagonist (at various concentrations) or vehicle is added to the wells and incubated for a predetermined time.[1]

  • LPA Stimulation: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the addition of a fixed concentration of LPA (e.g., EC80) to stimulate the receptors.[1]

  • Data Acquisition: Fluorescence intensity is measured over time to record the calcium flux. The antagonist's IC50 value is calculated by measuring the inhibition of the LPA-induced calcium response across a range of antagonist concentrations.[1]

In Vivo Efficacy in an Asthma Model (for this compound)

A significant body of evidence for the in vivo efficacy of this compound comes from a murine model of allergic asthma.[9][10]

  • Sensitization: BALB/c mice are sensitized with intraperitoneal injections of ovalbumin (OVA) and an alum adjuvant.[1][9]

  • Drug Administration: this compound (or vehicle control) is administered to the mice, for example, intraperitoneally, at a specified dose and time relative to sensitization and/or challenge.[1][9]

  • Airway Challenge: Mice are subsequently challenged with an aerosol of OVA in saline using an ultrasonic nebulizer.[1][9]

  • Analysis: Following the challenge, various pathological markers are assessed, including:

    • Airway hyper-responsiveness to methacholine.[9]

    • Inflammatory cell counts (e.g., eosinophils) in bronchoalveolar lavage fluid (BALF).[9][10]

    • Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BALF and lung tissue.[9][11]

    • Mucin production in the lungs, assessed by histology.[9][11]

The experimental workflow for evaluating these compounds typically follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation a Compound Synthesis or Acquisition b Primary Screening (e.g., Calcium Mobilization Assay) a->b c IC50 Determination b->c d Selectivity Profiling (Testing against other LPA receptors) c->d e Downstream Signaling Assays (e.g., ERK Phosphorylation) d->e f Pharmacokinetic Studies (ADME/Tox) e->f g Disease Model Selection (e.g., OVA-induced Asthma) f->g h Efficacy Studies (Dose-response, treatment schedule) g->h i Analysis of Pathological Markers h->i

Caption: General Experimental Workflow for Antagonist Evaluation.

Concluding Remarks

The comparison between this compound and LPA3 antagonists highlights the importance of receptor subtype selectivity in targeting the LPA signaling axis. This compound is a potent and highly selective LPA2 antagonist with demonstrated in vivo efficacy in preclinical models of allergic asthma.[9][10] In contrast, the development of selective LPA3 antagonists is an ongoing area of research, with several non-lipid compounds showing promise.[2][6] The distinct expression patterns and signaling roles of LPA2 and LPA3 suggest that selective antagonists for each receptor will have different therapeutic applications. Future research, including direct comparative in vivo studies where appropriate, will be crucial to fully elucidate the therapeutic potential of modulating these individual LPA receptor subtypes.

References

H2L5186303: A Potent and Selective Antagonist of the LPA2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity of H2L5186303 for the Lysophosphatidic Acid Receptor 2 (LPA2) over LPA1 and LPA3.

This guide provides a comprehensive analysis of the experimental data confirming the selectivity of the small molecule antagonist, this compound, for the lysophosphatidic acid (LPA) receptor 2. The data presented herein demonstrates the compound's significantly higher potency for LPA2 compared to its closely related subtypes, LPA1 and LPA3, making it a valuable tool for investigating LPA2-mediated signaling pathways and a promising candidate for therapeutic development.

Data Presentation: Comparative Antagonist Potency

The selectivity of this compound was determined by assessing its ability to inhibit the function of LPA1, LPA2, and LPA3 receptors in cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist, were determined for each receptor subtype.

CompoundTarget ReceptorIC50 (nM)Selectivity over LPA1Selectivity over LPA3
This compoundLPA127354[1]--
LPA2 8.9 [1]~3073-fold ~138-fold
LPA31230[1]--

The data clearly indicates that this compound is a highly potent antagonist of LPA2 with an IC50 value of 8.9 nM.[1] In contrast, its potency against LPA1 and LPA3 is significantly lower, with IC50 values of 27354 nM and 1230 nM, respectively.[1] This translates to an approximately 3073-fold selectivity for LPA2 over LPA1 and a 138-fold selectivity over LPA3, highlighting the compound's specificity.

Experimental Protocols

The determination of this compound's antagonist potency was primarily achieved through in vitro calcium mobilization assays. This method measures the antagonist's ability to block the increase in intracellular calcium concentration induced by an LPA receptor agonist.

In Vitro Calcium Mobilization Assay

This assay is a common method to assess the activity of Gq-coupled G protein-coupled receptors (GPCRs), such as the LPA receptors. Activation of these receptors leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

Principle: LPA receptors, upon activation by LPA, couple to Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a fluorescent dye, and the inhibitory effect of an antagonist can be quantified.[2]

Detailed Protocol:

  • Cell Culture: Cells stably expressing the human LPA1, LPA2, or LPA3 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere and reach confluence.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C in the dark.

  • Compound Addition: After dye loading, the cells are washed to remove excess dye. Various concentrations of the antagonist (this compound) or vehicle control are added to the wells and incubated for a predetermined period.

  • Agonist Stimulation: The plate is then placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the addition of a fixed concentration of an LPA receptor agonist (e.g., oleoyl-LPA) to stimulate the receptors.

  • Data Acquisition: Fluorescence intensity is measured kinetically over time to capture the calcium flux.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The IC50 value for the antagonist is calculated by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.[1]

Tango™ GPCR Assay (Alternative Method)

The Tango™ GPCR assay is a high-throughput screening platform that measures receptor-beta-arrestin interactions as a readout for receptor activation. This assay is independent of G-protein coupling and can be used to assess the activity of a wide range of GPCRs.

Principle: The Tango™ assay utilizes a GPCR fused to a transcription factor, and a beta-arrestin protein fused to a protease. Upon ligand binding and receptor activation, beta-arrestin is recruited to the receptor, bringing the protease into proximity with its cleavage site on the fusion protein. This cleavage releases the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically beta-lactamase. The activity of the reporter gene is then measured using a FRET-based substrate, providing a quantifiable measure of receptor activation.[3]

Detailed Protocol:

  • Cell Culture and Plating: U2OS cells co-expressing the LPA receptor of interest fused to a transcription factor and a beta-arrestin-protease fusion are plated in 384-well plates.

  • Compound Addition: Serial dilutions of the antagonist (this compound) are added to the wells, followed by the addition of a fixed concentration of an LPA receptor agonist.

  • Incubation: The plates are incubated for a specified period (e.g., 16 hours) at 37°C to allow for receptor activation, beta-arrestin recruitment, and reporter gene expression.[4][5]

  • Substrate Addition: A FRET-based beta-lactamase substrate is added to the wells.

  • Detection: The plate is incubated at room temperature in the dark, and the fluorescence emission at two wavelengths (e.g., blue and green) is measured using a fluorescence plate reader.

  • Data Analysis: The ratio of the two emission signals is calculated, which reflects the extent of beta-lactamase activity. The IC50 value for the antagonist is determined by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

Mandatory Visualizations

LPA2 Signaling Pathway

LPA2_Signaling_Pathway LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Binds to Gq Gαq LPA2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses (e.g., Proliferation, Migration) Ca2->Downstream PKC->Downstream Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis plate_cells 1. Plate cells expressing LPA receptor dye_load 2. Load cells with calcium-sensitive dye plate_cells->dye_load add_antagonist 3. Add this compound (or vehicle) dye_load->add_antagonist add_agonist 4. Add LPA agonist add_antagonist->add_agonist measure_fluorescence 5. Measure fluorescence (calcium flux) add_agonist->measure_fluorescence analyze_data 6. Analyze data and calculate IC50 measure_fluorescence->analyze_data H2L5186303_Selectivity cluster_receptors LPA Receptors H2L This compound LPA2 LPA2 (IC50 = 8.9 nM) H2L->LPA2 High Potency Antagonism LPA3 LPA3 (IC50 = 1230 nM) H2L->LPA3 Low Potency Antagonism LPA1 LPA1 (IC50 = 27354 nM) H2L->LPA1 Very Low Potency Antagonism

References

A Head-to-Head Comparison of H2L5186303 and DBIBB in Preclinical Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of an LPA2 Antagonist versus an Agonist in Modulating Allergic Airway Inflammation.

The role of the lysophosphatidic acid receptor 2 (LPA2) in the pathophysiology of asthma presents a compelling yet complex therapeutic target. Both antagonism and agonism of this receptor have shown potential in mitigating allergic airway inflammation in preclinical models, leading to a critical need for a discerning comparison of these opposing strategies. This guide provides a side-by-side analysis of H2L5186303, a selective LPA2 antagonist, and DBIBB, a potent LPA2 agonist, to elucidate their respective impacts on key asthma-related inflammatory parameters.

At a Glance: this compound vs. DBIBB

FeatureThis compound (LPA2 Antagonist)DBIBB (LPA2 Agonist)
Primary Mechanism Blocks the LPA2 receptor, inhibiting downstream signaling.Activates the LPA2 receptor, initiating downstream signaling.
Reported Efficacy Suppresses airway hyperresponsiveness, inflammatory cytokine production, mucin secretion, and eosinophil infiltration in ovalbumin (OVA)-induced asthma models.[1][2][3][4]Reduces Type 2 inflammation in the airways of allergen-challenged mice and significantly attenuates airway and lung inflammation and Th2 cytokine levels in house dust mite (HDM)-induced asthma models.[3][5]
Optimal Administration Effective when administered prior to antigen sensitization and challenge.[1][2]Effective when administered concurrently with allergen challenges.[5]
Selectivity Selective for LPA2 with a reported IC50 of 8.9 nM.[4]A novel and specific small molecule LPA2 agonist.[5]
Potential Confounding Factor Not reported to have off-target effects on autotaxin.May inhibit autotaxin, the enzyme that produces LPA, which could contribute to its anti-inflammatory effects.[6]

Quantitative Comparison of Effects on Airway Inflammation

The following tables summarize the quantitative effects of this compound and DBIBB on key inflammatory markers in preclinical asthma models. It is important to note that the data for this compound is derived from studies using an ovalbumin (OVA)-induced asthma model, while the data for DBIBB comes from a house dust mite (HDM)-induced asthma model. Direct head-to-head studies are not yet available.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

CompoundAnimal ModelTreatment ProtocolChange in Eosinophil CountChange in Lymphocyte Count
This compound OVA-induced asthma in BALB/c mice1 mg/kg, intraperitoneally, before sensitization and challenge↓ 60.9% to 63.7% suppression of OVA-induced increase.[1]↓ ~70.7% suppression of OVA-induced increase (when administered before sensitization).[1]
DBIBB HDM-induced asthma in BALB/c mice30 µg, intraperitoneally, daily during HDM challengesSignificantly less airway and lung inflammation compared to vehicle-treated controls (qualitative).[5]Significantly less airway and lung inflammation compared to vehicle-treated controls (qualitative).[5]

Table 2: Effect on Th2 Cytokine Levels

CompoundAnimal ModelMeasurementKey Findings
This compound OVA-induced asthma in BALB/c micemRNA levels in BALF cells and lung tissueSuppresses the production of Th2 cytokines such as IL-4 and IL-13.[1]
DBIBB HDM-induced asthma in BALB/c miceProtein levels in lung homogenatesSignificantly attenuated levels of lung Th2 cytokines.[5]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

LPA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA2 LPA2 Receptor LPA->LPA2 This compound This compound (Antagonist) This compound->LPA2 Anti_Inflammation Anti-inflammatory Effects This compound->Anti_Inflammation Observed Effect DBIBB DBIBB (Agonist) DBIBB->LPA2 DBIBB->Anti_Inflammation Observed Effect G_protein Gαq, Gαi, Gα12/13 LPA2->G_protein PLC PLC G_protein->PLC Rho Rho G_protein->Rho Downstream Downstream Effectors (e.g., MAPK, PI3K) PLC->Downstream Rho->Downstream Inflammation Pro-inflammatory Gene Expression (e.g., IL-4, IL-5, IL-13) Downstream->Inflammation

LPA2 Receptor Signaling in Asthma.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Sensitization Sensitization with Allergen (OVA or HDM) Challenge Allergen Challenge (OVA or HDM) Sensitization->Challenge Treatment_Sensitization Treatment with this compound (before sensitization) Treatment_Sensitization->Sensitization BALF_Analysis Bronchoalveolar Lavage (BALF) - Cell Counts (Eosinophils, Lymphocytes) Challenge->BALF_Analysis Histology Lung Histology - Inflammation Scoring - Mucin Staining Challenge->Histology Cytokine_Analysis Cytokine Measurement - ELISA (Protein) - qPCR (mRNA) Challenge->Cytokine_Analysis Treatment_Challenge Treatment with DBIBB (during challenge) Treatment_Challenge->Challenge

Generalized Experimental Workflow.

Detailed Experimental Protocols

Animal Models of Allergic Asthma

a) Ovalbumin (OVA)-Induced Allergic Asthma Model (for this compound evaluation):

  • Animals: Female BALB/c mice (6-8 weeks old).

  • Sensitization: On day 0 and day 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in saline.[4]

  • Drug Administration: this compound (1 mg/kg) is administered i.p. 30 minutes before either the sensitization or challenge phases.[1]

  • Challenge: On days 28, 29, and 30, mice are challenged with aerosolized 1% OVA for 30 minutes.

  • Endpoint Analysis: 48 hours after the final challenge, mice are euthanized for sample collection.

b) House Dust Mite (HDM)-Induced Allergic Asthma Model (for DBIBB evaluation):

  • Animals: Female BALB/c mice (8-10 weeks old).[5]

  • Induction: Mice are administered 25 µg of HDM extract intranasally for 5 consecutive days, followed by a rest period of 2 days, for a total of 3 weeks.

  • Drug Administration: DBIBB (30 µg) is administered i.p. daily during the HDM challenge period.[5]

  • Endpoint Analysis: 48 hours after the last HDM challenge, mice are euthanized for sample collection.[5]

Bronchoalveolar Lavage (BALF) Analysis
  • Procedure: The trachea is exposed and cannulated. The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).

  • Total Cell Count: The collected BALF is centrifuged, and the cell pellet is resuspended. Total cell numbers are determined using a hemocytometer.

  • Differential Cell Count: Cytospin preparations of the BALF cells are stained with a Wright-Giemsa stain. Differential counts of macrophages, eosinophils, neutrophils, and lymphocytes are performed by counting at least 300 cells under a microscope.

Lung Histology
  • Tissue Preparation: Lungs are perfused with PBS and then fixed with 10% neutral buffered formalin. The fixed tissues are embedded in paraffin, and 5 µm sections are cut.

  • Staining:

    • Hematoxylin and Eosin (H&E): For assessment of peribronchial and perivascular inflammation.

    • Periodic acid-Schiff (PAS): For detection of mucus-producing goblet cells.

  • Scoring: The severity of inflammation is scored semi-quantitatively based on the extent of inflammatory cell infiltration.

Cytokine Measurement
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Lung tissue is homogenized in lysis buffer.

    • The concentrations of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the lung homogenate supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR):

    • Total RNA is extracted from BALF cells or lung tissue.

    • cDNA is synthesized from the RNA.

    • qPCR is performed using specific primers for the target cytokines and a housekeeping gene for normalization. Relative gene expression is calculated using the ΔΔCt method.

Discussion and Future Directions

The available preclinical data presents a nuanced picture of LPA2 modulation in asthma. The LPA2 antagonist, this compound, demonstrates a clear anti-inflammatory effect when administered prophylactically in an OVA-induced asthma model.[1] Conversely, the LPA2 agonist, DBIBB, also effectively reduces allergic airway inflammation in an HDM-induced model.[5]

This apparent paradox may be attributable to several factors, including differences in the experimental models (OVA vs. HDM), the timing of drug administration, and the potential for DBIBB to exert off-target effects, such as the inhibition of autotaxin.[6] The differing roles of LPA2 on various immune cells at different stages of the allergic cascade may also contribute to these divergent yet beneficial outcomes.

Future research should prioritize direct, head-to-head comparative studies of this compound and DBIBB within the same experimental model. Such studies will be crucial for definitively determining which therapeutic strategy—antagonism or agonism of the LPA2 receptor—holds greater promise for the treatment of asthma. Furthermore, a deeper investigation into the downstream signaling events and the specific cell types affected by each compound will provide a more complete understanding of their mechanisms of action and inform the development of more targeted and effective asthma therapies.

References

Validating H2L5186303 as a Potent Inhibitor of Cell Motility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H2L5186303's performance in inhibiting cell motility against other alternatives, supported by experimental data and detailed protocols. Cell motility is a fundamental biological process essential for physiological events like wound healing and immune responses, but its dysregulation is a hallmark of cancer metastasis.[1] The development of potent and specific inhibitors of cell motility is therefore a critical goal in therapeutic research.

This compound has been identified as an antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor implicated in promoting cell migration and invasion in various cancers.[2][3] Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to its receptors, can activate downstream pathways involving Rho family GTPases (Rho, Rac, Cdc42), which are central regulators of the actin cytoskeleton dynamics required for cell movement.[1][4] This guide will delve into the mechanism of this compound, its performance compared to other inhibitors, and the experimental frameworks used for its validation.

Comparative Performance of Cell Motility Inhibitors

The efficacy of this compound can be benchmarked against other compounds that target LPA receptors or other key components of the cell motility machinery. The following table summarizes quantitative data for this compound and representative alternative inhibitors.

Compound Target Cell Line Assay Metric (IC₅₀ / Effect) Reference
This compound LPA₂ ReceptorFibrosarcoma HT1080Invasion AssayAttenuated invasiveness[2]
This compound LPA₂ ReceptorCHO (expressing hLPA₂)Calcium MobilizationPotent antagonist activity[3]
Ki16425 LPA₁/LPA₃ > LPA₂-Calcium MobilizationNon-selective antagonist[5]
Metformin HMGB1/RAGE PathwayMDA-MB-468 (TNBC)Wound Healing AssaySignificantly reduced migration[6]
Rapamycin mTORVariousMotility AssayInhibits Rac1, Cdc42, RhoA synthesis[7]
UbV S2.4 Smurf2 E3 LigaseHEK293-Specific Smurf2 inhibition (implicated in migration)[8]

Mechanism of Action: this compound in the LPA₂ Signaling Pathway

This compound exerts its inhibitory effect on cell motility by blocking the LPA₂ receptor. Upon activation by its ligand, LPA, the LPA₂ receptor couples to G proteins (Gαq, Gαi, Gα12/13) to initiate downstream signaling cascades.[3] These pathways, particularly those involving Gα12/13, lead to the activation of Rho GTPases, which are master regulators of cytoskeletal reorganization, focal adhesion formation, and the generation of contractile forces necessary for cell movement.[1][9]

By antagonizing the LPA₂ receptor, this compound prevents the initiation of this signaling cascade, thereby inhibiting the downstream activation of Rho and Rac and ultimately blocking cell migration and invasion.[2][9]

LPA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA2 LPA₂ Receptor LPA->LPA2 Binds & Activates G_Protein Gα₁₂/₁₃ LPA2->G_Protein Activates H2L This compound H2L->LPA2 Inhibits RhoA RhoA G_Protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton Reorganization ROCK->Actin Motility Cell Motility & Invasion Actin->Motility

LPA₂ receptor signaling pathway and point of inhibition by this compound.

Experimental Protocols for Validation

Validating the inhibitory effect of compounds like this compound on cell motility requires robust and reproducible experimental assays. Below are detailed methodologies for two key experiments.

This assay is a straightforward method to measure collective cell migration in vitro.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., MDA-MB-468) in a 24-well plate and grow them to form a confluent monolayer.[6]

    • Creating the "Wound": Use a sterile pipette tip to gently scratch a straight line through the center of the monolayer.[10]

    • Washing: Wash the wells twice with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[10]

    • Treatment: Replace the medium with fresh medium containing the test compound (this compound at various concentrations) or a vehicle control.[6]

    • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 24, 48 hours) using a microscope.

    • Analysis: Quantify the area of the wound at each time point using software like ImageJ. The rate of wound closure is used as a measure of cell motility. A delay in closure in treated cells compared to control indicates inhibition.[6]

This assay assesses the migratory response of cells to a chemoattractant.

  • Protocol:

    • Chamber Setup: Place a Transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.

    • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum or LPA) to the lower chamber.

    • Cell Preparation: Resuspend cells in serum-free medium. Add the test inhibitor (this compound) or vehicle control to the cell suspension and incubate.

    • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

    • Incubation: Incubate the plate for a period sufficient to allow for cell migration (e.g., 12-24 hours) at 37°C.

    • Fixation and Staining: Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane with a stain like crystal violet.

    • Quantification: Count the number of stained, migrated cells in several microscopic fields. A reduction in the number of migrated cells in the inhibitor-treated group compared to the control indicates an inhibitory effect.

Wound_Healing_Workflow cluster_workflow Wound Healing Assay Workflow cluster_key Key A 1. Seed Cells to Confluency B 2. Create Scratch (Wound) A->B C 3. Wash to Remove Debris B->C D 4. Add Media with Inhibitor/Vehicle C->D E 5. Image at T=0 hr and T=24/48 hr D->E F 6. Quantify Wound Area & Compare Closure Rate E->F Start Start Process Process Step End Analysis

A typical experimental workflow for the wound healing (scratch) assay.

References

Comparative Analysis of H2L5186303 in Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the LPA2 receptor antagonist H2L5186303 and its performance against an alternative, LPA2 Antagonist 1, in various cancer cell lines. This document compiles available experimental data to facilitate informed decisions in oncological research.

Lysophosphatidic acid (LPA) is a signaling lipid that plays a crucial role in cancer progression by promoting cell proliferation, migration, and survival through its G protein-coupled receptors, including LPA2. The development of selective LPA2 antagonists like this compound presents a promising therapeutic strategy. This guide provides a head-to-head comparison of this compound with another notable LPA2 antagonist, LPA2 Antagonist 1, summarizing their in vitro efficacy and outlining the experimental protocols used for their evaluation.

Comparative Efficacy of LPA2 Antagonists

The following table summarizes the key performance indicators of this compound and LPA2 Antagonist 1 in different cancer cell lines based on available data.

ParameterThis compoundLPA2 Antagonist 1
Target LPA2 ReceptorLPA2 Receptor
Reported IC50 (LPA2) 8.9 nM17 nM[1]
Cancer Cell Line HT1080 (Fibrosarcoma)HCT-116 (Colon Cancer)
Primary In Vitro Effect Attenuation of cell invasionInhibition of HGF-induced ERK phosphorylation and cell proliferation[1]
Quantitative Effect Significant suppression of invasion (quantitative data not available in reviewed literature)Dose-dependent inhibition of proliferation (IC50 for proliferation not specified in reviewed literature)
Other Studied Cell Lines OCMI91s (Ovarian Cancer) - Used for analyzing LPA-induced gene expression.Not specified in reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Proliferation Assay (for LPA2 Antagonist 1)

This protocol is adapted for determining the effect of an LPA2 antagonist on the proliferation of HCT-116 colon cancer cells.[2][3]

  • Cell Seeding: Plate HCT-116 cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.

  • Serum Starvation: To reduce baseline proliferation, replace the growth medium with a low-serum medium (e.g., 0.1% FBS) and incubate for 24 hours.

  • Antagonist Pre-treatment: Pre-treat the cells with various concentrations of the LPA2 antagonist (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPA Stimulation: Add LPA to the wells to a final concentration of 10 µM to stimulate proliferation.

  • Incubation: Incubate the plates for 48-72 hours.

  • Quantification: Cell viability can be assessed using assays such as MTT or Crystal Violet.

    • MTT Assay: Add MTT reagent to each well, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength.

    • Crystal Violet Assay: Fix the cells, stain with crystal violet solution, wash, and then solubilize the dye. Measure the absorbance at approximately 570 nm.

  • Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 value of the antagonist.

Matrigel Invasion Assay (for this compound)

This protocol is a general guideline for assessing the effect of this compound on the invasion of HT1080 fibrosarcoma cells.[4][5]

  • Coating of Transwell Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of 8.0 µm pore size Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

  • Cell Preparation: Culture HT1080 cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.

  • Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.

  • Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix the inserts and stain the invasive cells on the lower surface of the membrane with a stain like Crystal Violet or DAPI. The number of invaded cells can be quantified by counting the stained cells under a microscope or by eluting the stain and measuring its absorbance.

Signaling Pathways and Visualizations

The LPA2 receptor, upon activation by LPA, triggers a cascade of downstream signaling pathways that are crucial for cancer cell behavior. This compound, as an LPA2 antagonist, is designed to block these signaling events.

LPA2 Receptor Signaling Pathway in Cancer

LPA binding to the LPA2 receptor can activate multiple heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13. This leads to the activation of downstream effectors such as phospholipase C (PLC), PI3K/Akt, and Rho, which in turn regulate cell proliferation, survival, and migration.

LPA2_Signaling_Pathway cluster_G_proteins G Proteins LPA LPA LPAR2 LPA2 Receptor LPA->LPAR2 Gq Gαq LPAR2->Gq Gi Gαi LPAR2->Gi G1213 Gα12/13 LPAR2->G1213 This compound This compound This compound->LPAR2 blocks PLC PLC Gq->PLC PI3K PI3K/Akt Gi->PI3K Rho Rho G1213->Rho Proliferation Cell Proliferation PLC->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration Rho->Migration

Caption: LPA2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating LPA2 Antagonists

The following diagram illustrates a typical workflow for the in vitro evaluation of an LPA2 antagonist in cancer cell lines.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with this compound & Controls cell_culture->treatment proliferation_assay Proliferation Assay (e.g., MTT) treatment->proliferation_assay invasion_assay Invasion Assay (e.g., Matrigel) treatment->invasion_assay data_analysis Data Analysis (e.g., IC50, % Inhibition) proliferation_assay->data_analysis invasion_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for the in vitro assessment of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for H2L5186303 Lacking Specific Manufacturer Data

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to secure a specific Safety Data Sheet (SDS) for the compound H2L5186303 have been unsuccessful. As a result, detailed, quantitative disposal procedures and specific experimental protocols from the manufacturer are not publicly available. Researchers, scientists, and drug development professionals handling this compound must, therefore, operate under the assumption that it is a potentially hazardous chemical and follow stringent general laboratory safety protocols for handling, storage, and disposal.

Without the manufacturer's SDS, it is impossible to provide specific quantitative data on disposal parameters or detailed experimental protocols for its safe handling. The information typically found in an SDS—such as physical and chemical properties, toxicity data, and specific disposal instructions—is crucial for a complete and accurate safety assessment.

In the absence of specific data for this compound, laboratory personnel should adhere to the following general principles for the disposal of research chemicals.

General Procedures for Chemical Disposal

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of this and any other chemical waste. The following are general best practices:

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

    • Collect all materials contaminated with this compound, including personal protective equipment (PPE), absorbent materials from spills, and empty containers, as hazardous waste.

  • Container Management:

    • Use a dedicated, properly labeled, and chemically compatible container for this compound waste.

    • The container must be in good condition and have a secure, tight-fitting lid.

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.

  • Disposal:

    • Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor.

    • Do not dispose of this compound down the drain or in the regular trash.

Immediate Safety Precautions

Given the unknown specific hazards of this compound, the following personal protective equipment (PPE) and handling precautions are mandatory:

Protective MeasureSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Handling All work should be conducted in a certified chemical fume hood.

Logical Workflow for Prudent Disposal of Uncharacterized Research Chemicals

The following diagram outlines the decision-making process for the safe disposal of a research chemical like this compound in the absence of a specific Safety Data Sheet.

start Start: Handling this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check no_sds Assume chemical is hazardous. Follow general safety protocols. sds_check->no_sds No ppe Wear appropriate Personal Protective Equipment (PPE). no_sds->ppe fume_hood Handle exclusively in a chemical fume hood. ppe->fume_hood waste_collection Collect all waste (solid & liquid) in a dedicated, labeled container. fume_hood->waste_collection ehs_consult Consult Institutional Environmental Health & Safety (EHS) for guidance. waste_collection->ehs_consult disposal Dispose of waste through an approved hazardous waste vendor. ehs_consult->disposal

Disposal workflow for uncharacterized chemicals.

It is the responsibility of the researcher and their institution to ensure that all chemical waste is managed in a safe, compliant, and environmentally responsible manner. Always prioritize caution and seek expert guidance when handling chemicals with incomplete safety information.

Essential Safety and Logistical Information for Handling H2L5186303

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with H2L5186303, a potent and selective lysophosphatidic acid 2 (LPA2) receptor antagonist, ensuring safe handling and disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential information based on best practices for handling potent, non-volatile crystalline solids in a laboratory environment.

Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent inhalation, ingestion, and contact with skin and eyes. A thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[1]

OperationRequired Personal Protective EquipmentAdditional Recommendations
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Safety Glasses with side shields- N95 or higher-rated respirator (if not handled in a ventilated enclosure)- Use a ventilated balance enclosure or a chemical fume hood.- Employ disposable sleeve covers.
Solution Preparation and Handling - Disposable Nitrile Gloves- Lab Coat- Safety Goggles- Perform in a chemical fume hood to prevent aerosol inhalation.- A face shield may be necessary if there is a splash hazard.
General Laboratory Use - Disposable Nitrile Gloves- Lab Coat- Safety Glasses- Maintain good laboratory hygiene.
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Lab Coat or disposable gown- Safety Goggles- N95 or higher-rated respirator- Refer to a detailed spill cleanup protocol.

Donning and Doffing of Personal Protective Equipment

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Hand Hygiene don2 Gown don1->don2 don3 Respirator don2->don3 don4 Goggles/Face Shield don3->don4 don5 Gloves (over cuffs) don4->don5 doff1 Gloves doff2 Gown doff1->doff2 doff3 Hand Hygiene doff2->doff3 doff4 Goggles/Face Shield doff3->doff4 doff5 Respirator doff4->doff5 doff6 Final Hand Hygiene doff5->doff6

PPE Donning and Doffing Workflow

Disposal Plan for Used PPE

All disposable PPE used when handling this compound should be considered contaminated and disposed of properly to prevent secondary exposure.

PPE ItemDisposal Procedure
Gloves - Peel off gloves without touching the outer surface.- Dispose of in a designated hazardous waste container.
Lab Coat/Gown - Remove by rolling it inside out.- Place in a sealed, labeled hazardous waste bag.
Respirator - Handle by the straps and place in a sealed bag before disposal in hazardous waste.
Goggles/Safety Glasses - If disposable, place in hazardous waste.- If reusable, decontaminate according to institutional protocols before reuse.
Other Disposable Items (e.g., weigh boats, pipette tips) - Collect in a designated, sealed hazardous waste container.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.